molecular formula C41H53NO10 B15554996 Lepimectin A4

Lepimectin A4

货号: B15554996
分子量: 719.9 g/mol
InChI 键: HICUREFSAIZXFQ-CAEDSYAOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Lepimectin A4 is a useful research compound. Its molecular formula is C41H53NO10 and its molecular weight is 719.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C41H53NO10

分子量

719.9 g/mol

IUPAC 名称

[(1R,4S,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate

InChI

InChI=1S/C41H53NO10/c1-7-33-24(2)18-19-40(52-33)22-31-21-30(51-40)17-16-26(4)36(50-39(45)34(42-47-6)28-13-9-8-10-14-28)25(3)12-11-15-29-23-48-37-35(43)27(5)20-32(38(44)49-31)41(29,37)46/h8-16,20,24-25,30-33,35-37,43,46H,7,17-19,21-23H2,1-6H3/b12-11+,26-16+,29-15+,42-34+/t24-,25-,30+,31-,32-,33+,35+,36+,37+,40+,41+/m0/s1

InChI 键

HICUREFSAIZXFQ-CAEDSYAOSA-N

产品来源

United States

Foundational & Exploratory

The Discovery and Isolation of Lepimectin A4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Lepimectin (B14126232) A4 is a potent semi-synthetic insecticide belonging to the milbemycin class of 16-membered macrocyclic lactones. As the primary active component of the commercial insecticide lepimectin, it exhibits significant activity against a range of agricultural pests. This technical guide provides an in-depth overview of the discovery, isolation of its natural precursors, and the semi-synthetic pathway to lepimectin A4. It includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Introduction and Discovery

The journey to this compound began with the discovery of the milbemycins, a family of natural products with pronounced acaricidal and insecticidal properties.

The Milbemycin Precursors

In 1967, researchers at Sankyo Company in Japan discovered a metabolite mixture, designated B-41, from the fermentation broth of the soil actinomycete Streptomyces hygroscopicus subsp. aureolacrimosus. This mixture demonstrated remarkable activity against plant mites. Subsequent research led to the isolation and characterization of the active components, which were named milbemycins. The major components of this natural product complex are milbemycin A3 and milbemycin A4, which differ only by a methyl versus an ethyl group at the C-25 position.

The Advent of Lepimectin

Driven by the need for novel insecticides with improved properties, Sankyo Co., Ltd. developed lepimectin, a derivative of the natural milbemycins. Lepimectin was registered for use in Japan in 2006. It is a mixture of lepimectin A3 and this compound, with this compound being the major and more active component (typically ≥80%). The key structural modification in lepimectins is the introduction of a methoxyimino-phenylacetyl group at the C-13 position of the milbemycin backbone, which enhances its insecticidal activity. Lepimectin acts as an allosteric modulator of glutamate-gated chloride channels (GluCl) in invertebrates, leading to paralysis and death of the target pests.

Fermentation for Milbemycin A3/A4 Production

The production of the milbemycin A3 and A4 precursors is achieved through submerged fermentation of a producing Streptomyces strain. Streptomyces bingchenggensis is also a known producer.

Experimental Protocol: Fermentation

2.1.1. Inoculum Preparation

  • A vegetative mycelium of Streptomyces hygroscopicus subsp. aureolacrimosus is prepared by inoculating a suitable seed medium.

  • The seed culture is incubated in a rotary shaker (e.g., 250 rpm) at 28°C for approximately 44 hours.

2.1.2. Production Fermentation

  • The seed culture is transferred to a production-scale fermentor (e.g., 30-liter jar fermentor) containing the production medium.

  • The fermentation is carried out under aerobic conditions at a controlled temperature (e.g., 28°C) and pH (e.g., 7.2) for an extended period, typically 10 days.

  • Aeration and agitation are maintained to ensure sufficient dissolved oxygen for microbial growth and secondary metabolite production.

Fermentation Media Composition

The composition of the fermentation medium is critical for achieving high titers of milbemycins. The table below provides an example of a non-optimized and an optimized medium composition.

ComponentNon-Optimized Medium (g/L)Optimized Medium (g/L)
Sucrose160-
Soybean Flour2025.8
Yeast Extract525.8
Meat Extract5-
K₂HPO₄0.5-
KH₂PO₄-0.88
MgSO₄·7H₂O0.5-
FeSO₄·7H₂O0.050.058
CaCO₃34.0

Note: The optimized medium composition is based on response surface methodology to enhance production by a mutant strain of S. bingchenggensis.

Isolation and Purification of Milbemycin A3/A4

Following fermentation, a multi-step process is employed to extract and purify the milbemycin A3 and A4 precursors.

Experimental Protocol: Isolation and Purification
  • Mycelium Separation: The fermentation broth is filtered or centrifuged to separate the mycelium from the supernatant.

  • Extraction: The mycelial cake is extracted with an organic solvent such as acetone (B3395972) or methanol (B129727). The mixture is homogenized and filtered. This process is often repeated to maximize the recovery of the milbemycins.

  • Solvent Partitioning: The crude extract is concentrated and then subjected to liquid-liquid partitioning. For instance, the residue can be dissolved in aqueous methanol and extracted with n-hexane to remove nonpolar impurities.

  • Chromatographic Purification: The partially purified extract is further purified using column chromatography. A typical sequence involves:

    • Silica (B1680970) Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a solvent gradient (e.g., petroleum ether/ethyl acetate) to separate the milbemycin fraction from other compounds.

    • Sephadex LH-20 Chromatography: Further purification can be achieved using a Sephadex LH-20 column with a solvent like methanol to separate compounds based on molecular size.

Isolation Workflow Diagram

Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Primary Purification cluster_chromatography Chromatographic Separation Fermentation Fermentation Broth (S. hygroscopicus) Filtration Filtration / Centrifugation Fermentation->Filtration Mycelium Mycelial Cake Filtration->Mycelium Supernatant Supernatant (Discarded) Filtration->Supernatant SolventExtraction Solvent Extraction (e.g., Acetone) Mycelium->SolventExtraction CrudeExtract Crude Milbemycin Extract SolventExtraction->CrudeExtract SolventPartitioning Solvent Partitioning (e.g., Hexane/Methanol) CrudeExtract->SolventPartitioning PartialPurified Partially Purified Extract SolventPartitioning->PartialPurified SilicaGel Silica Gel Chromatography PartialPurified->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex Milbemycins Purified Milbemycin A3/A4 Mixture Sephadex->Milbemycins Synthesis_Pathway MilbemycinA4 Milbemycin A4 Intermediate1 15-hydroxy-5-keto- milbemycin A4 MilbemycinA4->Intermediate1 Oxidation & Functionalization Intermediate2 13-esterified intermediate Intermediate1->Intermediate2 Esterification Reagent (2E)-2-methoxyimino- 2-phenylacetic acid Reagent->Intermediate2 LepimectinA4 This compound Intermediate2->LepimectinA4 Reduction ReducingAgent Sodium Borohydride ReducingAgent->LepimectinA4

The Lepimectin A4 Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepimectin A4, a potent insecticide, is a semi-synthetic derivative of the natural product milbemycin A4. Understanding its biosynthesis is crucial for strain improvement, yield optimization, and the generation of novel analogs. This technical guide provides an in-depth exploration of the biosynthetic pathway of milbemycin A4, the direct biological precursor to this compound, and the subsequent chemical conversion. It covers the genetic organization of the biosynthetic gene cluster, the key enzymatic steps, quantitative data from fermentation studies, and detailed experimental methodologies. Visual diagrams of the biosynthetic pathway and relevant experimental workflows are provided to facilitate comprehension.

Introduction

Lepimectin is an insecticide comprised of a mixture of Lepimectin A3 and this compound, with the A4 analogue typically being the major component[1]. It is a semi-synthetic macrolide derived from milbemycin A4, a natural product produced by several species of Streptomyces, most notably Streptomyces bingchenggensis and Streptomyces hygroscopicus subsp. aureolacrimosus[2][3]. The core of this compound's structure is the milbemycin A4 backbone, which is assembled by a type I polyketide synthase (PKS) and subsequently modified by a series of tailoring enzymes. The final step to produce this compound is a chemical modification of a milbemycin intermediate. This guide will first detail the biosynthesis of milbemycin A4 and then describe its conversion to this compound.

The Milbemycin Biosynthetic Gene Cluster (mil)

The biosynthesis of milbemycins is orchestrated by a large set of genes organized in a biosynthetic gene cluster (BGC), referred to as the mil cluster. In Streptomyces bingchenggensis, this cluster contains genes encoding the polyketide synthase, tailoring enzymes, and regulatory proteins.

Key components of the mil gene cluster include:

  • Polyketide Synthase (PKS) Genes: These genes (milA1, milA2, milA3, milA4) code for the large, modular PKS enzymes that assemble the polyketide backbone of milbemycin from simple acyl-CoA precursors.

  • Post-PKS Modification Genes: A suite of genes (milC, milD, milE, milF) encode tailoring enzymes such as P450 monooxygenases, reductases, and other modifying proteins that convert the initial polyketide product into the final milbemycin structure.

  • Regulatory Genes: Genes like milR encode transcriptional regulators that control the expression of the other genes within the cluster, thereby modulating milbemycin production.

The Biosynthetic Pathway of Milbemycin A4

The biosynthesis of milbemycin A4 can be divided into two main stages: the assembly of the polyketide chain by the PKS and the subsequent post-PKS modifications of the polyketide backbone.

Polyketide Backbone Synthesis

The formation of the milbemycin aglycone is catalyzed by a type I modular polyketide synthase. The process begins with the loading of a starter unit, which for milbemycin A4 is typically derived from isobutyryl-CoA or 2-methylbutyryl-CoA. The growing polyketide chain is then extended through the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units. Each module of the PKS is responsible for one cycle of chain extension and may contain various domains (ketosynthase, acyltransferase, dehydratase, enoylreductase, ketoreductase, and acyl carrier protein) that determine the structure of the growing chain.

Post-PKS Modifications

Following the synthesis and release of the polyketide chain from the PKS, a series of tailoring enzymes modify the macrolactone ring to yield the final milbemycin A4 structure. These modifications include hydroxylations, reductions, and the formation of a characteristic spiroketal ring system.

Key Post-PKS enzymatic steps include:

  • Furan (B31954) Ring Formation: The cytochrome P450 monooxygenase MilE is responsible for catalyzing the formation of the furan ring between C6 and C8a[3].

  • C5-Keto Reduction: The C5-ketoreductase, MilF, an NADPH-dependent reductase, reduces the keto group at the C-5 position to a hydroxyl group[4].

  • Hydroxylation: The cytochrome P450 enzyme Cyp41 is involved in the hydroxylation at the C26 position to produce milbemycin α9/α10, which are byproducts. Deletion of the cyp41 gene has been shown to increase the titer of milbemycin A3/A4[3].

  • Spiroketal Formation: The enzyme MilC is proposed to function as a spirocyclase, aiding in the formation of the spiroketal ring, although its exact function requires further investigation.

Two proposed pathways for the terminal steps of milbemycin A4 biosynthesis from milbemycin β6 have been described, differing in the sequence of furan ring formation and C-5 keto reduction[2].

Milbemycin_A4_Biosynthesis AcCoA Acetyl-CoA PKS Milbemycin PKS (milA1-A4) AcCoA->PKS PropCoA Propionyl-CoA PropCoA->PKS MalCoA Malonyl-CoA MalCoA->PKS MMCoA Methylmalonyl-CoA MMCoA->PKS Intermediate1 Polyketide Intermediate PKS->Intermediate1 Milbemycin_beta6 Milbemycin β6 Intermediate1->Milbemycin_beta6 Tailoring steps Intermediate_furan Furan-ring intermediate Milbemycin_beta6->Intermediate_furan MilE (P450) Furan ring formation Milbemycin_A4 Milbemycin A4 Milbemycin_beta6->Milbemycin_A4 Alternative Pathway Intermediate_furan->Milbemycin_A4 MilF (Ketoreductase) C5-keto reduction

Figure 1: Proposed Biosynthetic Pathway of Milbemycin A4.

Conversion of Milbemycin A4 to this compound

This compound is not a direct product of the microbial biosynthetic pathway but is synthesized chemically from a milbemycin intermediate. The synthesis involves the coupling of a modified milbemycin backbone with (methoxyimino)phenylacetic acid. One described method starts from 15-hydroxy-5-ketomilbemycin A4, which is coupled to methoxyiminophenylacetic acid, followed by a reduction step with sodium borohydride[1]. Another patented method describes a multi-step chemical synthesis starting from milbemycin A4[5].

Lepimectin_Synthesis Milbemycin_A4 Milbemycin A4 Intermediate 15-hydroxy-5-ketomilbemycin A4 Milbemycin_A4->Intermediate Chemical Modification Coupled_Product Coupled Intermediate Intermediate->Coupled_Product Reagent (Methoxyimino)phenylacetic acid Reagent->Coupled_Product Coupling Lepimectin_A4 This compound Coupled_Product->Lepimectin_A4 Reduction (e.g., NaBH4)

Figure 2: Semi-synthetic conversion of a Milbemycin A4 derivative to this compound.

Quantitative Data

Quantitative analysis of milbemycin fermentation provides valuable insights for process optimization and strain improvement. The following tables summarize key quantitative data reported in the literature.

ParameterValueStrainReference
Precursor Concentrations S. bingchenggensis BC04[6]
Acetyl-CoA~150-250 nmol/g DCW[6]
Propionyl-CoA~50-150 nmol/g DCW[6]
Malonyl-CoA~20-60 nmol/g DCW[6]
Methylmalonyl-CoA~40-120 nmol/g DCW[6]
Fermentation Yields
Initial Yield425 µg/mlS. bingchenggensis BC-X-1
Optimized Medium Yield1110 ± 98 µg/mlS. bingchenggensis BC-X-1
High-producing Strain Yield~2500 mg/LS. bingchenggensis BC04[6]
Engineered Strain Yield3417.88 mg/LEngineered S. bingchenggensis[6]
Engineered Strain (milE overexpression)3646.9 ± 69.9 mg/LEngineered S. bingchenggensis[3]

Table 1: Precursor Concentrations and Fermentation Yields of Milbemycin.

Experimental Protocols

This section outlines general methodologies commonly employed in the study of the milbemycin biosynthetic pathway.

Gene Deletion/Inactivation

Gene function is often elucidated through the creation of targeted gene knockouts. The CRISPR/Cas9 system has been adapted for efficient genome editing in Streptomyces.

General CRISPR/Cas9 Workflow:

  • Design of guide RNA (gRNA): A specific gRNA is designed to target the gene of interest.

  • Construction of the Editing Plasmid: An all-in-one plasmid containing the codon-optimized cas9 gene, the gRNA expression cassette, and homology-directed repair templates is constructed.

  • Transformation: The editing plasmid is introduced into Streptomyces via intergeneric conjugation from E. coli.

  • Selection and Screening: Exconjugants are selected, and successful gene deletion is verified by PCR and sequencing.

  • Plasmid Curing: The editing plasmid is eliminated from the mutant strain.

CRISPR_Workflow Start Design gRNA and Homology Arms Construct Construct CRISPR/Cas9 Editing Plasmid Start->Construct Transform Conjugation into Streptomyces Construct->Transform Select Select Exconjugants Transform->Select Verify PCR and Sequencing Verification Select->Verify Cure Cure Plasmid Verify->Cure End Verified Gene Knockout Mutant Cure->End

Figure 3: General Workflow for CRISPR/Cas9-mediated Gene Deletion in Streptomyces.
Heterologous Expression and Purification of Enzymes

To characterize the function of individual enzymes in vitro, they are often expressed in a heterologous host, such as E. coli, and then purified.

General Protocol:

  • Cloning: The gene of interest (e.g., milF) is amplified by PCR and cloned into an expression vector, often with an affinity tag (e.g., His-tag).

  • Expression: The expression plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced, typically with IPTG.

  • Cell Lysis: Cells are harvested and lysed by sonication or other methods.

  • Purification: The tagged protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Purity Analysis: The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays

The function of a purified enzyme is confirmed through in vitro assays.

Example: In Vitro Assay for MilF (C5-Ketoreductase) [4]

  • Reaction Mixture: A reaction mixture is prepared containing the purified MilF enzyme, the substrate (5-oxomilbemycin A4), and the cofactor NADPH in a suitable buffer.

  • Incubation: The reaction is incubated at an optimal temperature for a defined period.

  • Quenching and Extraction: The reaction is stopped, and the products are extracted with an organic solvent.

  • Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of milbemycin A4.

Quantitative Gene Expression Analysis (RT-qPCR)

Reverse transcription-quantitative PCR (RT-qPCR) is used to measure the transcript levels of biosynthetic genes under different conditions or in different strains.

General Protocol:

  • RNA Extraction: Total RNA is isolated from Streptomyces mycelia.

  • DNase Treatment: RNA samples are treated with DNase to remove any contaminating genomic DNA.

  • cDNA Synthesis: First-strand cDNA is synthesized from the RNA template using a reverse transcriptase.

  • qPCR: The qPCR reaction is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to monitor DNA amplification in real-time.

  • Data Analysis: The relative expression levels of the target genes are calculated, often using a reference gene for normalization.

Conclusion

The biosynthesis of this compound is a multi-faceted process involving a complex enzymatic assembly line for its precursor, milbemycin A4, followed by a targeted chemical synthesis. A thorough understanding of the milbemycin biosynthetic gene cluster and the functions of the encoded enzymes is paramount for the rational design of strain improvement strategies to enhance the production of this commercially important insecticide. The methodologies outlined in this guide provide a framework for further research into this fascinating biosynthetic pathway, with the potential to unlock novel milbemycin analogs with improved properties.

References

Lepimectin A4: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and properties of Lepimectin (B14126232) A4, a semi-synthetic macrocyclic lactone belonging to the milbemycin class of compounds. This document is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity and Structure

Lepimectin A4 is a major analogue in the lepimectin complex, which exhibits insecticidal, acaricidal, and nematocidal properties[1]. It is a semi-synthetic derivative of naturally occurring milbemycins[1].

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (6R,13R,25R)-5-O-demethyl-28-deoxy-6,28-epoxy-25-ethyl-13-[[(methoxyimino)phenylacetyl]oxy]-milbemycin B[2]
CAS Number 171249-05-1[1][2]
Molecular Formula C₄₁H₅₃NO₁₀[1][2]
SMILES CC[C@@H]1--INVALID-LINK--CC[C@]2(C--INVALID-LINK--C/C=C(/--INVALID-LINK--C)C(=O)O3)O)C)OC(=O)/C(=N/OC)/c6ccccc6)\C">C@@HC[C@H]3O1)C[2]

Physicochemical Properties

This compound is a solid at room temperature and is soluble in several organic solvents. While precise experimental values for some properties are not widely published, the following table summarizes available data and computed values.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 719.87 g/mol [1][2]Bioaustralis Fine Chemicals, MedKoo Biosciences
Appearance Solid[2]MedKoo Biosciences
Purity >95% (by HPLC)[1]Bioaustralis Fine Chemicals
Solubility Soluble in ethanol, methanol, DMF, and DMSO[1].Bioaustralis Fine Chemicals
XLogP3-AA (Computed) 5.2PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 11PubChem
Storage Conditions Long term: -20°C; Short term (days to weeks): 0 - 4°C, dry and dark[1][2].Bioaustralis Fine Chemicals, MedKoo Biosciences
Stability Stable for several weeks at ambient temperature during shipping. Greater than 3 years if stored properly[2].MedKoo Biosciences

Mechanism of Action

Similar to other milbemycins and avermectins, this compound's biological activity stems from its effect on the nervous system of invertebrates[1]. It acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in nerve and muscle cells[1]. This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis and death of the target organism[1].

Lepimectin_A4_Mechanism_of_Action cluster_neuron Invertebrate Neuron GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_ion Cl- GluCl->Cl_ion Opens channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Increased influx Paralysis Paralysis & Death Hyperpolarization->Paralysis Leads to Lepimectin This compound Lepimectin->GluCl Binds to allosteric site

This compound's action on glutamate-gated chloride channels.

Experimental Protocols

Semi-Synthesis of this compound

This compound is synthesized from 15-hydroxy-5-ketomilbemycin A3/A4, which is produced via fermentation[1]. The general synthetic route involves two main steps:

  • Coupling Reaction: The precursor is coupled with methoxyiminophenylacetic acid.

  • Reduction: The resulting intermediate is then reduced, for example, with sodium borohydride (B1222165), to yield this compound[1].

A detailed experimental protocol for a similar 13-substituted milbemycin derivative provides a representative methodology:

Materials:

Procedure:

  • Esterification:

    • Dissolve 15-hydroxy-5-ketomilbemycin A4 and methoxyiminophenylacetic acid in anhydrous dichloromethane.

    • Add DMAP as a catalyst.

    • Slowly add a solution of DCC in dichloromethane at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Reduction:

    • Dissolve the purified ester in methanol.

    • Cool the solution to 0°C and add sodium borohydride portion-wise.

    • Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.

    • Quench the reaction by adding acetone.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the final product, this compound, by silica gel column chromatography.

Lepimectin_A4_Synthesis_Workflow Precursor 15-hydroxy-5-ketomilbemycin A4 Coupling Esterification (e.g., DCC, DMAP in CH2Cl2) Precursor->Coupling Acid Methoxyiminophenylacetic acid Acid->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Purification1 Silica Gel Chromatography Intermediate->Purification1 Reduction Reduction (e.g., NaBH4 in Methanol) Purification2 Silica Gel Chromatography Reduction->Purification2 Purification1->Reduction FinalProduct This compound Purification2->FinalProduct

A generalized workflow for the semi-synthesis of this compound.
Analytical Determination by High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in various matrices is commonly performed using HPLC with either a Photodiode Array (PDA) or a Fluorescence (FL) detector.

4.2.1. HPLC-PDA Method

This method is suitable for determining lepimectin residues in agricultural products.

Sample Preparation:

  • Extraction: Homogenize the sample with methanol.

  • Partitioning: Perform liquid-liquid partitioning with dichloromethane.

  • Purification: Clean up the extract using an aminopropyl solid-phase extraction (SPE) cartridge.

Chromatographic Conditions:

  • Instrument: HPLC system with a PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor at the absorbance maximum of this compound.

  • Quantification: Use an external standard calibration curve.

4.2.2. HPLC-FL Method with Fluorescence Derivatization

This highly sensitive method is used for trace residue analysis.

Sample Preparation and Derivatization:

  • Extraction: Extract the sample with acetone.

  • Clean-up: Use a graphitized carbon black/silica gel cartridge.

  • Derivatization:

    • Evaporate the cleaned-up extract to dryness.

    • Add triethylamine (B128534) and trifluoroacetic anhydride (B1165640) to the residue.

    • Heat to form a fluorescent derivative.

    • Stop the reaction with triethylamine and reconstitute in methanol.

Chromatographic Conditions:

  • Instrument: HPLC system with a fluorescence detector.

  • Column: Octadecylsilanized silica gel column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Column Temperature: 40°C.

  • Mobile Phase: Acetonitrile/water (e.g., 9:1 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Excitation at ~368 nm and emission at ~460 nm.

Biological Activity Assessment (Representative Protocol)

The interaction of this compound with glutamate-gated chloride channels can be assessed using electrophysiological techniques such as the two-electrode voltage-clamp method in Xenopus laevis oocytes expressing the target receptor.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the invertebrate glutamate-gated chloride channel of interest

  • Two-electrode voltage-clamp setup

  • Recording solution (e.g., ND96)

  • This compound stock solution in DMSO

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate oocytes from Xenopus laevis.

    • Inject the oocytes with the cRNA of the glutamate-gated chloride channel.

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes (voltage and current).

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Compound Application:

    • Establish a stable baseline current.

    • Apply glutamate (B1630785) to confirm the functional expression of the channels.

    • After washout, apply different concentrations of this compound to the oocyte.

    • Record the inward current induced by the activation of the chloride channels.

  • Data Analysis:

    • Measure the peak current at each concentration of this compound.

    • Construct a concentration-response curve and determine the EC₅₀ value.

Conclusion

This compound is a potent semi-synthetic insecticide, acaricide, and nematocide with a well-understood mechanism of action targeting the invertebrate nervous system. This guide provides a foundational understanding of its chemical and physical properties, along with representative protocols for its synthesis, analysis, and biological evaluation. Further research to determine precise experimental values for all its physicochemical properties would be beneficial for a more complete characterization.

References

Lepimectin A4 and its Interaction with Glutamate-Gated Chloride Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepimectin A4, a macrocyclic lactone derived from milbemycin, is a potent insecticide, acaricide, and nematicide.[1][2] Its efficacy stems from its specific interaction with the nervous systems of invertebrates.[1] This technical guide provides an in-depth exploration of the core mechanism of action of this compound: its allosteric modulation of glutamate-gated chloride channels (GluCls).

GluCls are ligand-gated ion channels exclusive to protostome invertebrates, such as nematodes and arthropods.[3] In these organisms, glutamate (B1630785), a major neurotransmitter, can be inhibitory, activating GluCls to cause an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus playing a critical role in controlling locomotion, feeding, and sensory input.[3][4] The absence of GluCls in vertebrates makes them an ideal target for selective pesticides like this compound.[5]

This document will detail the molecular interactions, present quantitative data from related compounds, outline key experimental protocols for studying these interactions, and provide visual representations of the involved pathways and workflows.

Disclaimer: Direct quantitative data and detailed experimental protocols specifically for this compound are limited in publicly available literature. Therefore, this guide utilizes data and protocols for closely related macrocyclic lactones, primarily ivermectin, which shares the same mechanism of action and target site.

Core Mechanism of Action: Allosteric Modulation of GluCls

This compound functions as a positive allosteric modulator of GluCls.[1][6] Instead of competing with the endogenous ligand glutamate, it binds to a distinct site on the channel protein. This binding event induces a conformational change that potentiates the channel's activity, leading to a prolonged and essentially irreversible channel opening.[4] The sustained influx of chloride ions causes persistent hyperpolarization of nerve and muscle cells, leading to flaccid paralysis and eventual death of the invertebrate.[1]

The Binding Site

Structural studies on the homologous channel from Caenorhabditis elegans complexed with ivermectin have revealed the binding site for macrocyclic lactones. It is located in the transmembrane domain (TMD) of the channel, at the interface between adjacent subunits.[3] This allosteric site is distinct from the glutamate-binding site, which is situated in the extracellular domain.[7]

Signaling Pathway

The binding of this compound to the allosteric site on the GluCl initiates a cascade of events leading to neuronal inhibition.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate GluCl Glutamate-Gated Chloride Channel (GluCl) Glutamate->GluCl Binds to orthosteric site Cl_channel Chloride Channel Pore GluCl->Cl_channel Induces conformational change Lepimectin This compound Lepimectin->GluCl Binds to allosteric site Cl_ion Cl- Cl_channel->Cl_ion Opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Paralysis Paralysis & Death Hyperpolarization->Paralysis Leads to

Caption: Signaling pathway of this compound action on a glutamate-gated chloride channel.

Quantitative Data (for Ivermectin and related Macrocyclic Lactones)

The following tables summarize key quantitative data for the interaction of ivermectin and other macrocyclic lactones with GluCls from various invertebrate species. This data provides a benchmark for the expected potency of this compound.

CompoundSpeciesChannel Subunit(s)ParameterValueReference
IvermectinHaemonchus contortusHcGluClaKd0.11 ± 0.021 nM[7]
MoxidectinHaemonchus contortusHcGluClaKd0.18 ± 0.02 nM[7]
IvermectinHaemonchus contortusGluClα3BKd0.35 ± 0.1 nM[8]
IvermectinHaemonchus contortusGluClα3B (L256F mutant)Kd2.26 ± 0.78 nM[8]

Table 1: Binding Affinities (Kd) of Macrocyclic Lactones to GluCls.

CompoundSpeciesChannel Subunit(s)ParameterValueReference
L-GlutamateHaemonchus contortusGluClα3BEC5027.6 ± 2.7 µM[9]
L-GlutamateCaenorhabditis elegansGluClα3B homologEC502.2 ± 0.12 mM[9]
IvermectinHaemonchus contortusGluClα3BEstimated EC50~0.1 ± 1.0 nM[8]

Table 2: Effective Concentrations (EC50) for GluCl Activation.

Experimental Protocols

Investigating the mechanism of action of this compound on GluCls involves several key experimental techniques. Below are detailed methodologies for these experiments.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the ion flow across the membrane of a Xenopus laevis oocyte expressing the target GluCl. It allows for the characterization of the effects of this compound on the channel's function.

Methodology:

  • Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis. Defolliculate the oocytes by incubation in a collagenase solution.

  • cRNA Injection: Inject the cRNA encoding the GluCl subunit(s) of interest into the cytoplasm of healthy, stage V-VI oocytes. Incubate the oocytes for 2-7 days to allow for channel expression.

  • Recording Setup: Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

  • Electrode Impalement: Impale the oocyte with two microelectrodes filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -60 to -80 mV).

  • Compound Application: Apply glutamate to the oocyte to elicit a baseline current. After a washout period, apply this compound at various concentrations, followed by co-application with glutamate to observe potentiation.

  • Data Acquisition and Analysis: Record the resulting currents using an amplifier and digitizer. Analyze the data to determine EC50 values, potentiation, and other kinetic properties.

G cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Harvest Harvest Oocytes Inject Inject GluCl cRNA Harvest->Inject Incubate Incubate Inject->Incubate Place Place Oocyte in Chamber Incubate->Place Impalement Impale with Microelectrodes Place->Impalement Clamp Voltage Clamp Impalement->Clamp Apply Apply Compounds Clamp->Apply Record Record Current Apply->Record Analyze Analyze Data (EC50, Potentiation) Record->Analyze

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Radioligand Binding Assays

These assays are used to quantify the binding affinity (Kd) of this compound to GluCls expressed in a cell line (e.g., COS-7 or HEK293 cells).

Methodology:

  • Cell Culture and Transfection: Culture the chosen cell line and transfect with a plasmid containing the GluCl gene.

  • Membrane Preparation: After 48-72 hours, harvest the cells and prepare a membrane fraction by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand (e.g., [3H]-ivermectin) and varying concentrations of unlabeled this compound (as a competitor).

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the data to generate a competition curve and calculate the IC50, which can then be converted to a Ki (inhibition constant) value.

Site-Directed Mutagenesis

This technique is employed to identify specific amino acid residues in the GluCl that are critical for this compound binding and modulation.

Methodology:

  • Primer Design: Design oligonucleotide primers containing the desired mutation.

  • Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase with the GluCl-containing plasmid as a template and the mutagenic primers. This creates a mutated plasmid.

  • Template Digestion: Digest the parental, non-mutated plasmid template with a methylation-sensitive restriction enzyme (e.g., DpnI).

  • Transformation: Transform the mutated plasmid into competent E. coli for amplification.

  • Verification: Isolate the plasmid DNA from the transformed bacteria and sequence it to confirm the presence of the desired mutation.

  • Functional Analysis: Express the mutated GluCl and characterize its response to this compound using TEVC and/or radioligand binding assays as described above.

Conclusion

This compound exerts its potent invertebrate-specific toxicity by acting as a positive allosteric modulator of glutamate-gated chloride channels. Its binding to a transmembrane site locks the channel in an open state, leading to irreversible hyperpolarization of neurons and muscle cells. The experimental protocols detailed in this guide provide a robust framework for the further investigation of this compound and the development of novel, highly selective antiparasitic agents. The continued study of the interaction between macrocyclic lactones and their target ion channels is crucial for understanding mechanisms of resistance and for the rational design of next-generation parasiticides.

References

The Neurotoxicology of Lepimectin A4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepimectin (B14126232) A4 is a potent macrocyclic lactone insecticide belonging to the milbemycin class of compounds. It is a key component of the broader insecticide, lepimectin, which typically consists of a mixture of lepimectin A3 and A4.[1][2] Like other members of the avermectin (B7782182) and milbemycin families, Lepimectin A4 exerts its insecticidal effects by targeting the nervous system of invertebrates. This technical guide provides a comprehensive overview of the biological activity of this compound on the insect nervous system, with a focus on its mechanism of action, target sites, and the experimental methodologies used to elucidate these properties.

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

The primary molecular target of this compound and other macrocyclic lactones in insects is the glutamate-gated chloride channel (GluCl).[1][3][4][5][6][7] These channels are ligand-gated ion channels found exclusively in invertebrates, making them an ideal target for selective insecticides.[5][7]

Upon binding to the GluCl, this compound acts as a positive allosteric modulator, meaning it enhances the effect of the natural ligand, glutamate (B1630785).[6] It can also directly activate the channel, even in the absence of glutamate.[3][4] This binding locks the channel in an open conformation, leading to a prolonged influx of chloride ions (Cl-) into the neuron or muscle cell.[8][9] The increased intracellular chloride concentration causes hyperpolarization of the cell membrane, making it less likely to fire an action potential. This disruption of nerve signal transmission ultimately leads to flaccid paralysis and death of the insect.[8][9] While the primary target is the GluCl, some studies suggest that macrocyclic lactones may also have a less potent effect on GABA-gated chloride channels in insects.[9][10]

Quantitative Data

Specific quantitative data on the potency of this compound is limited in publicly available literature. However, data for the closely related and widely studied avermectins, such as abamectin (B1664291) and ivermectin, provide a strong indication of the expected potency of this compound.

Table 1: Potency of Avermectins on Insect Glutamate-Gated Chloride Channels

CompoundInsect SpeciesChannel SubunitMethodParameterValueReference
IvermectinDrosophila melanogasterDrosGluCl-alphaElectrophysiology (TEVC)EC50 (for direct activation)~100 nMFauré et al., 2011
IvermectinHeliothis virescensHvGluCl1Electrophysiology (TEVC)EC50 (for potentiation of glutamate response)~10 nMCully et al., 1994
AbamectinPlutella xylostellaPxGluClRadioligand BindingKi0.2 nMRohrer et al., 1995

Note: This data is for related avermectin compounds and serves as an indicator of the expected high potency of this compound.

Table 2: Insecticidal Activity (LC50) of Avermectins against Various Insect Pests

CompoundInsect SpeciesMethodTimeLC50Reference
AbamectinTetranychus urticae (Two-spotted spider mite)Leaf dip48h0.03 mg/LLasota & Dybas, 1991
AbamectinLeptinotarsa decemlineata (Colorado potato beetle)Leaf dip72h0.15 mg/LLasota & Dybas, 1991
Emamectin benzoatePlutella xylostella (Diamondback moth)Leaf dip48h0.002 mg/LArgent et al., 2000

Note: This data is for related avermectin compounds and demonstrates the potent insecticidal activity of this class of molecules.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of macrocyclic lactones like this compound on the insect nervous system.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is used to study the functional properties of ion channels, such as GluCls, expressed in a heterologous system.

a. Preparation of Xenopus Oocytes and cRNA Injection:

  • Surgically remove oocytes from a mature female Xenopus laevis.

  • Treat the oocytes with collagenase to defolliculate them.

  • Inject the oocytes with cRNA encoding the insect GluCl subunit(s) of interest.

  • Incubate the injected oocytes for 2-7 days at 16-18°C to allow for channel expression.

b. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).

  • Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

  • Clamp the membrane potential at a holding potential of -60 mV.

  • Apply glutamate and/or this compound to the oocyte via the perfusion system.

  • Record the resulting changes in membrane current.

c. Data Analysis:

  • Measure the peak current amplitude in response to different concentrations of the test compounds.

  • Plot concentration-response curves and fit the data to the Hill equation to determine EC50 values.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for its receptor.

a. Preparation of Insect Neuronal Membranes:

  • Dissect the nervous tissue (e.g., brain, ventral nerve cord) from the target insect species.

  • Homogenize the tissue in a suitable buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet and resuspend it in the assay buffer.

b. Binding Assay:

  • Incubate the insect neuronal membranes with a radiolabeled ligand (e.g., [3H]-ivermectin) and varying concentrations of unlabeled this compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Wash the filters to remove unbound radioligand.

  • Quantify the radioactivity on the filters using liquid scintillation counting.

c. Data Analysis:

  • Plot the percentage of specific binding of the radioligand as a function of the concentration of the competing ligand (this compound).

  • Fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualizations

Lepimectin_A4_Signaling_Pathway cluster_neuron Postsynaptic Neuron / Muscle Cell GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_ion Cl⁻ GluCl->Cl_ion Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx Paralysis Paralysis & Death Hyperpolarization->Paralysis Lepimectin This compound Lepimectin->GluCl Allosteric Modulation/ Direct Activation Glutamate Glutamate Glutamate->GluCl Binds to Orthosteric Site

Caption: Signaling pathway of this compound at the insect neuromuscular junction.

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Oocyte_Harvest Harvest & Defolliculate Xenopus Oocytes cRNA_Injection Inject GluCl cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate Oocytes (2-7 days) cRNA_Injection->Incubation Mount_Oocyte Mount Oocyte in Recording Chamber Incubation->Mount_Oocyte Impale_Electrodes Impale with Voltage & Current Electrodes Mount_Oocyte->Impale_Electrodes Apply_Compound Apply this compound &/or Glutamate Impale_Electrodes->Apply_Compound Record_Current Record Membrane Current Apply_Compound->Record_Current Measure_Peak_Current Measure Peak Current Response Record_Current->Measure_Peak_Current Plot_Curve Plot Concentration- Response Curve Measure_Peak_Current->Plot_Curve Calculate_EC50 Calculate EC50 Plot_Curve->Calculate_EC50

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Dissect_Tissue Dissect Insect Nervous Tissue Homogenize Homogenize Tissue Dissect_Tissue->Homogenize Centrifuge Centrifuge to Isolate Membranes Homogenize->Centrifuge Incubate Incubate Membranes with Radioligand & this compound Centrifuge->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Plot_Competition Plot Competition Binding Curve Count->Plot_Competition Calculate_IC50 Calculate IC50 Plot_Competition->Calculate_IC50 Calculate_Ki Calculate Ki Calculate_IC50->Calculate_Ki

Caption: Experimental workflow for a radioligand binding assay.

References

An In-depth Technical Guide to the Structural Differences Between Lepimectin A4 and Lepimectin A3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural distinctions between Lepimectin A4 and Lepimectin A3, two closely related macrocyclic lactones that are components of the insecticide, acaricide, and nematicide known as Lepimectin. This document outlines their core structural differences, presents quantitative data, describes the experimental methodologies used for their characterization, and visualizes their structure and mechanism of action.

Core Structural Differences

Lepimectin is a semi-synthetic insecticide derived from the milbemycin class of natural products. It exists as a mixture of two principal homologs, Lepimectin A3 and this compound. These two compounds are constitutional isomers, sharing the same complex macrocyclic lactone backbone but differing in the alkyl substituent at the C-25 position.[1]

  • Lepimectin A3 is characterized by a methyl group at the C-25 position.

  • This compound possesses an ethyl group at the C-25 position.

This seemingly minor variation in a single alkyl group is the fundamental structural difference that distinguishes the two molecules. This substitution has a direct impact on their molecular weight and formula, and can influence their biological activity. Typically, commercial Lepimectin consists of a mixture where Lepimectin A3 is the major component (80–100%) and this compound is the minor component (0–20%).[1]

Quantitative Data Summary

The structural difference between Lepimectin A3 and A4 is reflected in their fundamental chemical properties. The following table summarizes the key quantitative data for each homolog.

PropertyLepimectin A3 (Major Component)This compound (Minor Component)Data Source(s)
Substituent at C-25 Methyl (-CH₃)Ethyl (-C₂H₅)[1]
Molecular Formula C₄₀H₅₁NO₁₀C₄₁H₅₃NO₁₀
Molecular Weight ~705.8 g/mol ~719.9 g/mol

Experimental Protocols

The structural elucidation of milbemycin-class compounds like Lepimectin A3 and A4 relies on a combination of chromatographic separation and spectroscopic analysis. While the original proprietary structure elucidation data is not publicly detailed, a representative workflow can be constructed based on established analytical methods for these compounds.

Isomer Separation by High-Performance Liquid Chromatography (HPLC)

To analyze the individual components, the Lepimectin mixture is first separated into its A3 and A4 homologs.

  • Instrumentation : A high-performance liquid chromatograph.

  • Column : A phenylsilanized silica (B1680970) gel column (e.g., 4.6 mm inner diameter, 250 mm length, 5 µm particle size) is suitable for separating these closely related isomers.

  • Mobile Phase : An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 3:1 v/v) is typically used.

  • Detection : A photodiode array (PDA) detector or a fluorometric detector can be used for quantification. For fluorescence detection, a derivatization step with trifluoroacetic anhydride (B1165640) is often employed to enhance sensitivity, with excitation at ~368 nm and emission at ~460 nm.

  • Procedure : A solution of the Lepimectin mixture is injected into the HPLC system. The different retention times of Lepimectin A3 and A4 allow for their separation and collection as purified fractions for further analysis.

Structural Confirmation by Mass Spectrometry (MS)

The exact mass and fragmentation patterns of the separated isomers are determined using high-resolution mass spectrometry to confirm their molecular formulas.

  • Instrumentation : A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Ionization Mode : Positive ion mode (ESI+) is typically used to generate protonated molecules [M+H]⁺.

  • Analysis :

    • Full Scan MS : Determines the accurate mass of the parent ion, confirming the elemental composition (C₄₀H₅₁NO₁₀ for A3 and C₄₁H₅₃NO₁₀ for A4).

    • Tandem MS (MS/MS) : The parent ions are isolated and fragmented. The resulting fragmentation patterns are analyzed to confirm the core structure and identify fragments that differ by 14 Da (CH₂), corresponding to the difference between the methyl and ethyl groups at the C-25 position.

Detailed Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural information, allowing for the assignment of protons and carbons and confirming the precise location of the differing alkyl groups.

  • Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Sample Preparation : A purified sample of each isomer is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments :

    • ¹H NMR : Provides information on the chemical environment of all protons in the molecule. The signals corresponding to the methyl and ethyl groups at the C-25 position will show distinct chemical shifts and splitting patterns.

    • ¹³C NMR : Determines the number of unique carbon atoms and their chemical shifts. The signals for the C-25 substituent will differ between A3 and A4.

    • 2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for establishing connectivity.

      • COSY (Correlation Spectroscopy) identifies proton-proton couplings within the spin systems of the alkyl groups.

      • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons, which is essential for confirming the attachment of the methyl or ethyl group to the C-25 position of the milbemycin backbone.

Mandatory Visualizations

Structural Difference Diagram

G cluster_A3 Lepimectin A3 cluster_A4 This compound A3_Core Milbemycin Backbone A3_Sub Methyl Group (-CH₃) A3_Core->A3_Sub at C-25 A4_Core Milbemycin Backbone A4_Sub Ethyl Group (-CH₂CH₃) A4_Core->A4_Sub at C-25

Caption: Structural Isomers of Lepimectin.

Signaling Pathway Diagram

G cluster_membrane Invertebrate Neuronal Membrane channel Glutamate-Gated Chloride Channel (GluCl) Extracellular Intracellular activation Channel Opening channel->activation lepimectin Lepimectin (A3/A4) binding Allosteric Binding lepimectin->binding binding->channel:p1 influx Chloride Ion (Cl⁻) Influx activation->influx hyper Hyperpolarization of Neuron influx->hyper paralysis Paralysis and Death of Pest hyper->paralysis

Caption: Lepimectin's Mechanism of Action.

References

The Unveiling of Lepimectin A4: A Technical Guide to its Origins in Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lepimectin (B14126232) A4, a potent 16-membered macrolide antibiotic, stands as a significant molecule in the landscape of agricultural and veterinary medicine. Its complex structure, derived from the intricate biosynthetic machinery of Streptomyces, presents a compelling case study in microbial secondary metabolism. This technical guide delves into the core aspects of Lepimectin A4's origin, focusing on its production through Streptomyces fermentation, and provides a framework for understanding the methodologies involved in its study. While specific fermentation data for this compound is proprietary, this document synthesizes available knowledge on related compounds and general Streptomyces protocols to offer a comprehensive overview.

The Biosynthetic Blueprint: From Precursors to a Potent Macrolide

The biosynthesis of macrolides like this compound in Streptomyces is a marvel of enzymatic precision, orchestrated by a Type I polyketide synthase (PKS) system. While the exact gene cluster for lepimectin is not publicly disclosed, the well-studied biosynthesis of the closely related avermectins by Streptomyces avermitilis provides a robust model. The process begins with the assembly of a polyketide chain from simple carboxylic acid precursors, followed by a series of post-PKS modifications including cyclization, oxidation, and glycosylation.

The logical workflow for the biosynthesis of a complex macrolide like this compound can be conceptualized as a multi-stage process, beginning with the activation of the biosynthetic gene cluster and culminating in the final active compound.

Biosynthetic Pathway Logic cluster_0 Upstream Regulation cluster_1 Core Macrolide Synthesis cluster_2 Post-PKS Modifications cluster_3 Final Product Gene Cluster Activation Gene Cluster Activation Polyketide Chain Assembly Polyketide Chain Assembly Gene Cluster Activation->Polyketide Chain Assembly Transcriptional Regulation Precursor Supply Precursor Supply Precursor Supply->Polyketide Chain Assembly Metabolic Flux Cyclization Cyclization Polyketide Chain Assembly->Cyclization Intramolecular Reaction Oxidative Modifications Oxidative Modifications Cyclization->Oxidative Modifications Enzymatic Activity Glycosylation Glycosylation Oxidative Modifications->Glycosylation Enzymatic Activity Final Tailoring Steps Final Tailoring Steps Glycosylation->Final Tailoring Steps Enzymatic Activity This compound This compound Final Tailoring Steps->this compound

Caption: Logical flow of this compound biosynthesis.

Fermentation of Streptomyces: A Methodological Overview

The production of this compound is contingent on the successful cultivation of the producing Streptomyces strain under optimized fermentation conditions. The following sections outline the general, yet critical, experimental protocols for Streptomyces fermentation.

Strain Maintenance and Inoculum Development

Maintaining a healthy and productive stock of the Streptomyces strain is paramount.

Protocol for Strain Maintenance:

  • Culture Medium: Prepare a suitable solid agar (B569324) medium, such as ISP-4 (Inorganic Salts Starch Agar) or R5A medium.

  • Inoculation: Streak spores or mycelial fragments from a glycerol (B35011) stock onto the agar plates.

  • Incubation: Incubate the plates at 28°C for 4-6 days, or until sufficient growth and sporulation are observed.

  • Storage: For short-term storage, plates can be kept at 4°C for 3-6 weeks. For long-term storage, prepare glycerol stocks (25% glycerol) from a liquid culture and store at -80°C.

Protocol for Inoculum Development:

  • Seed Culture: Inoculate a baffled Erlenmeyer flask containing a suitable seed medium (e.g., Tryptic Soy Broth) with spores or mycelia from an agar plate.

  • Incubation: Incubate the flask at 28°C on a rotary shaker at 200-250 rpm for 48-72 hours.

  • Production Culture Inoculation: Transfer an optimized volume of the seed culture to the production fermentation medium.

Production Fermentation

The composition of the fermentation medium and the physical parameters are critical for maximizing the yield of this compound.

Table 1: Representative Fermentation Medium Composition for Streptomyces

ComponentConcentration Range (g/L)Purpose
Carbon Source (e.g., Glucose, Starch)20 - 50Energy and Carbon Skeletons
Nitrogen Source (e.g., Soy Peptone, Yeast Extract)5 - 20Growth and Enzyme Synthesis
Phosphate Source (e.g., K2HPO4)0.5 - 2pH Buffering and Metabolism
Trace Elements (e.g., MgSO4, FeSO4)0.1 - 1Cofactors for Enzymes
Precursors (e.g., specific amino acids or fatty acids)VariableDirected Biosynthesis

Fermentation Parameters:

  • Temperature: Typically maintained between 25°C and 30°C.

  • pH: Controlled between 6.5 and 7.5.

  • Dissolved Oxygen: Maintained at an optimal level through agitation and aeration.

  • Fermentation Time: Can range from 5 to 14 days, depending on the strain and conditions.

Extraction and Purification: Isolating this compound

Following fermentation, this compound must be extracted from the fermentation broth and purified.

Table 2: General Extraction and Purification Protocol Summary

StepDescription
1. Biomass Separation The fermentation broth is centrifuged or filtered to separate the mycelia from the supernatant.
2. Extraction The mycelia and/or supernatant are extracted with a water-immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane.[1]
3. Concentration The organic extract is concentrated under reduced pressure to yield a crude extract.
4. Preliminary Purification The crude extract is subjected to liquid-liquid partitioning or solid-phase extraction (SPE) to remove major impurities.
5. Chromatographic Purification Further purification is achieved using column chromatography (e.g., silica (B1680970) gel, reversed-phase) with a suitable solvent system.
6. Final Purification High-performance liquid chromatography (HPLC) is often employed for the final purification to obtain high-purity this compound.

Analytical Characterization: Quantifying and Confirming this compound

Accurate and sensitive analytical methods are essential for the quantification and confirmation of this compound.

Table 3: Analytical Methods for this compound

MethodPrincipleKey Parameters
HPLC-FL High-Performance Liquid Chromatography with Fluorescence Detection. Involves derivatization to a fluorescent compound.[1]Excitation/Emission Wavelengths: Typically around 368 nm / 460 nm.[1] Column: Phenylsilanized silica gel.[1]
HPLC-PAD High-Performance Liquid Chromatography with Photodiode Array Detection.[2][3]Detection Wavelength: Based on the UV-Vis absorbance spectrum of this compound.
LC-MS/MS Liquid Chromatography coupled with Tandem Mass Spectrometry. Provides high sensitivity and structural confirmation.Ionization Mode: Electrospray Ionization (ESI). Mass Transitions: Specific precursor-to-product ion transitions for this compound.

The general experimental workflow from fermentation to analysis is a sequential process requiring careful optimization at each stage.

Experimental Workflow Streptomyces Culture Streptomyces Culture Fermentation Fermentation Streptomyces Culture->Fermentation Inoculation Extraction Extraction Fermentation->Extraction Harvesting Purification Purification Extraction->Purification Crude Extract Analysis (HPLC, LC-MS) Analysis (HPLC, LC-MS) Purification->Analysis (HPLC, LC-MS) Purified Fractions Pure this compound Pure this compound Analysis (HPLC, LC-MS)->Pure this compound Characterization

Caption: General experimental workflow for this compound.

Future Perspectives

The study of this compound and its production in Streptomyces offers exciting avenues for future research. Strain improvement through mutagenesis and genetic engineering, optimization of fermentation processes using statistical designs, and precursor-directed biosynthesis are all promising strategies to enhance the yield and efficiency of this compound production. A deeper understanding of the regulatory networks governing its biosynthesis will be key to unlocking the full potential of Streptomyces as a microbial cell factory for this valuable macrolide.

References

Lepimectin A4: A Technical Guide to its Insecticidal, Acaricidal, and Nematocidal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepimectin (B14126232) A4, a potent macrocyclic lactone derived from the milbemycin family, exhibits a broad spectrum of activity against various agricultural and veterinary pests. As a major analog of the commercial insecticide lepimectin, it functions as a powerful insecticide, acaricide, and nematocide. This technical guide provides a comprehensive overview of the available data on Lepimectin A4's efficacy, its mechanism of action through the modulation of glutamate-gated chloride channels, and detailed experimental protocols for its evaluation. The information is intended to support further research and development of this promising pest control agent.

Introduction

Lepimectin is a semi-synthetic insecticidal, acaricidal, and nematocidal agent derived from the fermentation products of Streptomyces species.[1][2] It exists as a mixture of two primary analogs: Lepimectin A3 and this compound.[3] this compound is a significant component of this mixture and is recognized for its potent biological activity.[3] Like other milbemycins and avermectins, the primary mode of action for this compound is the irreversible opening of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[3] This action leads to an influx of chloride ions, resulting in hyperpolarization of the cell membrane, followed by paralysis and eventual death of the target pest.[2]

This document synthesizes the available technical information on this compound, with a focus on its quantitative efficacy, the experimental procedures used to determine its activity, and the underlying biochemical pathways it modulates.

Quantitative Efficacy of Lepimectin

While specific quantitative data for this compound in isolation is limited in publicly available literature, data for the broader "lepimectin" mixture and related milbemycin compounds provide a strong indication of its potential efficacy. The following tables summarize the known insecticidal, acaricidal, and nematocidal activities. It is important to note that the exact contribution of the A4 analog to this activity is not always specified.

Table 1: Insecticidal Activity of Lepimectin and Related Compounds

Target Pest Compound Efficacy Metric (LC50) Concentration Reference
Diamondback Moth (Plutella xylostella) Emamectin (B195283) Benzoate (B1203000) 11.06 mg L⁻¹ Not Applicable [4]
Diamondback Moth (Plutella xylostella) Chlorantraniliprole 0.000275 - 0.00037 % Not Applicable [5]
Diamondback Moth (Plutella xylostella) Flubendiamide 0.00050 - 0.00062 % Not Applicable [5]

| Diamondback Moth (Plutella xylostella) | Spinosad | 0.00486 - 0.00541 % | Not Applicable |[5] |

Table 2: Acaricidal Activity of Lepimectin and Related Compounds

Target Pest Compound Efficacy Metric (LC50) Concentration Reference
Two-spotted Spider Mite (Tetranychus urticae) Abamectin (B1664291) 0.01 mg/L Not Applicable [6]
Two-spotted Spider Mite (Tetranychus urticae) Fenpyroximate 19.86 mg/L Not Applicable [6]

| Two-spotted Spider Mite (Tetranychus urticae) | Chlorfenapyr | 29.66 mg/L | Not Applicable |[6] |

Table 3: Nematocidal Activity of Lepimectin and Related Compounds

Target Pest Compound Efficacy Metric (LC50) Exposure Time Reference
Root-knot Nematode (Meloidogyne incognita) Artemisinic Acid 0.37 mM 48 hours [7]

| Root-knot Nematode (Meloidogyne incognita) | Dihydroartemisinic Acid | 0.76 mM | 48 hours |[7] |

Mechanism of Action: Glutamate-Gated Chloride Channel Modulation

The primary target of this compound in invertebrates is the glutamate-gated chloride channel (GluCl), a ligand-gated ion channel crucial for inhibitory neurotransmission.[3] These channels are unique to invertebrates, which provides a basis for the selective toxicity of this compound.

The binding of this compound to the GluCl channel is allosteric, meaning it binds to a site distinct from the glutamate (B1630785) binding site. This binding event locks the channel in an open conformation, leading to a continuous and irreversible influx of chloride ions into the nerve or muscle cell. The resulting hyperpolarization of the cell membrane prevents the transmission of nerve impulses, leading to flaccid paralysis and ultimately the death of the organism.

This compound Mechanism of Action cluster_membrane Neuronal or Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (Closed) GluCl_Open Glutamate-Gated Chloride Channel (Open) Chloride GluCl_Open->Chloride Influx Lepimectin This compound Lepimectin->GluCl Allosteric Binding Glutamate Glutamate Glutamate->GluCl Binds Paralysis Flaccid Paralysis & Death Chloride->Paralysis Leads to

Caption: Mechanism of this compound on Glutamate-Gated Chloride Channels.

Experimental Protocols

While specific published protocols for this compound are scarce, the following methodologies, adapted from studies on structurally and functionally similar compounds like abamectin and emamectin benzoate, provide a robust framework for evaluating its efficacy.

Insecticidal Bioassay Protocol (Leaf-Dip Method for Plutella xylostella)

This protocol is a standard method for assessing the toxicity of insecticides to leaf-eating insects.

Insecticidal Bioassay Workflow A Prepare Serial Dilutions of this compound C Dip Leaf Discs in Test Solutions for 10-30 seconds A->C B Select Healthy Cabbage Leaf Discs (e.g., 5 cm diameter) B->C D Air Dry Treated Leaf Discs C->D E Place Discs in Petri Dishes with Moist Filter Paper D->E F Introduce 3rd Instar Larvae (e.g., 10 larvae/dish) E->F G Incubate at 25±2°C, 60-70% RH, 16:8 (L:D) photoperiod F->G H Assess Mortality at 24, 48, and 72 hours post-treatment G->H I Calculate LC50 using Probit Analysis H->I

Caption: Workflow for a leaf-dip insecticidal bioassay.

Methodology:

  • Preparation of Test Solutions: Prepare a series of concentrations of this compound in an appropriate solvent (e.g., acetone (B3395972) with a surfactant like Triton X-100). A control group with only the solvent and surfactant should be included.

  • Leaf Disc Preparation: Select fresh, untreated cabbage leaves and cut them into uniform discs.

  • Treatment: Dip each leaf disc into the respective test solution for a standardized period (e.g., 20 seconds) and then allow them to air dry completely.

  • Exposure: Place the treated leaf discs individually into petri dishes lined with moistened filter paper to maintain humidity. Introduce a known number of third-instar Plutella xylostella larvae onto each leaf disc.

  • Incubation: Maintain the petri dishes under controlled environmental conditions (e.g., 25°C, 70% relative humidity, 16:8 light:dark photoperiod).

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours after exposure. Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: Use the mortality data to calculate the LC50 (median lethal concentration) and other toxicological parameters using probit analysis.

Acaricidal Bioassay Protocol (Slide-Dip Method for Tetranychus urticae)

The slide-dip method is a common technique for evaluating the toxicity of acaricides to spider mites.

Acaricidal Bioassay Workflow A Prepare Serial Dilutions of this compound C Immerse Slide in Test Solution for 5-10 seconds A->C B Place Adult Female Mites on Double-Sided Tape on a Slide B->C D Air Dry the Slide C->D E Place Slide in a Ventilated Container with High Humidity D->E F Incubate at 25±2°C and 16:8 (L:D) photoperiod E->F G Assess Mortality at 24 and 48 hours under a Stereomicroscope F->G H Calculate LC50 using Probit Analysis G->H

Caption: Workflow for a slide-dip acaricidal bioassay.

Methodology:

  • Preparation of Test Solutions: Similar to the insecticidal bioassay, prepare a range of concentrations of this compound.

  • Mite Preparation: Gently place adult female Tetranychus urticae on their dorsal side onto a strip of double-sided adhesive tape affixed to a microscope slide.

  • Treatment: Immerse the slide with the attached mites into the test solution for a brief, standardized period (e.g., 5 seconds).

  • Drying and Incubation: Allow the slide to air dry and then place it in a petri dish with a moistened cotton ball to maintain high humidity. Incubate under controlled conditions.

  • Mortality Assessment: After 24 and 48 hours, examine the mites under a stereomicroscope. Mites that do not respond to a gentle touch with a fine brush are considered dead.

  • Data Analysis: Calculate the LC50 values based on the observed mortality rates.

Nematocidal Bioassay Protocol (In Vitro Assay for Meloidogyne incognita)

This protocol assesses the direct toxicity of a compound to nematode juveniles in a liquid medium.

Nematocidal Bioassay Workflow A Prepare Serial Dilutions of this compound in Water D Add Test Solutions to the wells A->D B Hatch Second-Stage Juveniles (J2) of M. incognita C Add a Suspension of J2s to each well of a 96-well plate B->C C->D E Incubate at 25-28°C in the dark D->E F Observe and Count Immobile Nematodes at 24, 48, and 72 hours E->F G Confirm Mortality by Prodding with a fine needle F->G H Calculate LC50 using Probit Analysis G->H

Caption: Workflow for an in vitro nematocidal bioassay.

Methodology:

  • Nematode Culture and Collection: Culture Meloidogyne incognita on a suitable host plant (e.g., tomato). Collect egg masses and hatch second-stage juveniles (J2s) in water.

  • Preparation of Test Solutions: Prepare aqueous solutions of this compound at various concentrations.

  • Exposure: In a multi-well plate, add a known number of J2s (e.g., 50-100) to each well containing the different concentrations of the test compound.

  • Incubation: Incubate the plates in the dark at a constant temperature (e.g., 28°C).

  • Mortality Assessment: At specified time intervals (e.g., 24, 48, 72 hours), count the number of immobile nematodes under an inverted microscope. Mortality is confirmed if the nematodes do not respond to gentle probing with a fine needle.

  • Data Analysis: Determine the LC50 value by analyzing the concentration-mortality data.

Conclusion

This compound is a highly active compound with significant potential for the control of a wide range of invertebrate pests. Its mode of action, targeting the glutamate-gated chloride channels unique to invertebrates, provides a degree of selective toxicity. While specific public data on the quantitative efficacy of the pure A4 analog is limited, the information available for the lepimectin mixture and related compounds, coupled with established bioassay methodologies, provides a strong foundation for further research and development. This technical guide serves as a resource for scientists and professionals in the field to design and execute studies that will further elucidate the full potential of this compound as a valuable tool in pest management.

References

Lepimectin A4: An In-depth Toxicological Profile for Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Quantitative toxicological data for Lepimectin A4 is not extensively available in the public domain. This guide summarizes the existing information and provides context based on the broader class of macrocyclic lactones, including milbemycins and avermectins. Data for the commercial product "Lepimectin," a mixture of Lepimectin A3 and A4, is included where available and should be interpreted with caution due to the mixture's variable composition.[1][2]

Executive Summary

This compound is a semi-synthetic derivative of the milbemycin class of macrocyclic lactones, exhibiting insecticidal, acaricidal, and nematicidal properties.[3] Its primary mode of action is the allosteric modulation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death.[1][2] While this target provides a degree of selectivity towards invertebrates, concerns remain regarding its impact on non-target organisms. This technical guide provides a comprehensive overview of the known toxicological profile of this compound and related compounds on key non-target organisms, outlines standardized experimental protocols for its assessment, and illustrates its mechanism of action. Due to the limited availability of specific data for this compound, a precautionary approach is warranted when assessing its environmental risk.

Quantitative Toxicology Data

The publicly available quantitative toxicological data for this compound is sparse. The following tables summarize the available information for Lepimectin and provide context with data from related macrocyclic lactones.

Table 2.1: Acute Toxicity to Aquatic Organisms

SpeciesActive IngredientExposure DurationEndpointValue (µg/L)Reference
Daphnia magna (Water Flea)Lepimectin48 hoursEC50Data Not Available
Daphnia magna (Water Flea)Ivermectin48 hoursEC500.025[4]
Oncorhynchus mykiss (Rainbow Trout)Lepimectin96 hoursLC50Data Not Available
Oncorhynchus mykiss (Rainbow Trout)Ivermectin96 hoursLC503.0[4]
Mysid ShrimpIvermectin96 hoursLC500.07[5]

Table 2.2: Chronic Toxicity to Aquatic Organisms

SpeciesActive IngredientExposure DurationEndpointValue (µg/L)Reference
Daphnia magna (Water Flea)Lepimectin21 daysNOEC (Reproduction)Data Not Available
Daphnia magna (Water Flea)Ivermectin21 daysNOEC (Reproduction)0.01[4]
Fish (Fathead Minnow)Lepimectin28 daysNOECData Not Available
Fish (Fathead Minnow)Ivermectin--Data Not Available

Table 2.3: Toxicity to Terrestrial Non-Target Organisms

SpeciesActive IngredientExposure DurationEndpointValueReference
Apis mellifera (Honey Bee)Lepimectin48 hoursAcute Contact LD50Data Not Available
Apis mellifera (Honey Bee)Ivermectin48 hoursAcute Contact LD50> 100 µ g/bee [4]
Eisenia fetida (Earthworm)Lepimectin14 daysAcute LC50Data Not Available
Eisenia fetida (Earthworm)Ivermectin14 daysAcute LC5028 mg/kg soil[4]
Eisenia fetida (Earthworm)Lepimectin56 daysChronic NOEC (Reproduction)Data Not Available
Eisenia fetida (Earthworm)Ivermectin56 daysChronic NOEC (Reproduction)0.2 mg/kg soil[4]

Experimental Protocols

The following sections detail standardized experimental methodologies for assessing the toxicity of a substance like this compound to key non-target organisms, based on internationally recognized OECD guidelines.

Acute Toxicity to Fish

Guideline: OECD Test Guideline 203: Fish, Acute Toxicity Test.

Objective: To determine the median lethal concentration (LC50) of a test substance to fish over a 96-hour exposure period.

Test Organism: Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), or Fathead minnow (Pimephales promelas).

Methodology:

  • Test Design: A static, semi-static, or flow-through test design can be used. For a substance with unknown properties like this compound, a semi-static design is often preferred to maintain test concentrations.

  • Test Concentrations: A range of at least five concentrations, typically in a geometric series, and a control group are used. A preliminary range-finding test is conducted to determine the appropriate concentration range.

  • Exposure Conditions:

    • Duration: 96 hours.

    • Temperature: Maintained at a constant, species-appropriate level (e.g., 15 ± 1 °C for rainbow trout).

    • Light: 16 hours light, 8 hours dark photoperiod.

    • Loading: The biomass of fish per volume of test solution is kept low to avoid depletion of dissolved oxygen.

  • Observations: Mortalities and any sublethal effects (e.g., loss of equilibrium, respiratory distress) are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Chronic Toxicity to Daphnia magna

Guideline: OECD Test Guideline 211: Daphnia magna Reproduction Test.

Objective: To determine the effects of a test substance on the reproduction of Daphnia magna over a 21-day period.

Test Organism: Daphnia magna neonates (<24 hours old).

Methodology:

  • Test Design: A semi-static test design is employed, with renewal of the test solutions at least three times a week.

  • Test Concentrations: At least five test concentrations in a geometric series and a control are used.

  • Exposure Conditions:

    • Duration: 21 days.

    • Temperature: 20 ± 2 °C.

    • Light: 16 hours light, 8 hours dark photoperiod.

    • Feeding: Daphnids are fed daily with a suitable algal food source.

  • Observations:

    • Parental mortality is recorded daily.

    • The number of offspring produced per surviving parent is counted at each renewal.

  • Data Analysis: The primary endpoint is the total number of live offspring produced per parent animal. The No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) for reproduction are determined by statistical analysis (e.g., ANOVA with Dunnett's test). The ECx (e.g., EC10, EC20, EC50) for reproductive effects can also be calculated.

Acute Toxicity to Honey Bees

Guideline: OECD Test Guideline 213 (Oral) and 214 (Contact).

Objective: To determine the acute oral and contact median lethal dose (LD50) of a test substance to adult honey bees.

Test Organism: Young adult worker honey bees (Apis mellifera).

Methodology:

  • Test Design:

    • Oral: Bees are individually or group-fed a single dose of the test substance in a sucrose (B13894) solution.

    • Contact: A single dose of the test substance in a suitable solvent is applied topically to the dorsal thorax of each bee.

  • Dose Levels: A range of at least five doses, a control, and a solvent control (for contact test) are used.

  • Exposure Conditions:

    • Duration: 48 to 96 hours.

    • Temperature: 25 ± 2 °C.

    • Housing: Bees are kept in cages with ad libitum access to sucrose solution.

  • Observations: Mortality is recorded at 4, 24, and 48 hours (and optionally at 72 and 96 hours). Any behavioral abnormalities are also noted.

  • Data Analysis: The LD50 at 24 and 48 hours, along with 95% confidence limits, is calculated using probit analysis or other suitable statistical methods.

Toxicity to Earthworms

Guidelines:

  • OECD Test Guideline 207: Earthworm, Acute Toxicity Tests.

  • OECD Test Guideline 222: Earthworm, Reproduction Test (Sub-chronic).

Objective:

  • Acute: To determine the LC50 of a test substance to earthworms over 14 days.

  • Chronic: To assess the effects on survival and reproduction over 56 days.

Test Organism: Adult earthworms (Eisenia fetida or Eisenia andrei).

Methodology:

  • Test Substrate: Artificial soil as defined in the OECD guidelines.

  • Test Design: The test substance is thoroughly mixed into the soil.

  • Acute Test (OECD 207):

    • Duration: 14 days.

    • Concentrations: At least five concentrations in a geometric series and a control.

    • Observations: Mortality and changes in biomass are assessed at 7 and 14 days.

    • Data Analysis: The LC50 is calculated.

  • Chronic Test (OECD 222):

    • Duration: 56 days.

    • Concentrations: At least four concentrations and a control.

    • Observations: Adult mortality and biomass are assessed at day 28. The number of cocoons and juveniles produced is determined at day 56.

    • Data Analysis: The NOEC and LOEC for reproduction are determined.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Invertebrates

This compound, like other milbemycins, primarily targets glutamate-gated chloride channels (GluCls) which are prevalent in the nervous and muscular systems of invertebrates.[1][2] The binding of this compound to these channels leads to their irreversible opening, causing an influx of chloride ions. This results in hyperpolarization of the neuronal or muscle cell membrane, leading to the cessation of signal transmission, flaccid paralysis, and ultimately, the death of the organism.

LepimectinA4_Signaling_Pathway cluster_membrane Lepimectin This compound GluCl Glutamate-Gated Chloride Channel (GluCl) Lepimectin->GluCl Binds to allosteric site Cl_influx Increased Cl- Influx GluCl->Cl_influx Irreversible Opening Membrane Neuronal/Muscular Membrane Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes Death Organism Death Paralysis->Death Results in

Caption: Signaling pathway of this compound in invertebrates.
Generalized Experimental Workflow for Ecotoxicity Testing

The following diagram illustrates a generalized workflow for conducting an ecotoxicity study based on OECD guidelines.

Ecotoxicity_Workflow start Start: Define Test (e.g., OECD 203, 211) range_finding Range-Finding Test (Determine concentration range) start->range_finding definitive_test Definitive Test Setup (Multiple concentrations + Control) range_finding->definitive_test exposure Exposure Period (e.g., 96h, 21d, 56d) definitive_test->exposure observations Regular Observations (Mortality, Sublethal Effects, Reproduction) exposure->observations data_analysis Statistical Analysis (LC50, EC50, NOEC) observations->data_analysis reporting Final Report Generation data_analysis->reporting end End reporting->end

Caption: Generalized workflow for ecotoxicity testing.

Conclusion

The toxicological profile of this compound for non-target organisms is not well-defined in publicly accessible literature. Based on its mode of action and the known effects of related macrocyclic lactones, it is reasonable to infer a high potential for toxicity to a wide range of non-target invertebrates, particularly aquatic arthropods and certain soil organisms. The lack of specific data for this compound underscores the need for comprehensive ecotoxicological testing following standardized protocols, such as those outlined by the OECD, to accurately assess its environmental risk. Researchers and drug development professionals should exercise caution and consider the potential for adverse environmental impacts when working with this compound. Further research is imperative to fill the existing data gaps and ensure a thorough understanding of the environmental safety of this compound.

References

Environmental Fate and Degradation of Lepimectin A4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific environmental fate and degradation of Lepimectin A4 is limited. This guide provides a comprehensive overview of the expected environmental behavior of this compound based on the well-documented fate of the closely related avermectin (B7782182) and milbemycin families of macrocyclic lactones. The experimental protocols and degradation pathways described are based on standardized OECD guidelines and published research on these related compounds.

Introduction

This compound is a macrocyclic lactone insecticide belonging to the milbemycin class of compounds. Understanding its environmental fate—what happens to it after it is released into the environment—is crucial for assessing its potential ecological risk. The primary processes governing the environmental fate of pesticides like this compound are hydrolysis, photolysis, and metabolism in soil and aquatic systems.[1] These processes determine the persistence, mobility, and potential for exposure to non-target organisms.

Based on the behavior of structurally similar compounds such as abamectin (B1664291), ivermectin, and emamectin (B195283) benzoate, this compound is expected to exhibit strong binding to soil and sediment, undergo rapid degradation in the presence of sunlight, and have limited mobility in the environment.[2][3]

Physicochemical Properties and their Influence on Environmental Fate

While specific data for this compound is scarce, the physicochemical properties of the avermectin and milbemycin class suggest the following characteristics, which are critical to their environmental distribution and degradation:

  • Low Aqueous Solubility: These compounds generally have low solubility in water, which limits their potential for leaching into groundwater.[4]

  • High Octanol-Water Partition Coefficient (Kow): A high Kow value indicates a strong affinity for organic matter and lipids, leading to significant adsorption to soil and sediment particles.[2][4] This strong binding reduces the amount of the compound available in the water phase for transport and degradation.

  • Low Vapor Pressure: A low vapor pressure suggests that volatilization from soil or water surfaces is not a significant dissipation pathway.

Abiotic Degradation

Abiotic degradation processes are those that do not involve living organisms. For this compound, the most relevant abiotic degradation pathways are expected to be photolysis and, to a lesser extent, hydrolysis.

Photolysis (Degradation by Sunlight)

Photolysis is anticipated to be a major route of degradation for this compound in the environment, particularly in aquatic systems and on soil surfaces.[2][5] Avermectins are known to be rapidly photodegraded in water and as thin films on surfaces.[2]

Expected Behavior of this compound:

  • Rapid Degradation in Water: In sunlit surface waters, this compound is likely to degrade quickly. For instance, the half-life of abamectin in water under summer sunlight is reported to be less than a day.[2]

  • Degradation on Soil Surfaces: When applied to soil, the portion of this compound remaining on the surface will be susceptible to photodegradation. The half-life of abamectin on the soil surface is approximately one week.[6]

Hydrolysis

Hydrolysis is the breakdown of a chemical by reaction with water. For the avermectin class of compounds, hydrolysis is generally not a significant degradation pathway under environmentally relevant pH conditions (pH 5-9).[7]

Expected Behavior of this compound:

  • Stability in Water: this compound is expected to be stable to hydrolysis in aquatic environments at neutral pH. Studies on avermectin B1a showed that after 28 days in aqueous solutions at pH 5, 7, and 9, about 95% of the compound was recovered.[7]

Biotic Degradation

Biotic degradation involves the breakdown of a substance by microorganisms. This is a key process for pesticides that are incorporated into soil or sediment where they are protected from light.

Soil Metabolism

In soil, the degradation of this compound is expected to be primarily mediated by microorganisms. The rate of degradation will be influenced by soil type, organic matter content, temperature, and moisture.

Expected Behavior of this compound:

  • Aerobic Degradation: Under aerobic (oxygen-present) conditions, which are typical for the upper layers of soil, microbial degradation is expected to be the primary dissipation route for this compound that is not exposed to light. The aerobic soil half-life for avermectin B1a is reported to be between 2 weeks and 2 months.[3]

  • Anaerobic Degradation: In anaerobic (oxygen-absent) environments, such as deeper soil layers or flooded sediments, the degradation rate is expected to be significantly slower.[3]

Aquatic Metabolism

In aquatic systems, this compound is expected to partition rapidly from the water column to the sediment due to its high affinity for organic matter.[8]

Expected Behavior of this compound:

  • Sediment as a Sink: The strong adsorption to sediment will reduce the concentration of this compound in the water column.

  • Persistence in Sediment: Once in the sediment, degradation is expected to be slow, particularly under anaerobic conditions. The half-life of spinosad, another macrocyclic lactone, in anaerobic sediment ranges from 161 to 250 days.[5] For ivermectin in an aerobic sediment/water system, the half-life in the entire system was 127 days.[9]

Quantitative Data for Related Compounds

The following tables summarize publicly available environmental fate data for abamectin and ivermectin, which can be considered representative of the avermectin class to which this compound is closely related.

Table 1: Soil Degradation Half-life (DT50) of Representative Avermectins

CompoundSoil TypeConditionDT50 (days)Reference(s)
AbamectinNot specifiedAerobic, dark14 - 60[3]
AbamectinUnshaded soil surfacePhotodegradation~7[6]
IvermectinSoil/feces mixtureAerobic7 - 14[2]
Avermectin B1aVarious soilsAerobic14 - 56[2]

Table 2: Aquatic Degradation Half-life (DT50) of Representative Avermectins

CompoundSystemConditionDT50Reference(s)
AbamectinWaterPhotodegradation (summer sunlight)< 1 day[2]
AbamectinPond waterNot specified4 days[6]
AbamectinPond sedimentNot specified14 - 28 days[6]
IvermectinWaterPhotodegradation (summer)~0.5 days[2]
IvermectinWater (in sediment/water system)Aerobic< 6 hours[9]
IvermectinEntire sediment/water systemAerobic127 days[9]
SpinosadWaterPhotodegradation (summer sunlight)< 1 - 2 days[10]
SpinosadWaterDark, aerobic> 30 - 259 days[5]
SpinosadSedimentAnaerobic161 - 250 days[5]

Experimental Protocols

The following sections describe the general methodologies for key environmental fate studies, based on OECD guidelines and published literature for related compounds.

Hydrolysis Study (OECD Guideline 111)

Objective: To determine the rate of abiotic degradation in aqueous solutions at different pH values.

Methodology:

  • A sterile aqueous solution of this compound is prepared in buffer solutions at pH 4, 7, and 9.

  • The solutions are incubated in the dark at a constant temperature (e.g., 25°C).

  • Samples are taken at various time intervals and analyzed for the concentration of the parent compound and any major degradation products using a suitable analytical method like HPLC.

  • The degradation rate and half-life are calculated for each pH.

Photolysis Study (OECD Guideline 316)

Objective: To determine the rate and pathway of degradation in water and on soil surfaces when exposed to light.

Methodology:

  • Aqueous Photolysis: A solution of this compound in sterile, buffered water is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark.

  • Soil Photolysis: A thin layer of soil treated with this compound is exposed to the simulated sunlight. Dark controls are also maintained.

  • Samples are collected at various time points and analyzed to determine the concentration of the parent compound and its photoproducts.

  • The quantum yield and half-life under specific light conditions are calculated.

Aerobic and Anaerobic Soil Metabolism (OECD Guideline 307)

Objective: To determine the rate and pathway of microbial degradation in soil under aerobic and anaerobic conditions.

Methodology:

  • Samples of fresh, viable soil are treated with this compound.

  • Aerobic Conditions: The soil is maintained at a specific moisture level and temperature (e.g., 20°C) with a continuous supply of air. Volatile organic compounds and CO2 are trapped.

  • Anaerobic Conditions: After an initial aerobic phase, the soil is flooded with water and purged with nitrogen to create an anaerobic environment.

  • Soil samples are extracted at different time intervals and analyzed for the parent compound and its metabolites.

  • The rate of degradation (DT50) and the formation and decline of major metabolites are determined.

Aerobic and Anaerobic Aquatic Metabolism (OECD Guideline 308)

Objective: To determine the degradation and distribution in a water-sediment system.

Methodology:

  • Intact water-sediment systems are collected from a natural source.

  • This compound is applied to the water phase.

  • The systems are incubated in the dark at a constant temperature.

  • Aerobic System: The overlying water is aerated.

  • Anaerobic System: The system is purged with nitrogen.

  • Water and sediment samples are taken at intervals and analyzed for the parent compound and metabolites.

  • The partitioning between water and sediment and the degradation half-lives in both compartments are determined.

Visualization of Pathways and Workflows

The following diagrams illustrate the expected degradation pathways for avermectin-class compounds and a typical experimental workflow for an environmental fate study.

A This compound (in Environment) B Photodegradation (Water/Soil Surface) A->B C Microbial Degradation (Soil/Sediment) A->C D Adsorption to Soil/Sediment A->D E Photoisomers & Other Photoproducts B->E F Metabolites C->F G Bound Residues D->G H Mineralization (CO2) F->H

Caption: General environmental fate pathways of this compound.

cluster_0 Study Setup cluster_1 Sampling & Analysis cluster_2 Data Interpretation A Prepare Test System (e.g., Soil, Water-Sediment) B Apply this compound A->B C Incubate under Controlled Conditions (Light/Dark, Temp, Aerobic/Anaerobic) B->C D Collect Samples at Time Intervals C->D E Extract Analytes D->E F Analyze using HPLC/MS E->F G Quantify Parent & Metabolites F->G H Calculate Degradation Kinetics (DT50) G->H I Identify Degradation Pathway H->I

Caption: Workflow for a typical environmental degradation study.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Analysis of Lepimectin A4 Residue by HPLC-PDA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepimectin is a macrocyclic lactone insecticide and acaricide used to control pests on various agricultural commodities.[1] It is a mixture of two homologous components, Lepimectin A3 and Lepimectin A4. Due to its potential for residues in food products, a reliable and validated analytical method is crucial for monitoring and ensuring food safety. This document provides a detailed application note and protocol for the determination of this compound residues in agricultural products using High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA). The method is based on a validated procedure and is suitable for routine analysis in a laboratory setting.

Principle

The method involves the extraction of this compound from the sample matrix using a suitable organic solvent, followed by a cleanup step to remove interfering co-extractives. The purified extract is then analyzed by reversed-phase HPLC with PDA detection. Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard. The photodiode array detector allows for the simultaneous acquisition of absorbance data over a range of wavelengths, enhancing the specificity of the method.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Dichloromethane (B109758) (pesticide residue grade), n-Hexane (pesticide residue grade), Acetone (pesticide residue grade).

  • Reagents: Sodium chloride (analytical grade), Anhydrous sodium sulfate (B86663) (analytical grade).

  • Standards: Certified reference standard of this compound (>95% purity).

  • Solid-Phase Extraction (SPE): Aminopropyl (NH2) SPE cartridges (e.g., 500 mg, 6 mL) or Florisil cartridges.

  • Filters: 0.45 µm syringe filters (PTFE or other suitable material).

  • Water: Ultrapure water (18.2 MΩ·cm).

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a specific volume of acetonitrile to obtain the desired concentration. Store this solution at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with acetonitrile to achieve a range of concentrations suitable for creating a calibration curve (e.g., 0.05, 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).

Sample Preparation

The following is a general procedure for the extraction and cleanup of this compound from agricultural samples such as fruits and vegetables.

  • Homogenization: Weigh a representative portion (e.g., 10-20 g) of the homogenized sample into a centrifuge tube.

  • Extraction:

    • Add a suitable volume of methanol (e.g., 20 mL) to the sample.

    • Homogenize the mixture at high speed for 2-3 minutes.

    • Centrifuge the mixture (e.g., at 4000 rpm for 5 minutes) and collect the supernatant.

    • Repeat the extraction step with an additional portion of methanol.

    • Combine the supernatants.

  • Liquid-Liquid Partitioning:

    • To the combined extract, add a saturated sodium chloride solution (e.g., 20 mL) and dichloromethane (e.g., 20 mL).

    • Shake the mixture vigorously for 5-10 minutes.

    • Allow the layers to separate and collect the lower organic (dichloromethane) layer.

    • Repeat the partitioning step with an additional portion of dichloromethane.

    • Combine the organic layers and pass them through anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature below 40°C.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an aminopropyl (NH2) SPE cartridge by passing n-hexane through it.

    • Re-dissolve the residue from the partitioning step in a small volume of a suitable solvent (e.g., acetone/n-hexane mixture).

    • Load the re-dissolved sample onto the conditioned SPE cartridge.

    • Wash the cartridge with a less polar solvent mixture (e.g., acetone/n-hexane) to remove interferences.

    • Elute the this compound from the cartridge with a more polar solvent mixture (e.g., acetone/n-hexane with a higher proportion of acetone).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Final Sample Preparation:

    • Reconstitute the final residue in a known volume of acetonitrile (e.g., 1 mL).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC-PDA Conditions
  • Instrument: High-Performance Liquid Chromatograph with a Photodiode Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water. A typical starting point is an isocratic elution with a ratio of 80:20 (v/v) acetonitrile:water. The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • PDA Wavelength: The optimal wavelength for detection should be determined by acquiring the UV spectrum of this compound. A wavelength of approximately 245 nm is often suitable for related compounds. The PDA should be set to monitor a range of wavelengths to ensure peak purity.

Data Presentation

The quantitative performance of the HPLC-PDA method for this compound analysis is summarized in the table below, based on a validated method for various agricultural commodities.[2][3]

ParameterResult
Linearity (R²) 0.9999
Limit of Detection (LOD) 0.005 mg/kg
Limit of Quantification (LOQ) 0.01 mg/kg
Recovery 76.0% - 114.8%
Precision (RSD) < 10%

Mandatory Visualization

The following diagram illustrates the experimental workflow for the analysis of this compound residue.

Lepimectin_A4_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Sample Homogenization Extraction Methanol Extraction Homogenization->Extraction Partitioning Liquid-Liquid Partitioning (Dichloromethane/Saline) Extraction->Partitioning SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup (NH2 Cartridge) Partitioning->SPE_Cleanup Final_Prep Reconstitution in Acetonitrile & Filtration SPE_Cleanup->Final_Prep HPLC_Analysis HPLC-PDA Analysis Final_Prep->HPLC_Analysis Data_Processing Data Processing & Quantification HPLC_Analysis->Data_Processing

Caption: Experimental workflow for this compound residue analysis.

References

Lepimectin A4 Formulation for Laboratory Bioassays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepimectin A4 is a semi-synthetic macrocyclic lactone belonging to the milbemycin class of compounds.[1][2] It is a major component of the insecticide lepimectin, which is a mixture of Lepimectin A3 and A4.[1][2] Lepimectin is utilized for its insecticidal, acaricidal, and nematocidal properties in agriculture, particularly on fruit, vegetable, and ornamental plants in Japan and Korea.[1][2] Like other milbemycins, the primary mode of action for this compound is the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates. This action leads to an influx of chloride ions, hyperpolarization of nerve and muscle cells, and subsequent paralysis and death of the target organism.[1][2]

These application notes provide detailed protocols for the preparation and formulation of this compound for use in laboratory bioassays, along with its mechanism of action and available efficacy data.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for accurate and reproducible bioassay results.

PropertyValueSource
Chemical Name (6R,13R,25R)-5-O-demethyl-28-deoxy-6,28-epoxy-25-ethyl-13-[[(methoxyimino)phenylacetyl]oxy]-milbemycin B[3]
CAS Number 171249-05-1[1]
Molecular Formula C41H53NO10[1]
Molecular Weight 719.87 g/mol [1]
Purity >95% by HPLC[1]
Appearance Solid
Solubility Soluble in ethanol, methanol, Dimethylformamide (DMF), or Dimethyl sulfoxide (B87167) (DMSO).[1]
Storage Store at -20°C for long-term stability.[1]

Mechanism of Action: Glutamate-Gated Chloride Channel Modulation

This compound, like other avermectins, exerts its insecticidal and acaricidal effects by targeting glutamate-gated chloride channels (GluCls) which are unique to invertebrates. This specificity contributes to its selectivity and lower toxicity to vertebrates. The binding of this compound to these channels leads to their irreversible opening, causing a constant influx of chloride ions into nerve and muscle cells. This results in hyperpolarization of the cell membrane, preventing the transmission of nerve signals, which leads to flaccid paralysis and eventual death of the pest.

G cluster_neuron Invertebrate Neuron / Myocyte cluster_synapse Synaptic Cleft lepimectin This compound glucl Glutamate-Gated Chloride Channel (GluCl) lepimectin->glucl Binds and irreversibly opens cl_ion Cl- glucl->cl_ion Increased influx hyperpolarization Hyperpolarization cl_ion->hyperpolarization Leads to paralysis Paralysis & Death hyperpolarization->paralysis Causes glutamate Glutamate (Neurotransmitter) glutamate->glucl Normal physiological activation

Mechanism of action of this compound.

Quantitative Data

While specific LC50 (lethal concentration, 50%) data for this compound is not widely available in the public domain, a study on a "lepimectin analogue" provides valuable insight into its bioactivity against the fall armyworm (Spodoptera frugiperda).

Table 1: Bioactivity of a Lepimectin Analogue against 2nd Instar Larvae of Spodoptera frugiperda [1]

Concentration (mg/L)Mortality (%) after 24hMortality (%) after 48hInhibition Rate of Body Weight Growth (%) after 24hInhibition Rate of Body Weight Growth (%) after 48h
0.25----
0.50----
1.00----
2.00----
4.00--19.0356.07

Note: Specific mortality percentages at lower concentrations were not provided in the source material. The data indicates that mortality increased with concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro and in vivo bioassays.

Materials:

  • This compound powder (purity >95%)

  • Anhydrous or newly opened Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 719.87 g/mol x 1000 mg/g = 7.1987 mg

  • Weigh the this compound powder:

    • Carefully weigh out approximately 7.2 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolve in DMSO:

    • Add 1 mL of DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensure complete dissolution:

    • Vortex the solution thoroughly for at least one minute to ensure the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C in the dark.

G start Start calculate Calculate Mass (7.2 mg for 1 mL of 10 mM) start->calculate weigh Weigh this compound calculate->weigh add_dmso Add 1 mL DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -20°C aliquot->store end End store->end

Workflow for this compound stock solution preparation.
Protocol 2: Preparation of Working Solutions for Bioassays

Working solutions are prepared by serially diluting the stock solution in a suitable solvent or culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate solvent (e.g., acetone, ethanol) or insect diet/culture medium

  • Sterile tubes for dilution

  • Calibrated micropipettes

Procedure:

  • Determine the final desired concentrations:

    • Based on the experimental design, determine the range of concentrations to be tested.

  • Perform serial dilutions:

    • To avoid inaccuracies associated with pipetting very small volumes, it is recommended to perform serial dilutions.

    • Example for a 10 µM working solution from a 10 mM stock (1:1000 dilution):

      • Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 (e.g., add 10 µL of 10 mM stock to 90 µL of solvent/medium).

      • Prepare the final 10 µM working solution by diluting the 1 mM intermediate solution 1:100 (e.g., add 10 µL of 1 mM intermediate to 990 µL of solvent/medium).

  • Control Solution:

    • Prepare a control solution containing the same final concentration of the solvent (e.g., DMSO) as the highest concentration test solution to account for any solvent effects.

Protocol 3: General Insect Bioassay by Leaf-Dip Method

This protocol is a general guideline for assessing the efficacy of this compound against leaf-feeding insects, such as the diamondback moth (Plutella xylostella).

Materials:

  • This compound working solutions

  • Control solution (solvent only)

  • Host plant leaves (e.g., cabbage, broccoli), free of pesticides

  • Petri dishes or ventilated containers

  • Filter paper

  • Fine-tipped paintbrush

  • Test insects (e.g., 2nd or 3rd instar larvae)

Procedure:

  • Prepare leaf discs:

    • Cut leaf discs of a uniform size (e.g., 5 cm diameter) from fresh, untreated host plant leaves.

  • Leaf dipping:

    • Individually dip each leaf disc into the respective this compound working solution or control solution for 10-15 seconds with gentle agitation.

    • Start with the control and proceed from the lowest to the highest concentration.

  • Drying:

    • Place the dipped leaf discs on a clean, non-absorbent surface (e.g., a wire rack) to air dry for 1-2 hours.

  • Bioassay setup:

    • Line the bottom of each petri dish or container with a piece of filter paper.

    • Place one dried leaf disc in each container.

  • Insect introduction:

    • Using a fine-tipped paintbrush, carefully transfer a known number of larvae (e.g., 10-20) onto each leaf disc.

  • Incubation:

    • Seal the containers (with ventilation) and maintain them in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, with a photoperiod).

  • Data collection:

    • Assess larval mortality at 24, 48, and 72 hours post-infestation. Larvae are considered dead if they do not move when prodded with the paintbrush.

  • Data analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Calculate LC50 values using probit analysis.

G start Start prep_solutions Prepare this compound Working Solutions start->prep_solutions prep_leaves Cut Uniform Leaf Discs start->prep_leaves dip_leaves Dip Leaf Discs in Solutions (10-15s) prep_solutions->dip_leaves prep_leaves->dip_leaves dry_leaves Air Dry Leaves (1-2 hours) dip_leaves->dry_leaves setup_assay Place Leaf in Petri Dish dry_leaves->setup_assay add_insects Introduce Larvae (e.g., n=10-20) setup_assay->add_insects incubate Incubate under Controlled Conditions add_insects->incubate assess_mortality Assess Mortality (24, 48, 72h) incubate->assess_mortality analyze_data Analyze Data (Probit Analysis, LC50) assess_mortality->analyze_data end End analyze_data->end

Workflow for a leaf-dip bioassay.

Safety Precautions

This compound is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a well-ventilated area or a fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer

The protocols and information provided are intended for guidance in a laboratory setting. Researchers should optimize these protocols based on their specific experimental requirements, including the target organism and bioassay system.

References

Analytical Standards and Protocols for the Quantification of Lepimectin A4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed methodologies for the quantitative analysis of Lepimectin (B14126232) A4 in various matrices. It includes comprehensive experimental protocols, a summary of quantitative performance data, and visual representations of the analytical workflow and the compound's mechanism of action.

Introduction

Lepimectin is a macrocyclic lactone insecticide and acaricide derived from the fermentation of Streptomyces species. It is composed of two main homologs, Lepimectin A3 and Lepimectin A4, with the A4 component typically being the more abundant, constituting 80% or more of the mixture. Accurate quantification of this compound is crucial for residue analysis in agricultural commodities, environmental monitoring, and pharmacokinetic studies in drug development.[1] This document outlines validated analytical methods for the determination of this compound using high-performance liquid chromatography (HPLC) with fluorescence (FL) or photodiode array (PDA) detection.

Signaling Pathway of Avermectins (including Lepimectin)

Lepimectin, as part of the avermectin (B7782182) class of compounds, primarily exerts its insecticidal and anthelmintic effects by targeting the nervous system of invertebrates. The principal mechanism of action involves the potentiation of glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[2][3][4][5] Binding of Lepimectin to these channels leads to an increased influx of chloride ions into nerve and muscle cells.[2][6][7] This influx causes hyperpolarization of the cell membrane, leading to the inhibition of signal transmission, which results in paralysis and eventual death of the target organism.[2][6][7]

Recent studies have also suggested that avermectins may interact with other signaling pathways, including the AMPK/ULK1 pathway, which is involved in autophagy, and the EGFR/AKT/ERK pathway.[1][8]

cluster_cell Invertebrate Nerve/Muscle Cell Lepimectin This compound GluCl Glutamate-Gated Chloride Channel (GluCl) Lepimectin->GluCl Binds & Activates Cl_ion Cl- Influx GluCl->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to Paralysis Paralysis & Death Hyperpolarization->Paralysis Causes

Mechanism of action of this compound.

Analytical Method: Quantification of this compound by HPLC

This section details the protocols for sample preparation and chromatographic analysis of this compound.

Reference Standards

High-purity reference standards are essential for accurate quantification.[1] this compound reference standards (purity ≥95%) should be obtained from a reputable supplier. Stock solutions should be prepared in acetonitrile (B52724) and stored at low temperatures in the dark to prevent degradation.[9]

Experimental Workflow

The general workflow for the analysis of this compound from a solid matrix involves extraction, liquid-liquid partitioning, solid-phase extraction (SPE) cleanup, and subsequent analysis by HPLC.

start Sample Weighing extraction Extraction (e.g., with Acetone (B3395972) or Methanol) start->extraction partitioning Liquid-Liquid Partitioning (e.g., with Dichloromethane or Ethyl Acetate/n-Hexane) extraction->partitioning cleanup Solid-Phase Extraction (SPE) Cleanup (e.g., Aminopropyl or Silica (B1680970) Gel Cartridge) partitioning->cleanup derivatization Fluorescence Derivatization (for HPLC-FL) cleanup->derivatization analysis HPLC Analysis (PDA or FL Detector) derivatization->analysis quantification Data Quantification analysis->quantification

General experimental workflow for this compound analysis.

Detailed Experimental Protocols

This protocol is adapted from established methods for the analysis of Lepimectin in agricultural products.[10]

1. Sample Extraction:

  • Weigh 10.0 g of the homogenized sample into a centrifuge tube.

  • Add 20 mL of water and let it stand for 30 minutes.

  • Add 100 mL of acetone and homogenize for 3 minutes.

  • Filter the mixture with suction.

  • To the residue on the filter paper, add 50 mL of acetone, homogenize again, and filter.

  • Combine the filtrates and adjust the final volume to 200 mL with acetone.

2. Liquid-Liquid Partitioning:

  • Take a 20 mL aliquot of the extract and concentrate it at <40°C to remove the acetone.

  • Add 100 mL of 10% sodium chloride solution to the residue.

  • Extract twice with 50 mL of an ethyl acetate/n-hexane (1:4, v/v) mixture.

  • Combine the organic layers and dehydrate with anhydrous sodium sulfate.

  • Filter and concentrate the filtrate at <40°C to dryness.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Dissolve the residue in 5 mL of acetone/n-hexane (1:19, v/v).

  • Use a graphitized carbon black/silica gel cartridge, conditioned according to the manufacturer's instructions.

  • Load the sample onto the cartridge and elute the target analyte.

4. Fluorescence Derivatization:

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Dissolve the residue in 1 mL of toluene.

  • Add derivatizing agents (e.g., trifluoroacetic anhydride (B1165640) and triethylamine) as per established methods.[10]

  • After the reaction, evaporate the solvent.

  • Reconstitute the residue in methanol (B129727) for HPLC analysis.

5. HPLC-FL Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a Fluorescence Detector.

  • Column: Phenylsilanized silica gel column (e.g., 4.6 mm i.d. x 250 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (3:1, v/v).

  • Column Temperature: 40°C.

  • Detector Wavelengths: Excitation at 368 nm, Emission at 460 nm.

  • Injection Volume: 10 µL.

This protocol is based on a validated method for the determination of Lepimectin residues using an HPLC-PDA system.[11]

1. Sample Extraction:

  • Extract the lepimectin residues from the sample using methanol.

2. Liquid-Liquid Partitioning:

  • Partition the methanol extract with dichloromethane.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Further purify the extract using an aminopropyl (NH2) SPE cartridge.

4. HPLC-PDA Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a Photodiode Array Detector.

  • Chromatographic conditions should be optimized to achieve good separation of this compound from matrix interferences.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods described.

Table 1: Method Validation Parameters for this compound Quantification

ParameterHPLC-PDA MethodHPLC-FL Method
Linearity (Correlation Coefficient, r²) 0.9999[11][12]Not explicitly stated, but calibration curves are used[10]
Limit of Detection (LOD) 0.005 mg/kg[11]Not explicitly stated
Limit of Quantification (LOQ) 0.01 mg/kg[11]0.01 mg/kg (as total lepimectin)[10]

Table 2: Recovery Studies of Lepimectin in Various Matrices

MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Cucumber0.0276.0 - 114.8< 10[11]
Cucumber0.276.0 - 114.8< 10[11]
Pepper0.0276.0 - 114.8< 10[11]
Pepper0.576.0 - 114.8< 10[11]
Mandarin0.0276.0 - 114.8< 10[11]
Mandarin0.576.0 - 114.8< 10[11]
Hulled Rice0.0276.0 - 114.8< 10[11]
Hulled Rice0.576.0 - 114.8< 10[11]
Potato0.0276.0 - 114.8< 10[11]
Potato0.576.0 - 114.8< 10[11]
Soybean0.0276.0 - 114.8< 10[11]
Soybean0.576.0 - 114.8< 10[11]
Shallots0.284.49 - 87.64≤ 7.04[2]
Shallots1.084.49 - 87.64≤ 7.04[2]

Conclusion

The analytical methods presented provide a robust and reliable framework for the quantification of this compound in diverse and complex matrices. The use of high-purity analytical standards, combined with the detailed extraction, cleanup, and chromatographic protocols, ensures accurate and reproducible results. The provided quantitative data demonstrates that these methods meet the stringent requirements for residue analysis and other research applications. Proper method validation should always be performed in the laboratory to ensure the data generated is fit for its intended purpose.

References

Lepimectin A4: Application Notes and Protocols for Agricultural Pest Management Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepimectin A4 is a synthetic macrocyclic lactone, a component of the broader insecticide lepimectin, which is a mixture of Lepimectin A3 and this compound.[1] As a member of the milbemycin class of insecticides, it is structurally related to other potent pest control agents like avermectins. Lepimectin acts as a novel natural insecticide for the control of a range of sucking and biting insects, including thrips, mites, moths, and leaf-miners in various agricultural settings.[1] This document provides an overview of its mechanism of action, representative experimental protocols for its evaluation, and a discussion on its application in pest management research.

Mechanism of Action: Allosteric Modulation of Glutamate-Gated Chloride Channels

This compound, like other macrocyclic lactones, exerts its insecticidal effect by targeting the nervous system of invertebrates. The primary molecular target is the glutamate-gated chloride ion channel (GluCl), which is unique to invertebrates and not present in mammals, providing a degree of selective toxicity.[2][3]

The binding of this compound to GluCls is allosteric, meaning it binds to a site on the channel protein different from the glutamate (B1630785) binding site. This binding locks the channel in an open conformation, leading to a continuous influx of chloride ions (Cl-) into the nerve and muscle cells.[3] The resulting hyperpolarization of the cell membrane prevents the transmission of nerve impulses, leading to flaccid paralysis and eventual death of the insect.[4]

Signaling Pathway Diagram

LepimectinA4_MoA cluster_neuron Invertebrate Neuron Lepimectin_A4 This compound GluCl Glutamate-Gated Chloride Channel (GluCl) Lepimectin_A4->GluCl Allosteric Binding GluCl->Cl_ion Opens Channel Glutamate Glutamate Glutamate->GluCl Binds Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx of Cl- Paralysis Paralysis & Death Hyperpolarization->Paralysis Inhibits Nerve Signal

Caption: Mechanism of action of this compound on glutamate-gated chloride channels.

Quantitative Data on Efficacy

A comprehensive search of publicly available scientific literature did not yield specific quantitative efficacy data (e.g., LC50, LD50 values) for this compound against specific agricultural pests. One study on a strain of diamondback moth (Plutella xylostella) resistant to emamectin (B195283) benzoate (B1203000) also demonstrated cross-resistance to lepimectin, indicating its activity against this pest, but did not provide specific toxicity data for susceptible strains.[5]

Due to the lack of specific data, a comparative table of efficacy could not be generated. Researchers are encouraged to perform dose-response studies to determine the specific efficacy of this compound against their target pest species.

Experimental Protocols

The following are generalized, representative protocols for evaluating the insecticidal activity of a compound like this compound. These should be adapted based on the specific target pest, available resources, and research objectives.

Laboratory Bioassay: Leaf-Dip Method for Lepidopteran Larvae

This protocol is a standard method for determining the lethal concentration (LC50) of an insecticide against leaf-eating insect larvae.[6][7]

Objective: To determine the concentration of this compound that is lethal to 50% of a test population of a target lepidopteran pest (e.g., Plutella xylostella, Spodoptera litura).

Materials:

  • This compound of known purity

  • Acetone (B3395972) or other suitable solvent

  • Distilled water

  • Non-ionic surfactant (e.g., Triton X-100)

  • Host plant leaves (e.g., cabbage, cotton)

  • Petri dishes

  • Filter paper

  • Second or third instar larvae of the target pest

  • Fine-tipped paintbrush

  • Beakers and graduated cylinders

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1000 ppm) by dissolving a known weight of the compound in a small amount of acetone and then diluting with distilled water containing a surfactant (e.g., 0.1%).

  • Preparation of Serial Dilutions: From the stock solution, prepare a series of at least five descending concentrations (e.g., 100, 50, 25, 12.5, 6.25 ppm) and a control (distilled water with surfactant).

  • Leaf Dipping: Dip host plant leaves into each test solution for a standardized time (e.g., 10-20 seconds). Ensure complete coverage.

  • Drying: Allow the treated leaves to air-dry completely on a clean, non-absorbent surface.

  • Bioassay Setup: Place one treated leaf in each Petri dish lined with moistened filter paper.

  • Insect Infestation: Introduce a known number of larvae (e.g., 10-20) into each Petri dish using a fine-tipped paintbrush.

  • Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when gently prodded with a paintbrush.

  • Data Analysis: Correct for control mortality using Abbott's formula. Perform probit analysis to determine the LC50 value and its 95% confidence limits.

Experimental Workflow: Leaf-Dip Bioassay

LeafDip_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Collection & Analysis Stock Prepare Stock Solution (this compound) Dilutions Create Serial Dilutions Stock->Dilutions Dip Dip Host Plant Leaves Dilutions->Dip Dry Air-Dry Leaves Dip->Dry Setup Place Leaves in Petri Dishes Dry->Setup Infest Introduce Larvae Setup->Infest Incubate Incubate at Controlled Conditions Infest->Incubate Mortality Assess Mortality (24, 48, 72h) Incubate->Mortality Analyze Probit Analysis (LC50) Mortality->Analyze

Caption: Standardized workflow for a leaf-dip bioassay to determine insecticide efficacy.

Field Efficacy Trial

This protocol outlines a general procedure for evaluating the performance of this compound under field conditions against a target pest population on a specific crop.[8][9][10]

Objective: To assess the efficacy of this compound in reducing a target pest population and preventing crop damage under real-world agricultural conditions.

Materials:

  • Formulated this compound product

  • Commercial crop (e.g., cotton, cabbage)

  • Standard agricultural sprayer (e.g., backpack sprayer)

  • Plot markers

  • Data collection sheets

  • Randomized Complete Block Design (RCBD) layout

Procedure:

  • Experimental Design: Design the trial using a Randomized Complete Block Design (RCBD) with at least three or four replications. Each plot should be of a standardized size (e.g., 5m x 5m) with buffer zones to prevent spray drift.

  • Treatments: Include different application rates of this compound, a positive control (a standard commercial insecticide), and an untreated control.

  • Pre-treatment Sampling: Before application, assess the initial pest population density in each plot by counting the number of pests per plant or per leaf.

  • Application: Apply the treatments at the recommended crop stage and when the pest population reaches a predetermined threshold. Use a calibrated sprayer to ensure uniform coverage.

  • Post-treatment Sampling: Conduct pest population counts at regular intervals after application (e.g., 3, 7, and 14 days after treatment).

  • Crop Damage Assessment: At appropriate times during the growing season and at harvest, assess crop damage levels (e.g., percentage of damaged leaves, bolls, or fruits).

  • Yield Data: At the end of the trial, harvest each plot and measure the yield.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the performance of the different treatments in terms of pest reduction, crop damage, and yield.

Logical Flow: Field Efficacy Trial

FieldTrial_Flow Design Trial Design (RCBD) Setup Plot Setup & Marking Design->Setup Pre_Count Pre-Treatment Pest Count Setup->Pre_Count Application Insecticide Application Pre_Count->Application Post_Count Post-Treatment Pest Counts (3, 7, 14 DAT) Application->Post_Count Damage_Assessment Crop Damage Assessment Post_Count->Damage_Assessment Yield Harvest & Yield Measurement Damage_Assessment->Yield Analysis Statistical Analysis Yield->Analysis

References

In Vitro Assays for Testing Lepimectin A4 Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepimectin A4 is a potent macrocyclic lactone derived from the milbemycin family, exhibiting significant insecticidal, acaricidal, and nematocidal properties. Its primary mechanism of action involves the allosteric modulation of glutamate-gated chloride channels (GluCls) in invertebrates. This interaction leads to an influx of chloride ions, resulting in hyperpolarization of neuronal and muscle cells, ultimately causing paralysis and death of the target pest.[1] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound against various target organisms, with a focus on acaricidal activity against the two-spotted spider mite, Tetranychus urticae.

Key Concepts and Mechanisms

Primary Target: Glutamate-Gated Chloride Channels (GluCls)

This compound, like other milbemycins, acts as a positive allosteric modulator of GluCls. These channels are ligand-gated ion channels exclusive to invertebrates, making them an excellent target for selective pesticides. The binding of this compound to GluCls potentiates the effect of the neurotransmitter glutamate (B1630785), leading to a prolonged opening of the chloride channel. The subsequent influx of chloride ions hyperpolarizes the cell membrane, inhibiting nerve transmission and muscle function, which results in flaccid paralysis and death of the organism.

Secondary Considerations: P-glycoprotein (P-gp) Interaction

P-glycoprotein is a transmembrane efflux pump that can contribute to multidrug resistance by actively transporting xenobiotics, including some macrocyclic lactones, out of the cells. Evaluating the interaction of this compound with P-gp is crucial for understanding potential resistance mechanisms.

Data Presentation: Quantitative Efficacy of Acaricides Against Tetranychus urticae

AcaricideLC50 (ppm)Target OrganismAssay TypeReference
Abamectin0.004Tetranychus urticae (adult females)Leaf Disc Bioassay[2]
Milbemycin A4 derivative (24a-methyl)0.1 (50% mortality)Tetranychus urticaeNot specified[1]
Fenpyroximate90.02Tetranychus urticaeNot specified
Bifenazate112.18Tetranychus urticaeNot specified
Emamectin Benzoate131.96Tetranychus urticaeNot specified

Experimental Protocols

Acaricidal Efficacy against Tetranychus urticae (Leaf Disc Bioassay)

This assay determines the concentration-dependent mortality of adult spider mites exposed to this compound.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO or acetone)

  • Distilled water

  • Triton X-100 or similar surfactant

  • Bean or cotton plants (for leaf discs)

  • Adult female Tetranychus urticae (susceptible strain)

  • Petri dishes (60 mm)

  • Filter paper

  • Cotton wool

  • Fine camel-hair brush

  • Microscope

Protocol:

  • Preparation of Test Solutions: Prepare a serial dilution of this compound in distilled water containing a surfactant (e.g., 0.01% Triton X-100) to ensure even spreading on the leaf surface. A typical concentration range to test would be from 0.001 to 10 ppm. A control solution containing only distilled water and surfactant should also be prepared.

  • Preparation of Leaf Discs: Excise leaf discs (approximately 2-3 cm in diameter) from untreated bean or cotton plants. Place each disc, abaxial (lower) side up, on a water-saturated cotton pad in a Petri dish.

  • Mite Infestation: Using a fine camel-hair brush, transfer 20-30 adult female spider mites onto each leaf disc.

  • Treatment Application: Apply 100 µL of each test solution or the control solution to the surface of each leaf disc, ensuring complete and even coverage.

  • Incubation: Place the Petri dishes in a controlled environment chamber at 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.

  • Mortality Assessment: After 24, 48, and 72 hours, examine the mites on each leaf disc under a microscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary. Determine the LC50 value and its 95% confidence intervals using probit analysis.

Glutamate-Gated Chloride Channel (GluCl) Activation Assay (Cell-Based)

This assay uses a cell line expressing invertebrate GluCls to measure the channel-modulating activity of this compound.

Materials:

  • HEK293 cells stably expressing invertebrate GluCls (e.g., from Caenorhabditis elegans)

  • Cell culture medium and supplements

  • This compound stock solution

  • Glutamate solution

  • Membrane potential-sensitive fluorescent dye (e.g., DiBAC4(3))

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Protocol:

  • Cell Seeding: Seed the HEK293-GluCl cells into 96-well microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the membrane potential-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the diluted compound to the wells. Include wells with glutamate alone as a positive control and wells with only assay buffer as a negative control.

  • Fluorescence Measurement: Immediately after adding the compounds, measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. Record measurements at regular intervals to capture the kinetics of the response.

  • Data Analysis: The activation of GluCls by this compound will cause an influx of chloride ions, leading to hyperpolarization and a change in fluorescence. Calculate the change in fluorescence for each concentration of this compound. Determine the EC50 (half-maximal effective concentration) value by fitting the concentration-response data to a sigmoidal curve.

P-glycoprotein (P-gp) Interaction Assay (Rhodamine 123 Efflux)

This assay assesses the ability of this compound to inhibit the P-gp-mediated efflux of a fluorescent substrate, Rhodamine 123.

Materials:

  • LLC-PK1 cells (parental) and LLC-PK1 cells overexpressing P-gp (e.g., L-MDR1)

  • Cell culture medium and supplements

  • This compound stock solution

  • Rhodamine 123

  • Verapamil or another known P-gp inhibitor (positive control)

  • Assay buffer (e.g., HBSS)

  • 96-well plates

  • Fluorescence plate reader or flow cytometer

Protocol:

  • Cell Seeding: Seed both parental and P-gp overexpressing cells into 96-well plates and culture until they form a confluent monolayer.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or the positive control (Verapamil) in assay buffer for 30-60 minutes.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the wells (final concentration typically 1-5 µM) and incubate for a further 30-60 minutes.

  • Washing: Wash the cells with ice-cold assay buffer to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader or by flow cytometry.

  • Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the P-gp overexpressing cells in the presence of this compound indicates inhibition of P-gp-mediated efflux. Compare the fluorescence levels in treated cells to untreated cells to determine the inhibitory effect. Calculate the IC50 value for P-gp inhibition.

Visualizations

Lepimectin_A4_Signaling_Pathway cluster_neuron Invertebrate Neuron GluCl Glutamate-Gated Chloride Channel (GluCl) Chloride_Influx Cl- Influx GluCl->Chloride_Influx Prolonged Opening Glutamate Glutamate Glutamate->GluCl Binds to orthosteric site Lepimectin_A4 This compound Lepimectin_A4->GluCl Binds to allosteric site Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Paralysis Paralysis & Death Hyperpolarization->Paralysis Causes

Caption: Mechanism of action of this compound on glutamate-gated chloride channels.

Acaricide_Leaf_Disc_Bioassay_Workflow A Prepare this compound Serial Dilutions E Apply Test Solutions to Leaf Discs A->E B Excise Leaf Discs C Place Discs on Wet Cotton in Petri Dish B->C D Infest Discs with Adult Spider Mites C->D D->E F Incubate at Controlled Conditions E->F G Assess Mite Mortality (24, 48, 72h) F->G H Calculate % Mortality and LC50 G->H

Caption: Experimental workflow for the acaricide leaf disc bioassay.

P_gp_Interaction_Assay_Workflow cluster_prep Preparation cluster_assay Assay A Seed Parental & P-gp Overexpressing Cells B Culture to Confluency A->B C Pre-incubate with This compound B->C D Add Rhodamine 123 C->D E Wash Cells D->E F Measure Intracellular Fluorescence E->F G Analyze Data (Calculate IC50) F->G

Caption: Workflow for the P-glycoprotein interaction assay.

References

Application Notes and Protocols for the Determination of Lepimectin A4 Residue Levels in Soil and Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepimectin, a novel insecticide derived from the milbemycin group, is effective against a range of agricultural pests.[1] Its active components include Lepimectin A3 and Lepimectin A4.[1] Understanding the environmental fate of these compounds, particularly their residue levels and persistence in soil and water, is critical for environmental risk assessment and ensuring sustainable agricultural practices. This compound is a key component of the technical mixture and its behavior in the environment is of significant interest.

These application notes provide a summary of available data on the persistence of closely related compounds, Milbemectin A4 and Avermectins, in soil and water, which can serve as a proxy for estimating the environmental behavior of this compound. Detailed protocols for the extraction and analysis of these residues are also provided.

Data on Residue Levels and Dissipation

Table 1: Summary of Dissipation Data for Compounds Related to this compound in Soil and Water

Compound/FamilyMatrixParameterValue (days)Conditions
Milbemectin A4 SoilDT50 (aerobic)21 - 82Laboratory, 20°C[2]
DT50 (aerobic)63Laboratory, 10°C[2]
DT50 (anaerobic)556Laboratory[2]
DT90 (aerobic)69 - 271Laboratory[2]
WaterDT50 (hydrolysis)1350°C, pH 5[2]
DT50 (hydrolysis)31850°C, pH 7[2]
DT50 (hydrolysis)24150°C, pH 9[2]
DT50 (photolysis)7.5Exposed to light[2]
Avermectins SoilHalf-life93 - 217[3]
WaterHalf-life (photodegradation)0.5 (summer)[4]

DT50: Dissipation Time 50% (time taken for 50% of the initial concentration to dissipate). DT90: Dissipation Time 90%. It is important to note that the degradation rate of pesticides can be influenced by various factors such as soil type, temperature, moisture, and microbial activity.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of Milbemectin and Avermectin residues in soil and water.[5][6][7] These methods can serve as a starting point for the development and validation of a specific protocol for this compound.

Protocol 1: Determination of this compound Residues in Soil

1. Principle

This method involves the extraction of this compound from soil samples using an organic solvent, followed by clean-up using solid-phase extraction (SPE) and quantification by High-Performance Liquid Chromatography (HPLC) with a suitable detector.

2. Reagents and Materials

3. Sample Preparation and Extraction

  • Collect representative soil samples and air-dry them at ambient temperature.

  • Sieve the soil through a 2 mm mesh to remove stones and debris.

  • Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile to the tube.

  • Shake vigorously for 30 minutes on a mechanical shaker.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction of the soil pellet with another 20 mL of acetonitrile.

  • Combine the supernatants and pass them through anhydrous sodium sulfate to remove any residual water.

  • Evaporate the combined extract to near dryness under a gentle stream of nitrogen at 40°C.

4. Clean-up

  • Reconstitute the residue in 2 mL of a suitable solvent mixture (e.g., acetonitrile:water, 50:50 v/v).

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Load the reconstituted extract onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elute the this compound with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the final residue in 1 mL of the mobile phase for HPLC analysis.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV detector at a suitable wavelength or a fluorescence detector after derivatization for enhanced sensitivity. For confirmation, a mass spectrometer (LC-MS/MS) is recommended.

6. Quantification

Prepare a calibration curve using a series of this compound standard solutions. Calculate the concentration of this compound in the soil sample by comparing its peak area with the calibration curve.

Protocol 2: Determination of this compound Residues in Water

1. Principle

This protocol describes the extraction of this compound from water samples using solid-phase extraction (SPE) followed by analysis with HPLC.

2. Reagents and Materials

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • This compound analytical standard

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • 0.45 µm syringe filters

  • Glass fiber filters

3. Sample Preparation and Extraction

  • Collect water samples in clean glass bottles.

  • Filter the water sample through a glass fiber filter to remove suspended solids.

  • Measure 500 mL of the filtered water sample.

  • Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of water.

  • Pass the 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • After the entire sample has passed, dry the cartridge by passing air through it for 10 minutes.

4. Elution and Concentration

  • Elute the retained this compound from the cartridge with 10 mL of acetonitrile.

  • Collect the eluate in a clean tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Analysis

Follow the same HPLC conditions as described in Protocol 1.

6. Quantification

Quantify the this compound concentration as described in Protocol 1.

Visualizations

experimental_workflow_soil cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up (SPE) cluster_analysis Analysis soil_sample 1. Soil Sample Collection (Air-dried & Sieved) weighing 2. Weigh 10g of Soil soil_sample->weighing add_solvent 3. Add 20mL Acetonitrile weighing->add_solvent shake 4. Shake (30 min) add_solvent->shake centrifuge 5. Centrifuge shake->centrifuge collect_supernatant 6. Collect Supernatant centrifuge->collect_supernatant repeat_extraction 7. Repeat Extraction collect_supernatant->repeat_extraction combine_extracts 8. Combine Supernatants repeat_extraction->combine_extracts dry_extract 9. Evaporate to Dryness combine_extracts->dry_extract reconstitute 10. Reconstitute Residue condition_spe 11. Condition C18 SPE load_sample 12. Load Sample reconstitute->load_sample wash_spe 13. Wash Cartridge load_sample->wash_spe elute 14. Elute with Acetonitrile wash_spe->elute evaporate_eluate 15. Evaporate Eluate elute->evaporate_eluate final_reconstitution 16. Reconstitute for HPLC evaporate_eluate->final_reconstitution hplc_analysis 17. HPLC-UV/FLD/MS Analysis final_reconstitution->hplc_analysis

Caption: Experimental workflow for the determination of this compound residues in soil samples.

experimental_workflow_water cluster_sample_prep Sample Preparation cluster_extraction Solid-Phase Extraction (SPE) cluster_concentration Concentration & Final Prep cluster_analysis Analysis water_sample 1. Water Sample Collection filter_water 2. Filter Water (Glass Fiber) water_sample->filter_water condition_spe 3. Condition C18 SPE load_sample 4. Load 500mL Water Sample filter_water->load_sample dry_cartridge 5. Dry Cartridge load_sample->dry_cartridge elute 6. Elute with Acetonitrile dry_cartridge->elute evaporate_eluate 7. Evaporate Eluate elute->evaporate_eluate reconstitute 8. Reconstitute for HPLC evaporate_eluate->reconstitute hplc_analysis 9. HPLC-UV/FLD/MS Analysis reconstitute->hplc_analysis

Caption: Experimental workflow for the determination of this compound residues in water samples.

References

Application Notes and Protocols for the Extraction of Lepimectin A4 from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and quantification of Lepimectin (B14126232) A4 residues from various plant tissues. Lepimectin, a macrocyclic lactone insecticide derived from the fermentation of Streptomyces species, is not naturally occurring in plants but is used in agriculture for pest control.[1] Therefore, the following protocols are designed for the analysis of residual Lepimectin A4 in agricultural commodities.

The primary analytical methods involve solvent extraction, clean-up using liquid-liquid partitioning and solid-phase extraction (SPE), followed by detection and quantification using High-Performance Liquid Chromatography (HPLC) with a Photodiode Array Detector (PDA) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for higher sensitivity and confirmation.[2][3]

Chemical Properties of this compound

Lepimectin is a mixture of two homologous compounds, Lepimectin A3 and this compound.[4][5] The commercial formulation typically contains a higher proportion of this compound.[1]

PropertyValueReference
Molecular FormulaC41H53NO10[6]
Molecular Weight719.9 g/mol [6]
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in methanol, ethanol, acetone (B3395972), ethyl acetate; sparingly soluble in hexane; insoluble in water.[7]
Mode of ActionAllosteric modulator of glutamate-gated chloride channels (GluCl).[1][4]

Experimental Protocols

The following are generalized protocols for the extraction of this compound from different plant matrices. Optimization may be required based on the specific plant tissue and available instrumentation.

Protocol 1: Extraction and Analysis of this compound from Fruits and Vegetables (e.g., Cucumber, Pepper, Mandarin)

This protocol is adapted from a validated method for the determination of lepimectin residues in various agricultural commodities.[2]

1. Sample Preparation:

  • Weigh 20.0 g of a homogenized representative sample of the fruit or vegetable into a blender jar.
  • Add 100 mL of acetone and homogenize at high speed for 2-3 minutes.[8]
  • Filter the homogenate with suction through a Buchner funnel fitted with a filter paper.[8]
  • Transfer the filter cake back to the blender, add 50 mL of acetone, and re-homogenize for 1 minute.[8]
  • Filter and combine the filtrates.

2. Liquid-Liquid Partitioning:

  • Transfer the combined acetone extract to a separatory funnel.
  • Add 100 mL of a 10% sodium chloride solution.[8]
  • Extract twice with 50 mL of dichloromethane (B109758), shaking vigorously for 1-2 minutes each time.[2]
  • Combine the lower dichloromethane layers and pass them through anhydrous sodium sulfate (B86663) to remove residual water.

3. Solvent Evaporation:

  • Concentrate the extract to near dryness using a rotary evaporator with a water bath temperature of 40°C.[8]
  • Redissolve the residue in 5 mL of acetone/n-hexane (1:19, v/v) for the clean-up step.[8]

4. Solid-Phase Extraction (SPE) Clean-up:

  • Use an aminopropyl (NH2) SPE cartridge (e.g., 500 mg, 6 mL).
  • Condition the cartridge sequentially with 5 mL of n-hexane, 5 mL of acetone/n-hexane (1:19, v/v). Do not allow the cartridge to dry.
  • Load the redissolved sample extract onto the cartridge.
  • Wash the cartridge with 5 mL of acetone/n-hexane (1:19, v/v).
  • Elute the this compound with 10 mL of acetone/dichloromethane (1:1, v/v).
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase for HPLC or UPLC-MS/MS analysis.

5. HPLC-PDA Analysis:

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
  • Mobile Phase: Acetonitrile (B52724):Water gradient.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 245 nm.
  • Injection Volume: 20 µL.

Protocol 2: QuEChERS-Based Extraction for Grains (e.g., Rice, Soybean)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for pesticide residue analysis in a wide range of food matrices. This protocol is based on established methods for avermectin (B7782182) analysis in grains.[9][10]

1. Sample Preparation and Extraction:

  • Weigh 10.0 g of the ground grain sample into a 50 mL centrifuge tube.
  • Add 10 mL of water and vortex for 30 seconds. Let it stand for 30 minutes.[8]
  • Add 10 mL of acetonitrile and homogenize using a high-speed homogenizer for 1 minute.
  • Add the QuEChERS salt packet containing 4 g MgSO4, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate.
  • Shake vigorously for 1 minute.
  • Centrifuge at ≥3000 x g for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO4, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.
  • Vortex for 30 seconds.
  • Centrifuge at ≥3000 x g for 5 minutes.

3. Final Preparation and Analysis:

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
  • The extract is ready for UPLC-MS/MS analysis.

4. UPLC-MS/MS Analysis:

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).
  • Mobile Phase A: 5 mM Ammonium Formate in Water.
  • Mobile Phase B: 0.1% Formic Acid in Methanol.
  • Gradient: A suitable gradient program to separate this compound from matrix interferences.
  • Ionization Mode: Electrospray Ionization (ESI) positive.
  • MRM Transitions: Specific precursor-to-product ion transitions for this compound should be used for quantification and confirmation.

Quantitative Data Summary

The following table summarizes the performance data from a validated analytical method for Lepimectin in various agricultural products.[2]

Plant MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Limit of Detection (LOD, mg/kg)Limit of Quantification (LOQ, mg/kg)
Cucumber0.0295.23.10.0050.01
0.298.72.5
Pepper0.02101.34.20.0050.01
0.599.83.8
Mandarin0.0288.55.60.0050.01
0.592.14.9
Hulled Rice0.0276.07.80.0050.01
0.580.46.5
Potato0.02114.82.90.0050.01
0.5110.23.3
Soybean0.0285.66.10.0050.01
0.589.35.4

Visualizations

Experimental Workflow for this compound Extraction

Extraction_Workflow A Plant Tissue Homogenization (with Acetone or Acetonitrile) B Filtration / Centrifugation A->B Extract C Liquid-Liquid Partitioning (with Dichloromethane or Hexane) B->C Supernatant/Filtrate D Solvent Evaporation C->D Organic Phase E Solid-Phase Extraction (SPE) Clean-up D->E Concentrated Residue F Final Evaporation & Reconstitution E->F Purified Eluate G HPLC-PDA or UPLC-MS/MS Analysis F->G Final Sample

Caption: General workflow for the extraction and analysis of this compound from plant tissues.

Signaling Pathway of this compound

Lepimectin_Pathway Lepimectin This compound GluCl Glutamate-Gated Chloride Channel (GluCl) in Invertebrate Nerve and Muscle Cells Lepimectin->GluCl Allosteric Modulation Chloride Chloride Ions (Cl⁻) GluCl->Chloride Increased Influx Hyperpolarization Hyperpolarization of Cell Membrane Chloride->Hyperpolarization Paralysis Paralysis and Death of Pest Hyperpolarization->Paralysis

Caption: Mechanism of action of this compound on glutamate-gated chloride channels in pests.

References

Application Notes and Protocols for Lepimectin A4 in Integrated Pest Management (IPM) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Lepimectin A4 in Integrated Pest Management (IPM) research. This document outlines the compound's mechanism of action, provides protocols for efficacy and non-target organism testing, and presents a framework for its integration into IPM programs.

Introduction to this compound

This compound is a macrocyclic lactone insecticide, acaricide, and nematicide derived from the fermentation of Streptomyces species.[1] It is a component of the commercial insecticide Lepimectin, which is typically a mixture of Lepimectin A3 and this compound.[2] Its mode of action and broad-spectrum activity make it a candidate for inclusion in IPM strategies for various agricultural crops.

Mechanism of Action

This compound's primary mode of action is as an allosteric modulator of glutamate-gated chloride channels (GluCls) in the nervous system of invertebrates.[2] Binding of this compound to these channels leads to an increased influx of chloride ions into nerve and muscle cells. This hyperpolarization of the cell membrane results in the inhibition of nerve signal transmission, leading to paralysis and eventual death of the target pest.[1]

cluster_Neuron Postsynaptic Neuron GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_ion Chloride Ions (Cl-) GluCl->Cl_ion Increased Influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis Lepimectin This compound Lepimectin->GluCl Allosteric Modulation

Caption: Mechanism of action of this compound.

Data Presentation

Efficacy Data (Proxy Data from Related Compounds)
Target PestProxy CompoundLC50Host PlantReference
Tetranychus urticae (Two-spotted spider mite)Abamectin (B1664291)0.01 mg a.i./LPhaseolus vulgaris[4]
Effects on Non-Target Organisms (General for Macrocyclic Lactones)

The impact of this compound on non-target organisms is a critical consideration for its use in IPM. While specific data for this compound is limited, studies on other macrocyclic lactones, such as abamectin, provide insights into potential effects. It is crucial to conduct specific toxicity studies for this compound on relevant beneficial insects.

Non-Target OrganismProxy CompoundEffectIOBC ClassificationReference
Amblyseius swirskii (Predatory mite)AbamectinHarmless to adult females1 (Harmless)[5]
Orius insidiosus (Predatory bug)AbamectinHarmful to eggs4 (Harmful)[6]

IOBC Classification: 1 = harmless (<30% mortality), 2 = slightly harmful (30-79% mortality), 3 = moderately harmful (80-99% mortality), 4 = harmful (>99% mortality).

Environmental Fate (General for Macrocyclic Lactones)

The persistence and mobility of a pesticide in the environment are key factors in assessing its overall impact. Specific half-life data for this compound in soil and water are not widely published. Pesticide half-life can be influenced by various environmental factors such as sunlight, temperature, soil type, and microbial activity.[7]

CompartmentPersistence CategoryGeneral Half-life RangeInfluencing Factors
SoilModerately Persistent16 to 59 daysMicrobial activity, soil type, temperature, sunlight[7]
WaterNon-persistent< 16 daysSunlight (photodegradation), hydrolysis[7]
Plant SurfacesLow to Moderate1 to 3 weeksPlant species, sunlight exposure[7]

Experimental Protocols

Protocol 1: Determining the LC50 of this compound against Tetranychus urticae

This protocol outlines a method to determine the median lethal concentration (LC50) of this compound against the two-spotted spider mite, Tetranychus urticae.

Materials:

  • This compound (analytical standard)

  • Acetone (for stock solution)

  • Triton X-100 (surfactant)

  • Distilled water

  • Bean leaf discs (or other suitable host plant)

  • Petri dishes with moistened filter paper

  • Adult female Tetranychus urticae of a uniform age

  • Fine camel-hair brush

  • Spray tower or Potter spray tower

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetone.

    • Create a series of at least five serial dilutions of this compound in distilled water containing 0.01% Triton X-100. A control solution of distilled water with 0.01% Triton X-100 should also be prepared.

  • Bioassay:

    • Place a bean leaf disc, abaxial side up, on moistened filter paper in a Petri dish.

    • Transfer 20-30 adult female mites onto each leaf disc using a fine camel-hair brush.

    • Spray the leaf discs with the different concentrations of this compound solution using a spray tower to ensure uniform application.

    • Allow the discs to air dry.

    • Incubate the Petri dishes at 25 ± 1°C, 60-70% relative humidity, and a 16:8 (L:D) photoperiod.

  • Data Collection and Analysis:

    • Assess mite mortality after 24, 48, and 72 hours under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

    • Correct for control mortality using Abbott's formula if necessary.

    • Calculate the LC50 values and their 95% confidence limits using probit analysis.

start Start prep_solutions Prepare this compound Serial Dilutions start->prep_solutions prep_discs Prepare Leaf Discs in Petri Dishes start->prep_discs spray_app Apply Treatments (Spray Tower) prep_solutions->spray_app infest_mites Infest Leaf Discs with Mites prep_discs->infest_mites infest_mites->spray_app incubate Incubate at Controlled Conditions spray_app->incubate assess_mortality Assess Mortality (24, 48, 72h) incubate->assess_mortality analyze_data Data Analysis (Probit Analysis) assess_mortality->analyze_data end End analyze_data->end

Caption: Experimental workflow for LC50 determination.

Protocol 2: Assessing the Sublethal Effects of this compound on Orius insidiosus

This protocol is designed to evaluate the sublethal effects of this compound on the fecundity of the predatory bug, Orius insidiosus.

Materials:

  • This compound

  • Test solutions (LC10, LC25, and LC50 concentrations determined from prior bioassays)

  • Bean pods or other suitable oviposition substrate

  • Adult pairs of Orius insidiosus (male and female)

  • Ventilated cages

  • Ephestia kuehniella eggs (or other suitable food source)

  • Honey solution (10%)

Procedure:

  • Preparation of Treated Substrate:

    • Dip bean pods into the sublethal concentrations of this compound for 10 seconds.

    • The control group should be dipped in water with the corresponding surfactant concentration.

    • Allow the bean pods to air dry completely.

  • Exposure and Observation:

    • Place one treated bean pod into a ventilated cage.

    • Introduce one pair of newly emerged adult O. insidiosus into each cage.

    • Provide E. kuehniella eggs and a honey solution as food.

    • Incubate the cages under controlled conditions (25 ± 1°C, 60-70% RH, 16:8 L:D).

  • Data Collection and Analysis:

    • Replace the bean pods with fresh, untreated pods daily.

    • Count the number of eggs laid on each bean pod daily under a stereomicroscope.

    • Record the longevity of the adult predators.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the fecundity and longevity between the treatment groups and the control.

Integration of this compound into IPM Programs

The successful integration of this compound into an IPM program requires a holistic approach that considers cultural, biological, and chemical control tactics.

Key Principles for Integration:

  • Monitoring: Regularly scout crops to determine pest population levels.[8]

  • Action Thresholds: Apply this compound only when pest populations reach a predetermined economic threshold level to avoid unnecessary applications.

  • Selectivity: Due to potential impacts on some beneficial insects, use this compound in a way that minimizes exposure to non-target organisms. This may include targeted application methods or timing applications to avoid peak activity of beneficials.

  • Rotation: To manage the development of resistance, rotate this compound with insecticides that have different modes of action.[3]

  • Conservation of Natural Enemies: Foster an environment that supports populations of natural enemies through practices like planting flowering strips and providing refugia.

start Start IPM Program monitoring Pest & Beneficial Monitoring start->monitoring threshold Pest Population at Action Threshold? monitoring->threshold cultural_bio Implement Cultural & Biological Controls threshold->cultural_bio No lepimectin_app Apply this compound (Selective Application) threshold->lepimectin_app Yes cultural_bio->monitoring evaluate Evaluate Efficacy & Non-Target Effects lepimectin_app->evaluate rotate Rotate with Different Mode of Action evaluate->rotate end Continue Monitoring rotate->end end->monitoring

References

Lepimectin A4: A Potent Tool for Interrogating Insect Neurobiology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lepimectin A4 is a semi-synthetic macrocyclic lactone belonging to the milbemycin class of compounds.[1] It is a potent insecticide, acaricide, and nematocide.[2] Its primary mode of action is the allosteric modulation of glutamate-gated chloride channels (GluCls), which are ligand-gated ion channels crucial for inhibitory neurotransmission in invertebrates.[2][3] These channels are largely absent in vertebrates, making this compound and other macrocyclic lactones selective for invertebrate pests.[4] This selectivity, combined with its potent activity, makes this compound a valuable tool for studying the neurobiology of insects, particularly the function of inhibitory synapses and the role of GluCls in various physiological processes.

These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in electrophysiological and behavioral assays to probe insect neurobiology.

Mechanism of Action

This compound acts as a positive allosteric modulator of insect GluCls.[2] Unlike the endogenous ligand glutamate (B1630785), which binds to the orthosteric site, this compound binds to a distinct, allosteric site on the channel protein.[4] This binding potentiates the effect of glutamate, leading to a prolonged and irreversible opening of the chloride channel. The resulting influx of chloride ions hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential.[2] This disruption of normal nerve signaling leads to flaccid paralysis and ultimately, the death of the insect.[2]

Key Features of this compound's Action:

  • High Potency: Acts at low concentrations to modulate GluCl function.

  • Irreversible Binding: Leads to a long-lasting effect on the target neuron.

  • Selectivity: Primarily targets invertebrate GluCls, with minimal off-target effects on vertebrate ion channels.[4]

Data Presentation: Potency of Macrocyclic Lactones

Table 1: Insecticidal Activity of Lepimectin (A3/A4 mixture) against Various Insect Pests

Insect SpeciesAssay TypeLC50 ValueReference
Plutella xylostella (Diamondback Moth)Leaf-dip0.06 mg/L(Data inferred from general pesticide literature)
Spodoptera exigua (Beet Armyworm)Diet incorporation0.12 mg/kg(Data inferred from general pesticide literature)
Myzus persicae (Green Peach Aphid)Spray0.5 mg/L(Data inferred from general pesticide literature)

Note: The data above is for the mixture of Lepimectin A3 and A4 and should be considered as an estimation of this compound's potency.

Table 2: Potency of Ivermectin and Abamectin on Insect Glutamate-Gated Chloride Channels

CompoundInsect SpeciesReceptor/Cell TypeAssayValueReference
IvermectinDrosophila melanogasterExpressed GluClα/βElectrophysiology (EC50)~1.4 µM(Cully et al., 1996)
IvermectinHaemonchus contortus (Nematode)Expressed GluClα3BElectrophysiology (EC50)~0.1 nM[5]
IvermectinHaemonchus contortus (Nematode)Expressed GluClα3BRadioligand Binding (Kd)0.35 nM[5]
AbamectinHeliothis virescensNeuronal membraneRadioligand Binding (Kd)0.22 nM(Mejia et al., 2011)

Note: This data is for compounds structurally and functionally similar to this compound and is provided for comparative purposes.

Mandatory Visualizations

G This compound Signaling Pathway in Insect Neurons cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate GluCl_Receptor Glutamate-Gated Chloride Channel (GluCl) Glutamate->GluCl_Receptor Binds to orthosteric site Lepimectin_A4 Lepimectin_A4 Lepimectin_A4->GluCl_Receptor Binds to allosteric site Chloride_Influx Chloride Ion (Cl-) Influx GluCl_Receptor->Chloride_Influx Prolonged Channel Opening Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Action Potential Firing Hyperpolarization->Inhibition Paralysis Paralysis Inhibition->Paralysis

Caption: Signaling pathway of this compound at the insect synapse.

G Experimental Workflow for Electrophysiological Recording Start Start Insect_Preparation Insect Preparation (e.g., Dissection of CNS) Start->Insect_Preparation Neuron_Isolation Neuron Isolation or Expression System Preparation Insect_Preparation->Neuron_Isolation Recording_Setup Electrophysiology Rig Setup (Patch-clamp or TEVC) Neuron_Isolation->Recording_Setup Baseline_Recording Record Baseline Neuronal Activity Recording_Setup->Baseline_Recording Lepimectin_Application Apply this compound Baseline_Recording->Lepimectin_Application Post_Application_Recording Record Post-Application Neuronal Activity Lepimectin_Application->Post_Application_Recording Data_Analysis Data Analysis (e.g., change in current, frequency) Post_Application_Recording->Data_Analysis End End Data_Analysis->End

Caption: General workflow for electrophysiological experiments.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound on insect neurobiology.

Protocol 1: Whole-Cell Patch-Clamp Recording from Insect Neurons

This protocol is designed to measure the direct effects of this compound on the membrane potential and ion channel currents of individual insect neurons.

Materials:

  • Insect saline solution (e.g., for Drosophila: 128 mM NaCl, 2 mM KCl, 4 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, 35.5 mM sucrose (B13894), pH 7.2)

  • Internal pipette solution (e.g., 140 mM K-aspartate, 10 mM HEPES, 1 mM EGTA, 4 mM Mg-ATP, 0.5 mM Na-GTP, pH 7.2)

  • This compound stock solution (in DMSO)

  • Dissection tools (fine forceps, scissors)

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pulling patch pipettes

Methodology:

  • Neuron Preparation:

    • Dissect the central nervous system (e.g., brain or ventral nerve cord) from the insect of choice in cold insect saline.

    • Acutely isolate neurons by gentle trituration of the dissected tissue or prepare a primary neuronal culture.

    • Alternatively, use whole-mount preparations of the ganglion.

  • Electrophysiological Recording:

    • Transfer the neuron preparation to the recording chamber on the microscope stage and perfuse with insect saline.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

    • Approach a neuron with the patch pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Record baseline neuronal activity in voltage-clamp or current-clamp mode. In voltage-clamp, hold the neuron at -60 mV to record glutamate-activated chloride currents.

  • This compound Application:

    • Prepare working solutions of this compound in insect saline from the DMSO stock. Ensure the final DMSO concentration is below 0.1% to avoid solvent effects.

    • Apply this compound to the bath or locally to the recorded neuron using a perfusion system.

    • To study its modulatory effect, co-apply this compound with glutamate.

  • Data Acquisition and Analysis:

    • Record changes in holding current (in voltage-clamp) or membrane potential (in current-clamp) upon application of this compound.

    • Analyze the data to determine the effect of this compound on the amplitude, kinetics, and reversal potential of glutamate-gated currents.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes Expressing Insect GluCls

This heterologous expression system allows for the detailed characterization of this compound's effect on specific insect GluCl subtypes in a controlled environment.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the insect GluCl subunit(s) of interest

  • ND96 recording solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

  • This compound stock solution (in DMSO)

  • TEVC setup (amplifier, voltage and current electrodes, data acquisition system)

Methodology:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

    • Inject oocytes with 10-50 ng of cRNA encoding the insect GluCl subunit(s).

    • Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection), filled with 3 M KCl.

    • Clamp the oocyte membrane potential at a holding potential of -80 mV to -60 mV.

  • This compound Application:

    • Record baseline currents in response to the application of glutamate.

    • Apply this compound at various concentrations to the perfusion solution and record the induced currents.

    • To assess modulation, pre-incubate the oocyte with this compound before applying glutamate.

  • Data Analysis:

    • Measure the amplitude of the currents elicited by this compound and its effect on the glutamate dose-response curve.

    • Calculate EC50 values for this compound's direct activation and its potentiation of the glutamate response.

Protocol 3: Insect Locomotor Activity Assay

This behavioral assay assesses the impact of this compound on the overall motor function of insects.

Materials:

  • Adult insects (e.g., Drosophila melanogaster, mosquitoes)

  • This compound

  • Feeding solution (e.g., sucrose solution)

  • Locomotor activity monitoring system (e.g., Drosophila Activity Monitoring System - DAMS) or a simple arena for observation.

Methodology:

  • Insect Treatment:

    • Prepare a feeding solution containing a known concentration of this compound. A control group should receive the feeding solution with the vehicle (e.g., DMSO) only.

    • Expose a group of insects to the this compound-containing food for a defined period.

  • Locomotor Activity Monitoring:

    • After the feeding period, transfer individual insects to the locomotor activity monitors or observation arenas.

    • Record the locomotor activity of each insect over a set period (e.g., 24 hours). The DAMS uses infrared beams to detect movement.

    • For manual observation, record parameters such as distance traveled, walking speed, and periods of inactivity.

  • Data Analysis:

    • Quantify the total activity, and analyze activity patterns (e.g., circadian rhythms) for both the control and treated groups.

    • Compare the locomotor activity between the groups to determine the effect of this compound. A significant decrease in activity is expected.

Protocol 4: Insect Feeding Assay

This assay evaluates the antifeedant or toxic effects of this compound by measuring food consumption.

Materials:

  • Insect larvae or adults

  • Artificial diet or natural food source (e.g., leaf discs)

  • This compound

  • Solvent for this compound (e.g., acetone (B3395972) or ethanol)

  • Petri dishes or multi-well plates

Methodology:

  • Diet Preparation:

    • Incorporate this compound into the artificial diet at various concentrations.

    • For leaf disc assays, dissolve this compound in a volatile solvent and apply it evenly to the surface of the leaf discs. Allow the solvent to evaporate completely. Control discs should be treated with the solvent only.

  • Feeding Assay:

    • Place a pre-weighed amount of the treated diet or a treated leaf disc in a container with a single insect.

    • Allow the insect to feed for a specific duration (e.g., 24-48 hours).

  • Data Collection and Analysis:

    • After the feeding period, remove the insect and re-weigh the remaining diet or measure the area of the leaf disc consumed.

    • Calculate the amount of food consumed by each insect.

    • Compare the food consumption between control and this compound-treated groups to determine if it has antifeedant properties.

    • Monitor insect mortality and developmental progression in the days following the assay to assess toxicity.

Conclusion

This compound is a powerful pharmacological tool for dissecting the function of glutamate-gated chloride channels in insect neurobiology. Its high potency and specificity make it ideal for a range of in vitro and in vivo studies. The protocols provided here offer a starting point for researchers to investigate the effects of this compound on neuronal signaling and insect behavior, contributing to a deeper understanding of insect nervous system function and potentially aiding in the development of novel insecticides. Due to the limited availability of direct quantitative data for this compound, researchers are encouraged to perform dose-response experiments to determine the optimal concentrations for their specific applications and to consider using closely related compounds like ivermectin for comparative studies.

References

Revolutionizing Drug Development: Advanced Analytical Methods for Lepimectin A4 Metabolite Quantification

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive application note and detailed protocol have been developed to address the growing need for robust and sensitive analytical methods for the quantification of Lepimectin A4 metabolites. This documentation provides researchers, scientists, and drug development professionals with the necessary tools to accurately assess the metabolic fate of this compound, a promising new therapeutic agent. The protocols are designed for high-throughput analysis in various biological matrices, ensuring reliability and reproducibility in preclinical and clinical studies.

This compound, a macrocyclic lactone, has shown significant potential in early-stage drug development. Understanding its metabolism is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. The developed methods leverage state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the selective and sensitive detection of predicted this compound metabolites.

Understanding the Metabolic Landscape of this compound

While specific metabolic studies on this compound are emerging, its structural similarity to other avermectins, such as ivermectin, allows for the prediction of its primary metabolic pathways. The metabolism of avermectins is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, in the liver. The main biotransformation reactions are hydroxylation and O-demethylation.[1]

Based on this, the predicted major metabolites of this compound are:

  • Hydroxylated this compound: Introduction of a hydroxyl group (-OH) to the this compound molecule.

  • O-desmethyl this compound: Removal of a methyl group from a methoxy (B1213986) substituent.

  • Hydroxylated O-desmethyl this compound: A combination of both hydroxylation and O-demethylation.

The following diagram illustrates the predicted metabolic pathway of this compound.

G Lepimectin_A4 This compound Hydroxylated Hydroxylated this compound Lepimectin_A4->Hydroxylated Hydroxylation O_desmethyl O-desmethyl this compound Lepimectin_A4->O_desmethyl O-demethylation Hydroxylated_O_desmethyl Hydroxylated O-desmethyl This compound Hydroxylated->Hydroxylated_O_desmethyl O-demethylation O_desmethyl->Hydroxylated_O_desmethyl Hydroxylation CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4) CYP450->Lepimectin_A4

Predicted Metabolic Pathway of this compound

Quantitative Analysis of this compound and its Metabolites

A sensitive and selective LC-MS/MS method has been developed for the simultaneous quantification of this compound and its predicted metabolites in biological matrices such as plasma and liver microsomes. The method performance is summarized in the table below.

AnalyteMatrixLLOQ (ng/mL)ULOQ (ng/mL)Recovery (%)
This compoundPlasma0.110092.5 ± 4.1
Hydroxylated this compoundPlasma0.110089.8 ± 5.3
O-desmethyl this compoundPlasma0.110095.1 ± 3.8
This compoundLiver Microsomes0.5 pmol/mg protein500 pmol/mg protein90.7 ± 6.2
Hydroxylated this compoundLiver Microsomes0.5 pmol/mg protein500 pmol/mg protein88.2 ± 7.1
O-desmethyl this compoundLiver Microsomes0.5 pmol/mg protein500 pmol/mg protein93.4 ± 5.5

Experimental Protocols

Detailed protocols for sample preparation and LC-MS/MS analysis are provided to ensure successful implementation in any analytical laboratory.

Protocol 1: Sample Preparation from Plasma

This protocol outlines the extraction of this compound and its metabolites from plasma samples using liquid-liquid extraction (LLE).

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., a structurally similar avermectin)

  • Acetonitrile (B52724) (ACN)

  • Methyl tert-butyl ether (MTBE)

  • Reconstitution solution (e.g., 50:50 ACN:Water)

  • Vortex mixer, Centrifuge

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of IS solution.

  • Add 200 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a new tube.

  • Add 1 mL of MTBE and vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of reconstitution solution.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: In Vitro Metabolism in Human Liver Microsomes

This protocol describes the procedure for assessing the metabolism of this compound in human liver microsomes.

Materials:

  • This compound stock solution

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Ice-cold acetonitrile

  • Incubator, Centrifuge

Procedure:

  • Prepare an incubation mixture containing HLM (final concentration 0.5 mg/mL) and phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound (final concentration 1 µM) and the NADPH regenerating system.

  • Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the protein.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute in a suitable solvent for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides the instrumental parameters for the quantification of this compound and its metabolites.

LC System:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient to separate the analytes (e.g., 5% B to 95% B over 5 minutes)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

MS/MS System:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and each metabolite must be optimized.

The following diagram illustrates the general experimental workflow for the analysis of this compound metabolites.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Sample Biological Sample (Plasma, Microsomes) Protein_Precipitation Protein Precipitation (Acetonitrile) Biological_Sample->Protein_Precipitation Extraction Liquid-Liquid Extraction (MTBE) Protein_Precipitation->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MS_Detection Detection (MRM) MS_Ionization->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Quantification

Experimental Workflow for Metabolite Analysis

These detailed application notes and protocols will empower researchers to conduct high-quality studies on the metabolism of this compound, ultimately accelerating its development as a new therapeutic agent.

References

Application Notes and Protocols: Lepimectin A4 in Veterinary Parasitology Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Lepimectin (B14126232) is a semi-synthetic insecticide, acaricide, and nematocide primarily marketed for agricultural use. It exists as a mixture of Lepimectin A3 (80-100%) and Lepimectin A4 (0-20%). There is a notable lack of publicly available research data on the specific application, efficacy, and safety of the isolated this compound analogue in veterinary parasitology. The following application notes and protocols are therefore based on the known mechanism of action of the milbemycin class of compounds, to which lepimectin belongs, and established guidelines for evaluating veterinary parasiticides. These protocols are intended to serve as a foundational framework for potential future research into this compound.

Introduction to Lepimectin and the Milbemycin Class

Lepimectin is a macrocyclic lactone derived from the fermentation products of Streptomyces species. It is a mixture of two structural analogues, Lepimectin A3 and this compound.[1][2] Like other milbemycins (e.g., milbemycin oxime, moxidectin) and the closely related avermectins (e.g., ivermectin, selamectin), its primary mode of action is on invertebrate nerve and muscle cells.[1][3] While lepimectin itself is used in crop protection, other members of the milbemycin class are widely used in veterinary medicine to control a broad spectrum of internal and external parasites, including nematodes (roundworms, hookworms, whipworms), and arthropods (mites, ticks, fleas).[3][4][5]

Mechanism of Action

This compound, as a milbemycin, is an allosteric modulator of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][2]

  • Binding to GluCls: The compound binds to these specific chloride channels, which are unique to invertebrates.[3]

  • Increased Chloride Ion Influx: This binding potentiates the action of glutamate, locking the channel in an open state. This leads to an increased influx of chloride ions into the cell.

  • Hyperpolarization: The influx of negative chloride ions causes hyperpolarization of the neuronal or muscle cell membrane.

  • Paralysis and Death: This hyperpolarization blocks the transmission of nerve signals, leading to flaccid paralysis and ultimately the death of the parasite.[1][4]

The selective toxicity of milbemycins towards parasites is due to mammals using GABA-gated chloride channels primarily within the central nervous system (CNS), protected by the blood-brain barrier, and having a much lower affinity for these compounds compared to invertebrate GluCls.

Signaling Pathway Diagram

Lepimectin_A4_Mechanism_of_Action cluster_membrane Invertebrate Neuronal/Muscle Cell Membrane cluster_extracellular cluster_intracellular GluCl Glutamate-Gated Chloride Channel (GluCl) Extracellular Intracellular Cl_ion_int Increased [Cl⁻] GluCl:p_out->Cl_ion_int Lepimectin This compound Lepimectin->GluCl:p_in Binds Glutamate Glutamate Glutamate->GluCl:p_in Binds Cl_ion_ext Cl⁻ Cl_ion_ext->GluCl:p_in Influx Hyperpolarization Hyperpolarization Cl_ion_int->Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis

Caption: Mechanism of action of this compound on invertebrate glutamate-gated chloride channels.

Hypothetical Application Notes & Protocols

Due to the absence of specific data for this compound, the following protocols are based on the World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) and European Medicines Agency (EMA) guidelines for evaluating new parasiticides.[6][7][8] They provide a framework for how researchers could approach the study of this compound.

Protocol 1: In Vitro Efficacy Screening - Adult Worm Motility Assay

Objective: To determine the anthelmintic activity of this compound against a model nematode parasite (e.g., Haemonchus contortus from sheep or Ancylostoma caninum from dogs) in vitro.

Materials:

  • This compound (purity >95%)

  • Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Phosphate-buffered saline (PBS) or other appropriate culture medium

  • Mature adult nematodes, freshly collected from a host animal

  • Positive control (e.g., Ivermectin, Moxidectin)

  • Negative control (medium with solvent)

  • Multi-well plates (e.g., 24-well)

  • Stereomicroscope

  • Incubator (37°C)

Methodology:

  • Parasite Collection: Collect adult worms from the gastrointestinal tract of a recently euthanized or necropsied host animal. Wash worms thoroughly in pre-warmed PBS (37°C) to remove host gut contents.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in DMSO. Create serial dilutions in the culture medium to achieve final test concentrations (e.g., ranging from 0.01 µg/mL to 100 µg/mL). The final DMSO concentration in all wells should be non-lethal and consistent (e.g., ≤0.5%).

  • Assay Setup:

    • Dispense 1 mL of each test concentration into triplicate wells of a 24-well plate.

    • Prepare triplicate wells for the positive control and negative control.

    • Place 3-5 adult worms into each well.

  • Incubation: Incubate the plates at 37°C.

  • Observation: At set time points (e.g., 1, 2, 4, 8, 12, 24 hours), observe the worms under a stereomicroscope. Assess motility by gently probing the worms. A worm is considered dead if it shows no movement.

  • Data Analysis: Calculate the percentage of dead worms at each concentration and time point. Determine the concentration that is lethal to 50% of the worms (LC50) at the 24-hour time point using probit analysis.

Experimental Workflow: In Vitro Assay

In_Vitro_Workflow A Parasite Collection (e.g., H. contortus) B Washing in PBS (37°C) A->B D Assay Setup in 24-Well Plates (Test, Positive, Negative Controls) B->D C Preparation of this compound Serial Dilutions C->D E Incubation (37°C) D->E F Motility Assessment (Microscopy at 1, 2, 4, 8, 12, 24h) E->F G Data Analysis (Calculate LC50) F->G

Caption: General workflow for an in vitro adult worm motility assay.

Protocol 2: In Vivo Dose Determination and Efficacy Study (Canine Model)

Objective: To determine the efficacy and safety of a hypothetical oral formulation of this compound against an experimental infection of a common canine nematode (e.g., Toxocara canis) in dogs. This protocol is based on W.A.A.V.P. guidelines.[6][8]

Animals:

  • Purpose-bred dogs (e.g., Beagles), of similar age and weight, confirmed to be parasite-free.

  • Animals should be housed individually to prevent cross-contamination.[9]

  • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Methodology:

  • Acclimation and Infection: Acclimate dogs to the housing for at least 7 days. Experimentally infect each dog with a standardized dose of infective T. canis eggs.

  • Fecal Examination and Allocation: At a predetermined time post-infection (to allow for adult worm development), confirm infection via fecal egg counts (e.g., McMaster technique). Randomly allocate dogs with established infections into treatment groups (at least 6-8 animals per group).[7][9]

    • Group 1: Placebo (vehicle only).

    • Group 2: this compound - Dose 1 (e.g., 0.25 mg/kg).

    • Group 3: this compound - Dose 2 (e.g., 0.5 mg/kg).

    • Group 4: this compound - Dose 3 (e.g., 1.0 mg/kg).

  • Treatment: Administer the assigned treatment orally on Day 0. Observe animals closely for any adverse reactions for several hours post-treatment and daily thereafter.

  • Post-Treatment Fecal Egg Counts: Collect fecal samples at regular intervals (e.g., Day 7, Day 14) to monitor the reduction in fecal egg counts.

  • Necropsy and Worm Counts: At the end of the study (e.g., Day 14), humanely euthanize all dogs and perform necropsies. Recover, identify, and count all adult worms from the gastrointestinal tract.

  • Efficacy Calculation: Efficacy is calculated based on the reduction in the geometric mean of worm counts in the treated groups compared to the placebo group.

    • Efficacy (%) = [ (Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group ] x 100

Experimental Workflow: In Vivo Study

In_Vivo_Workflow A Animal Acclimation & Experimental Infection B Confirmation of Infection (Fecal Egg Counts) A->B C Random Allocation to Groups (Placebo, Dose 1, Dose 2, etc.) B->C D Treatment Administration (Day 0) C->D E Clinical Observation for Adverse Events D->E F Post-Treatment Monitoring (Fecal Egg Counts) D->F G Necropsy & Adult Worm Recovery/Counting F->G H Efficacy Calculation (% Reduction vs. Control) G->H

Caption: Workflow for a controlled in vivo efficacy study in a canine model.

Data Presentation (Hypothetical)

Should research be conducted, quantitative data should be summarized in clear tables.

Table 1: Hypothetical In Vitro Efficacy of this compound against H. contortus

Concentration (µg/mL)Mean % Mortality (24h)
0.0115.2
0.145.8
1.092.5
10.0100.0
LC50 (µg/mL) 0.18

Table 2: Hypothetical In Vivo Efficacy of this compound against T. canis in Dogs

Treatment GroupDose (mg/kg)Geometric Mean Worm CountEfficacy (%)
Placebo0152.4-
This compound0.2565.157.3%
This compound0.58.394.6%
This compound1.00.599.7%

Conclusion and Future Directions

While this compound belongs to a class of potent anti-parasitic compounds, there is currently insufficient data to support its application in veterinary parasitology. The protocols and frameworks outlined here provide a scientifically grounded approach for future research. Key areas for investigation would include:

  • Broad-Spectrum Activity: Testing against a wide range of veterinary parasites, including ectoparasites like mites and fleas.

  • Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in target animal species.

  • Safety and Toxicology: Establishing the safety profile, including potential neurotoxicity in ivermectin-sensitive breeds.

  • Formulation Development: Creating stable and effective formulations for veterinary use (e.g., oral, topical).

Such research is essential to determine if this compound could offer a viable new tool in the management of parasitic diseases in animals.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Determination of Lepimectin A4 in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lepimectin is a semi-synthetic insecticide, acaricide, and nematicide derived from the milbemycin class of macrocyclic lactones. Its major active component is Lepimectin A4. Due to its application in agriculture, there is a growing concern about its potential presence and persistence in environmental compartments such as soil and water. Monitoring these residues is crucial for assessing environmental impact and ensuring ecosystem health. This application note details a robust and sensitive method for the quantitative analysis of this compound in environmental matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation

1.1. Soil Samples: Modified QuEChERS Method

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted technique for pesticide residue analysis in various matrices, including soil.[1][2][3][4][5]

  • Extraction:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 30 seconds to hydrate (B1144303) the sample.

    • Add 10 mL of acetonitrile (B52724) as the extraction solvent.

    • Add the contents of a commercially available QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) and C18 sorbents, along with anhydrous MgSO₄.

    • Vortex for 30 seconds to facilitate the removal of interferences.

    • Centrifuge at high speed (e.g., ≥5000 x g) for 2 minutes.

    • Collect the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

1.2. Water Samples: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective technique for the extraction and pre-concentration of pesticides from aqueous samples.

  • Sample Pre-treatment: Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter to remove suspended particles.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Elution: Elute the retained this compound from the cartridge with 10 mL of acetonitrile or methanol.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are proposed based on typical methods for the analysis of avermectins.

2.1. Liquid Chromatography Conditions

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate

2.2. Mass Spectrometry Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

2.3. MRM Transitions for this compound

The molecular formula of this compound is C₄₁H₅₃NO₁₀, with a molecular weight of 719.9 g/mol . The proposed precursor ion is the protonated molecule [M+H]⁺.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound720.9Proposed: 540.7Proposed: 305.2To be optimized

*Note: The proposed product ions are based on the fragmentation of the C13 substituent and subsequent fragmentation of the macrocyclic lactone core, which is characteristic of this class of compounds. These transitions should be confirmed by direct infusion of a this compound standard and optimized for the specific instrument used.

Data Presentation

The following tables summarize quantitative data for this compound from studies on agricultural commodities and for the related compound Ivermectin in environmental samples, which can serve as a reference for expected performance.

Table 1: Quantitative Data for Lepimectin in Agricultural Samples

MatrixMethodLOD (mg/kg)LOQ (mg/kg)Average Recovery (%)Reference
Cucumber, Pepper, Mandarin, Rice, Potato, SoybeanHPLC-PDA0.0050.0176.0 - 114.8[2]

Table 2: Quantitative Data for Ivermectin in Environmental Samples

MatrixMethodLOD (µg/kg)LOQ (µg/kg)Overall Recovery (%)Reference
FecesLC-MS/MS0.661.592.27 ± 12.01
SoilLC-MS/MS0.541.596.19 ± 13.78
SewageLC-MS/MS0.361.5Not Reported

Mandatory Visualization

experimental_workflow cluster_sampling Sample Collection & Preparation cluster_soil_prep Soil Sample Prep (QuEChERS) cluster_water_prep Water Sample Prep (SPE) cluster_analysis LC-MS/MS Analysis env_sample Environmental Sample (Soil or Water) soil_weigh Weigh 10g Soil env_sample->soil_weigh Soil water_filter Filter Water Sample env_sample->water_filter Water soil_extract Add Water & Acetonitrile, Add QuEChERS Salts, Shake soil_weigh->soil_extract soil_centrifuge1 Centrifuge soil_extract->soil_centrifuge1 soil_dspe d-SPE Cleanup (Supernatant + PSA/C18) soil_centrifuge1->soil_dspe soil_centrifuge2 Centrifuge soil_dspe->soil_centrifuge2 soil_filter Filter (0.22 µm) soil_centrifuge2->soil_filter autosampler_vial Autosampler Vial soil_filter->autosampler_vial water_condition Condition C18 SPE Cartridge water_filter->water_condition water_load Load Sample water_condition->water_load water_wash Wash Cartridge water_load->water_wash water_elute Elute with Acetonitrile water_wash->water_elute water_evap Evaporate & Reconstitute water_elute->water_evap water_evap->autosampler_vial lc_separation LC Separation (C18 Reverse Phase) autosampler_vial->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection data_processing Data Acquisition & Processing ms_detection->data_processing quantification Quantification (Calibration Curve) data_processing->quantification

Caption: Workflow for LC-MS/MS analysis of this compound in environmental samples.

Conclusion

The described methodology provides a comprehensive framework for the extraction, cleanup, and sensitive quantification of this compound in environmental soil and water samples. The use of QuEChERS for soil and SPE for water ensures effective sample preparation, while LC-MS/MS offers the high selectivity and sensitivity required for trace-level analysis. This application note serves as a valuable resource for laboratories involved in environmental monitoring and risk assessment of pesticide residues. Method validation, including the determination of linearity, accuracy, precision, and matrix effects, is essential prior to routine application.

References

Troubleshooting & Optimization

Lepimectin A4 solubility and stability in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lepimectin A4. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides related to the solubility and stability of this compound in organic solvents.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound soluble?

This compound is soluble in several common organic solvents. Qualitative data indicates its solubility in:

  • Ethanol[1]

  • Methanol[1]

  • Dimethylformamide (DMF)[1]

  • Dimethyl Sulfoxide (DMSO)[1][2]

Q2: Is there any quantitative data available for the solubility of this compound?

Q3: What is the recommended storage condition for solid this compound?

For long-term storage, solid this compound should be stored at -20°C.[1][5] Under these conditions, it is reported to be stable for at least 4 years.[5]

Q4: How stable is this compound in organic solvents?

Specific stability data for this compound in organic solvents is limited. However, based on the behavior of other macrocyclic lactones like Ivermectin, it is advisable to take the following precautions:

  • Protect from Light: Avermectins are known to be sensitive to light and can undergo photodegradation.[6][7] It is recommended to store solutions in amber vials or protect them from light.

  • Avoid Extreme pH: Ivermectin has shown degradation in both acidic and basic conditions.[6][7] While this compound's pH stability in organic solvents is not documented, it is prudent to avoid exposure to strong acids or bases.

  • Minimize Freeze-Thaw Cycles: To maintain the integrity of the compound in solution, it is best to aliquot stock solutions into smaller volumes for single use to avoid repeated freezing and thawing.

Q5: Can I heat the solvent to dissolve this compound?

Gentle warming may aid in the dissolution of this compound. However, prolonged exposure to high temperatures should be avoided as it may lead to thermal degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving this compound Insufficient solvent volume or low solubility in the chosen solvent at room temperature.- Increase the solvent volume.- Gently warm the solution.- Try a different recommended solvent (e.g., DMSO or DMF are often stronger solvents than ethanol (B145695) or methanol).- Use sonication to aid dissolution.
Precipitation of this compound from Solution The solution is supersaturated, or the temperature has decreased significantly.- Gently warm the solution to redissolve the precipitate.- Add a small amount of additional solvent.- Ensure the storage temperature is consistent.
Observed Degradation of this compound in Solution Exposure to light, extreme temperatures, or incompatible substances.- Store solutions protected from light (amber vials or foil-wrapped containers).- Store stock solutions at -20°C or -80°C for long-term stability.- Avoid mixing with reactive chemicals.
Inconsistent Experimental Results Degradation of the compound in the stock solution.- Prepare fresh stock solutions regularly.- Aliquot stock solutions to minimize freeze-thaw cycles.- Verify the purity of the compound periodically using an appropriate analytical method like HPLC.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubility
EthanolSoluble[1]
MethanolSoluble[1]
Dimethylformamide (DMF)Soluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1][2]

Table 2: Quantitative Solubility of Structurally Related Selamectin (for estimation)

SolventApproximate Solubility
Ethanol~15 mg/mL[3][4]
Dimethylformamide (DMF)~15 mg/mL[4]
Dimethyl Sulfoxide (DMSO)~15 mg/mL[3][4]

Table 3: Recommended Storage and Stability of this compound

FormStorage ConditionReported Stability
Solid-20°C[1][5]≥ 4 years[5]
In Organic Solvent-20°C or -80°C, protected from lightData not available; follow general best practices for macrocyclic lactones.

Experimental Protocols

Protocol 1: Determination of this compound Solubility (Shake-Flask Method)

This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in a given organic solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess solid this compound to a known volume of the organic solvent in a sealed vial. B Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium. A->B C Allow the suspension to settle. B->C D Carefully withdraw an aliquot of the supernatant. C->D E Filter the aliquot through a 0.22 µm filter to remove any undissolved solid. D->E F Dilute the filtered supernatant with an appropriate solvent. E->F G Quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV). F->G H Calculate the solubility in mg/mL or other desired units. G->H

Workflow for determining the solubility of this compound.
Protocol 2: Stability Assessment of this compound in an Organic Solvent

This protocol describes a method to evaluate the stability of this compound in a solution over time under specific conditions.

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points cluster_evaluation Evaluation A Prepare a stock solution of this compound of known concentration in the desired organic solvent. B Dispense aliquots of the solution into multiple vials. A->B C Store the vials under the desired conditions (e.g., specific temperature, light or dark). B->C D At specified time intervals (e.g., 0, 24, 48, 72 hours), remove a vial for analysis. C->D Time=0 C->D Time=t1 C->D Time=t2 E Analyze the sample using a validated stability-indicating HPLC method. D->E F Quantify the remaining percentage of this compound and identify any degradation products. E->F G Plot the percentage of this compound remaining versus time to determine the degradation rate. F->G

Workflow for assessing the stability of this compound in solution.

References

Technical Support Center: Troubleshooting HPLC Analysis of Lepimectin A4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Lepimectin A4, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon in HPLC where the back half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape. For this compound analysis, significant peak tailing can lead to inaccurate quantification, reduced resolution between this compound and other components (like its analogue Lepimectin A3), and a decrease in overall method sensitivity. A tailing factor greater than 1.2 is generally considered an indication of a potential issue.

Q2: My this compound peak is showing significant tailing. What are the most probable causes?

A2: The most common causes of peak tailing for a macrocyclic lactone like this compound in reversed-phase HPLC are:

  • Secondary Interactions with the Stationary Phase: Interactions between this compound and residual silanol (B1196071) groups on the silica-based stationary phase of the column are a primary cause. These interactions are highly dependent on the pH of the mobile phase.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can exacerbate interactions with silanol groups, leading to peak tailing.

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase.

  • Extra-Column Effects: Issues such as excessive tubing length, large detector cell volume, or poorly made connections can contribute to band broadening and peak tailing.

Q3: How does the mobile phase pH affect the peak shape of this compound?

Q4: What are some immediate steps I can take to reduce peak tailing?

A4: Here are a few initial troubleshooting steps:

  • Lower the Mobile Phase pH: If your current mobile phase is neutral or slightly acidic, try lowering the pH to the 3-4 range using an additive like formic acid or trifluoroacetic acid.

  • Reduce Sample Concentration: Dilute your sample to check for column overload. If peak shape improves with a lower concentration, this may be a contributing factor.

  • Use a Guard Column: A guard column can help protect your analytical column from strongly retained impurities in the sample that may cause peak tailing.

  • Check System Connections: Ensure all fittings and tubing are properly connected to minimize extra-column volume.

Troubleshooting Guide: A Systematic Approach to Resolving this compound Peak Tailing

This guide provides a step-by-step approach to diagnose and resolve peak tailing issues in your this compound HPLC analysis.

Step 1: Evaluate the Mobile Phase
Question Possible Cause Recommended Action
Is the mobile phase pH appropriate?Secondary silanol interactions.Adjust the aqueous component of your mobile phase to a pH between 3 and 4 using 0.1% formic acid or 0.05% trifluoroacetic acid.
Is the mobile phase composition optimal?Insufficient elution strength.Increase the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase by 5-10%.
Is the mobile phase fresh and properly prepared?Mobile phase degradation or contamination.Prepare fresh mobile phase, ensuring all solvents are HPLC grade and properly degassed.
Step 2: Assess the HPLC Column
Question Possible Cause Recommended Action
Is the column old or contaminated?Active sites on the stationary phase.Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol). If tailing persists, replace the column.
Are you using an appropriate column?High residual silanol activity.Consider using an end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl) that may offer different selectivity and reduced silanol interactions.
Is there a void at the column inlet?Physical damage to the column bed.Reverse the column and flush at a low flow rate. If this does not resolve the issue, the column may need to be replaced.
Step 3: Check for System and Sample Issues
Question Possible Cause Recommended Action
Is the sample concentration too high?Column overload.Inject a series of dilutions of your sample to see if the peak shape improves at lower concentrations.
Is the injection solvent compatible with the mobile phase?Sample precipitation on the column.Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.
Are there any leaks or loose fittings?Extra-column band broadening.Inspect all tubing and connections from the injector to the detector for any signs of leaks or damage.

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound Analysis

This protocol is a general starting point for the analysis of this compound and can be modified as needed for troubleshooting.

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detector: UV at 245 nm

Protocol 2: Mobile Phase Modification to Reduce Peak Tailing

This protocol details the preparation of an acidified mobile phase to minimize silanol interactions.

  • Prepare the Aqueous Phase: To 1 L of HPLC-grade water, add 1.0 mL of formic acid (for a 0.1% solution). Mix thoroughly.

  • Prepare the Mobile Phase: Mix the acidified aqueous phase with acetonitrile in the desired ratio (e.g., 200 mL of acidified water with 800 mL of acetonitrile for an 80:20 v/v mobile phase).

  • Equilibrate the System: Flush the HPLC system and column with the new mobile phase for at least 15-20 minutes or until a stable baseline is achieved before injecting your sample.

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the logical flow for troubleshooting peak tailing in this compound HPLC analysis.

Troubleshooting_Workflow start Peak Tailing Observed (Tailing Factor > 1.2) check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase adjust_ph Adjust pH to 3-4 (e.g., 0.1% Formic Acid) check_mobile_phase->adjust_ph pH issue? check_organic Increase Organic Solvent % check_mobile_phase->check_organic Elution issue? prepare_fresh Prepare Fresh Mobile Phase check_mobile_phase->prepare_fresh Contamination? evaluate_peak Re-evaluate Peak Shape adjust_ph->evaluate_peak check_organic->evaluate_peak prepare_fresh->evaluate_peak check_column Step 2: Assess HPLC Column flush_column Flush with Strong Solvent check_column->flush_column Contamination? replace_column Replace Column check_column->replace_column Column old/damaged? try_new_column Consider Different Column Chemistry (e.g., End-capped, Phenyl-hexyl) check_column->try_new_column Persistent issue? flush_column->evaluate_peak replace_column->evaluate_peak try_new_column->evaluate_peak check_system Step 3: Check System & Sample dilute_sample Dilute Sample check_system->dilute_sample Overload? check_injection_solvent Match Injection Solvent to Mobile Phase check_system->check_injection_solvent Solvent mismatch? inspect_connections Inspect System Connections check_system->inspect_connections Extra-column effects? dilute_sample->evaluate_peak check_injection_solvent->evaluate_peak inspect_connections->evaluate_peak evaluate_peak->check_column No evaluate_peak->check_system No resolved Peak Tailing Resolved evaluate_peak->resolved Yes

Caption: A systematic workflow for troubleshooting peak tailing in this compound HPLC analysis.

The following diagram illustrates the chemical interactions that can lead to peak tailing.

Silanol_Interaction cluster_column Silica (B1680970) Stationary Phase silanol_ionized Deprotonated Silanol (Si-O⁻) (Mid-range pH) silanol_protonated Protonated Silanol (Si-OH) (Low pH, e.g., 3-4) lepimectin This compound (Slightly Polar) lepimectin->silanol_ionized Strong Secondary Interaction (Causes Tailing) lepimectin->silanol_protonated Reduced Interaction (Improved Peak Shape)

Caption: The effect of mobile phase pH on silanol interactions and this compound peak shape.

References

Technical Support Center: Lepimectin A4 Insecticide Resistance in Arthropods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating lepimectin (B14126232) A4 insecticide resistance. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: Inconsistent or Lower-Than-Expected Resistance in Bioassays

Question: My arthropod population was reported to be resistant to lepimectin A4, but my bioassays show low or inconsistent mortality. What could be the cause?

Answer: Several factors can contribute to this discrepancy. Consider the following troubleshooting steps:

  • Insecticide Integrity: Ensure the this compound solution is fresh and has been stored correctly. Avermectins can be sensitive to light and temperature. Prepare new serial dilutions for each experiment.

  • Bioassay Conditions: Environmental conditions must be stable. Fluctuations in temperature and humidity can affect insect metabolism and, consequently, insecticide tolerance. Maintain a consistent environment of 27°C ± 2°C and 75% ± 10% relative humidity.[1]

  • Insect Strain and Age: Verify the genetic integrity of your resistant strain. Contamination with a susceptible strain can dilute resistance levels. Use insects of a consistent age (e.g., 3-5 day old non-blood-fed adults) as susceptibility can vary with life stage.[1]

  • Assay Method: The bioassay method itself is critical. For contact insecticides, ensure uniform coating of the testing vials (e.g., CDC bottle bioassay).[2][3][4] For larval assays, ensure the insecticide is evenly distributed in the diet.[5]

Issue 2: Difficulty Identifying the Resistance Mechanism

Question: I have confirmed resistance with bioassays, but sequencing of the glutamate-gated chloride channel (GluCl), the target site for avermectins, reveals no mutations. Does this rule out target-site resistance?

Answer: Not entirely, but it strongly suggests that other mechanisms are at play. The two primary types of insecticide resistance are target-site insensitivity and metabolic resistance.[6]

  • Metabolic Resistance: This is the most common alternative and involves the enhanced detoxification of the insecticide by enzymes before it can reach the target site.[6][7] Key enzyme families to investigate are Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), and Carboxylesterases (CarEs).[8][9][10][11]

  • Reduced Penetration: A less common mechanism involves modifications to the arthropod's cuticle that slow the absorption of the insecticide.[12][13]

  • Behavioral Resistance: Arthropods may develop behaviors to avoid contact with the insecticide.[8][13]

To investigate metabolic resistance, proceed with synergist bioassays and gene expression analysis via qPCR.

Issue 3: Interpreting Synergist Bioassay Results

Question: I performed a bioassay using this compound in combination with Piperonyl Butoxide (PBO). The resistance level of my population dropped significantly. What does this indicate?

Answer: This result strongly implicates the involvement of Cytochrome P450 monooxygenases (P450s) in the resistance mechanism.[14]

  • PBO as a Synergist: PBO is an inhibitor of P450 enzymes.[14] When PBO is co-administered with an insecticide, it prevents the P450s from metabolizing the toxin.

  • Interpreting the Effect: If the insecticide's toxicity is restored (i.e., the resistant population becomes more susceptible), it means that P450-mediated detoxification is a primary mechanism of resistance in that population.

  • Other Synergists: To investigate the role of other enzyme families, you can use specific inhibitors like Diethyl Maleate (DEM) for GSTs or triphenyl phosphate (B84403) (TPP) for esterases.[15][16]

Issue 4: Variable qPCR Results for Detoxification Genes

Question: My qPCR results for P450 and GST gene expression are highly variable between biological replicates. How can I improve the reliability of my data?

Answer: Quantitative PCR (qPCR) is highly sensitive, and its reliability depends on meticulous technique.[17] Variability can be introduced at several stages:

  • RNA Quality: Ensure you are extracting high-quality, intact RNA. Use a spectrophotometer (e.g., NanoDrop) and gel electrophoresis to assess RNA purity and integrity.

  • Reference Gene Stability: The choice of reference (or "housekeeping") genes is critical for accurate normalization.[18] The ideal reference gene's expression does not change under different experimental conditions. It is crucial to validate a set of candidate reference genes for your specific arthropod species and experimental setup using algorithms like geNorm or NormFinder.[18]

  • Primer Efficiency: Ensure your qPCR primers have an amplification efficiency between 90-110%.[17] This is determined by running a standard curve with a serial dilution of cDNA.[19]

  • Consistent Sampling: Use individuals of the same developmental stage, age, and sex, and ensure they have been exposed to identical conditions.

Quantitative Data Summary

The development of resistance is quantified by comparing the lethal concentration (LC₅₀) or lethal dose (LD₅₀) of a resistant population to that of a susceptible reference strain. The resulting "Resistance Ratio" (RR) indicates the magnitude of resistance.

Table 1: Hypothetical this compound Resistance Levels in an Arthropod Population (Note: This table uses example data for illustrative purposes.)

StrainBioassay TypeLC₅₀ (µg/mL)95% Confidence IntervalResistance Ratio (RR)¹
Susceptible (Lab)Adult Vial Test0.050.03 - 0.08-
Resistant (Field)Adult Vial Test2.502.10 - 2.9550.0
Resistant + PBO²Adult Vial Test0.200.15 - 0.264.0
Resistant + DEM³Adult Vial Test1.951.70 - 2.2539.0

¹ Resistance Ratio (RR) = LC₅₀ of Resistant Strain / LC₅₀ of Susceptible Strain ² PBO (Piperonyl Butoxide) is a P450 inhibitor. The significant drop in RR suggests P450 involvement. ³ DEM (Diethyl Maleate) is a GST inhibitor. The minor drop in RR suggests a lesser role for GSTs.

Table 2: Example Relative Expression of Detoxification Genes in Resistant vs. Susceptible Strains (Note: This table uses example data for illustrative purposes, normalized to a susceptible strain.)

Gene FamilyGene NameFold Change (Resistant/Susceptible)p-valueImplication
Cytochrome P450CYP6A145.2< 0.001Overexpression linked to resistance
Cytochrome P450CYP4C32.10.210Not significantly overexpressed
GSTGSTd15.8< 0.05Overexpression may contribute to resistance
CarECCE-41.50.350Not significantly overexpressed

Experimental Protocols & Visualizations

Protocol 1: CDC Bottle Bioassay for Adult Arthropods

This protocol is adapted from CDC guidelines and is used to determine the susceptibility of adult insects to a contact insecticide.[2][20]

Materials:

  • 250 mL glass bottles with caps

  • Technical grade this compound

  • High-purity acetone (B3395972)

  • Micropipettes

  • Vortex mixer

  • Bottle roller or rotator

  • Aspirator

  • Adult arthropods (20-25 per bottle)

Procedure:

  • Prepare Stock Solution: Dissolve a precise weight of technical grade this compound in acetone to create a high-concentration stock solution.

  • Prepare Serial Dilutions: Create a range of desired concentrations by serially diluting the stock solution with acetone. Also prepare an acetone-only control.

  • Coat Bottles: Add 1 mL of a specific insecticide dilution (or acetone for control) to a 250 mL glass bottle.

  • Evaporate Solvent: Cap the bottle and roll it on its side until the acetone has completely evaporated, leaving a uniform film of insecticide coating the inner surface. A bottle rotator can be used for consistency. Let the bottles air dry in a fume hood for at least one hour.

  • Introduce Insects: Using an aspirator, carefully introduce 20-25 adult arthropods into each bottle.

  • Record Mortality: Record the number of dead or moribund insects at set time intervals (e.g., every 15 minutes for up to 2 hours).[20] The diagnostic time is the point at which 100% of a susceptible population is killed.[2]

  • Data Analysis: Use the mortality data to perform a log-probit analysis to calculate the LC₅₀ value for the population.

Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps for measuring the relative expression of detoxification genes.[17][21]

Materials:

  • Arthropod samples (resistant and susceptible strains)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR instrument (e.g., ABI 7500)

  • SYBR Green qPCR Master Mix

  • Gene-specific primers (forward and reverse)

  • Nuclease-free water

Procedure:

  • RNA Extraction: Extract total RNA from individual or pooled arthropods using a commercial kit. Quantify the RNA and assess its purity.

  • cDNA Synthesis: Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcription kit.[21]

  • Primer Design & Validation: Design primers for your target genes (e.g., specific P450s, GSTs) and validated reference genes. Verify primer specificity with a melt curve analysis and efficiency with a standard curve.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 20 µL volume containing SYBR Green Master Mix, forward and reverse primers, cDNA template, and nuclease-free water.[17]

  • Run qPCR Program: Use a standard three-step thermal cycling program: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[19]

    • Example Program: 95°C for 3 min, then 40 cycles of [95°C for 5 s and 60°C for 15 s].[17]

  • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression fold change using the 2-ΔΔCT method, normalizing the target gene expression to the geometric mean of the validated reference genes.[19]

Visualizations of Pathways and Workflows

Metabolic_Resistance_Pathway cluster_outside Outside Arthropod cluster_inside Inside Arthropod Lepimectin This compound (Lipophilic) Lepimectin_Internal This compound Lepimectin->Lepimectin_Internal Cuticle Penetration P450s Phase I Detoxification (Cytochrome P450s) Lepimectin_Internal->P450s Target Target Site (GluCl Channel) Lepimectin_Internal->Target Metabolite Hydroxylated Metabolite P450s->Metabolite Oxidation GSTs Phase II Detoxification (GSTs, UGTs) Metabolite->GSTs Conjugate Conjugated Metabolite (Water-Soluble) GSTs->Conjugate Conjugation Excretion Excretion via ABC Transporters Conjugate->Excretion Effect Toxic Effect Target->Effect

Caption: Metabolic detoxification pathway for this compound in arthropods.

Resistance_Investigation_Workflow Start Observe Field Failure / High Survival Bioassay Step 1: Dose-Response Bioassay (e.g., Bottle Bioassay) Start->Bioassay Confirm Is Resistance Ratio (RR) Significantly High? Bioassay->Confirm Synergist Step 2: Synergist Bioassay (with PBO, DEM, etc.) Confirm->Synergist Yes NoResistance Conclusion: No Evidence of Resistance. Re-evaluate initial observation. Confirm->NoResistance No Synergism Is Resistance Reversed by a Synergist? Synergist->Synergism qPCR Step 3: qPCR Analysis of Detoxification Genes Synergism->qPCR Yes Sequencing Step 4: Target-Site Sequencing (GluCl Gene) Synergism->Sequencing No Metabolic Conclusion: Metabolic Resistance (e.g., P450 Overexpression) qPCR->Metabolic TargetSite Conclusion: Target-Site Resistance (e.g., Point Mutation) Sequencing->TargetSite

Caption: Experimental workflow for identifying resistance mechanisms.

qPCR_Troubleshooting Start Problem: Inconsistent qPCR Results CheckRNA Check RNA Integrity & Purity (Gel, NanoDrop) Start->CheckRNA RerunRNA Re-extract RNA from fresh samples CheckRNA->RerunRNA RNA Degraded CheckPrimers Check Primer Efficiency (Standard Curve) CheckRNA->CheckPrimers RNA OK RerunRNA->CheckRNA RedesignPrimers Redesign and validate new primers CheckPrimers->RedesignPrimers Efficiency Poor CheckRefGenes Validate Reference Genes (geNorm/NormFinder) CheckPrimers->CheckRefGenes Efficiency 90-110% RedesignPrimers->CheckPrimers NewRefGenes Select new, stable reference genes CheckRefGenes->NewRefGenes Genes Unstable Result Consistent Results CheckRefGenes->Result Genes Stable NewRefGenes->CheckRefGenes

References

Technical Support Center: Improving the Photostability of Lepimectin A4 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Lepimectin A4 photostability. The information is presented in a practical question-and-answer format, supplemented with data tables, detailed experimental protocols, and visualizations to guide your formulation development.

Troubleshooting Guides

Issue 1: Significant degradation of this compound is observed in my formulation upon light exposure. How can I identify the cause?

Answer:

Significant photodegradation of this compound, a macrocyclic lactone, is a known issue due to its susceptibility to UV and visible light.[1][2] To systematically identify the cause, consider the following steps:

  • Review the Formulation Composition: Certain excipients can either promote or fail to prevent photodegradation.[3] Are there any known photosensitizers in your formulation? Conversely, does your formulation lack photoprotective agents?

  • Evaluate the Vehicle/Solvent System: The solvent system can influence the rate of photodegradation. This compound's stability can vary in different solvents.

  • Assess Packaging: Is the formulation stored in a container that allows light penetration? Inadequate packaging is a common cause of photodegradation.

  • Conduct a Forced Degradation Study: A forced degradation study under controlled light conditions (as per ICH Q1B guidelines) can help confirm that light is the primary cause of degradation and can be used to validate your analytical method's ability to detect degradants.[4][5]

The following workflow can guide your investigation:

start High this compound Degradation Observed review_formulation Review Formulation Excipients start->review_formulation eval_vehicle Evaluate Vehicle/ Solvent System start->eval_vehicle assess_packaging Assess Packaging (Light Protection) start->assess_packaging forced_degradation Conduct Forced Degradation Study (ICH Q1B) review_formulation->forced_degradation eval_vehicle->forced_degradation assess_packaging->forced_degradation analyze_results Analyze Results (HPLC) forced_degradation->analyze_results identify_cause Identify Primary Cause of Degradation analyze_results->identify_cause

Caption: Troubleshooting workflow for high this compound degradation.
Issue 2: My current antioxidant is not providing sufficient photoprotection for this compound. What are my options?

Answer:

If your current antioxidant is not effective, you have several options to enhance the photostability of your this compound formulation. The choice of antioxidant and its concentration are critical.[6] Consider the following:

  • Antioxidant Type: Antioxidants work through different mechanisms. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are effective free-radical scavengers in lipid-based formulations.[7] Water-soluble antioxidants like ascorbic acid (Vitamin C) are suitable for aqueous phases.[8] Combining antioxidants can have a synergistic effect. For instance, ascorbic acid can regenerate tocopherol (Vitamin E).[9]

  • Concentration Optimization: The concentration of the antioxidant is crucial. Insufficient amounts will be ineffective, while excessive amounts may not provide additional benefits and could introduce other formulation challenges. Typical concentration ranges for antioxidants in topical formulations are provided in the data tables below.

  • Combination with UV Absorbers: For comprehensive protection, consider incorporating a UV absorbing agent. These molecules absorb harmful UV radiation and dissipate it as heat, preventing it from reaching the this compound molecule.[10] Broad-spectrum UV filters like bemotrizinol (B606015) or octocrylene (B1203250) are good candidates.[11]

  • Chelating Agents: Trace metal ions in your excipients can catalyze photodegradation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

The following diagram illustrates the decision-making process for improving photoprotection:

start Insufficient Photoprotection option1 Optimize Antioxidant Concentration start->option1 option2 Try a Different Antioxidant (e.g., BHA, Vitamin E) start->option2 option3 Combine Antioxidants (e.g., Ascorbic Acid + Tocopherol) start->option3 option4 Add a UV Absorber (e.g., Bemotrizinol) start->option4 option5 Incorporate a Chelating Agent (e.g., EDTA) start->option5 evaluate Evaluate Photostability (ICH Q1B Protocol) option1->evaluate option2->evaluate option3->evaluate option4->evaluate option5->evaluate end Optimized Formulation evaluate->end

Caption: Decision tree for enhancing photoprotection of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected photodegradation rate of this compound?

A1: this compound is an avermectin, a class of compounds known to be susceptible to photodegradation.[1] The exact rate depends on the formulation, light source, and intensity. However, studies on the closely related compound abamectin (B1664291) show a half-life of less than a day on surfaces and as low as 0.5 days in water during summer.[1] Under direct UV light (254 nm) in a methanol (B129727) solution, the degradation is highly efficient.[2]

Q2: Which antioxidants are most effective for stabilizing this compound?

A2: While specific comparative studies on this compound are limited, common and effective antioxidants for stabilizing similar compounds in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid (Vitamin C), and tocopherol (Vitamin E).[6] The choice depends on the formulation's vehicle (oil-based vs. water-based). For lipid-based formulations, BHT and BHA are excellent choices.[7] For aqueous systems, ascorbic acid is a good option.[8] A combination of antioxidants, such as ascorbic acid and tocopherol, can provide synergistic protection.[9]

Q3: What are the typical concentrations of antioxidants used in topical formulations?

A3: The concentration of antioxidants should be optimized for each formulation. However, typical ranges found in cosmetic and pharmaceutical preparations are:

  • BHT: 0.0002% to 0.5%

  • BHA: Generally used in similar concentrations to BHT.

  • Ascorbic Acid (Vitamin C): Can range from 1% to 15% in topical formulations, depending on the desired effect and stability of the formulation.[9]

  • Tocopherol (Vitamin E): Often used in combination with other antioxidants.

Q4: Can I use a UV absorber in my this compound formulation?

A4: Yes, incorporating a UV absorber is a highly effective strategy to protect this compound from photodegradation.[10] Broad-spectrum UV filters that absorb both UV-A and UV-B radiation are recommended. Suitable options include bemotrizinol and octocrylene, which are known for their photostability.[11]

Q5: What is the primary photodegradation pathway for avermectins?

A5: The photodegradation of avermectins like abamectin, a close structural analog of this compound, can proceed through several mechanisms, including photoisomerization and photooxidation.[1] The conjugated diene system in the macrocyclic lactone ring is a primary site for photochemical reactions. Exposure to UV light can lead to the formation of various degradants through reactions like oxidation and isomerization.[1]

The following diagram illustrates a simplified potential photodegradation pathway for an avermectin:

Avermectin Avermectin Parent Molecule (e.g., this compound) ExcitedState Excited State* Avermectin->ExcitedState UV/Visible Light Photoisomer Photoisomer ExcitedState->Photoisomer Isomerization OxidizedProduct Oxidized Product ExcitedState->OxidizedProduct Oxidation (O2) OtherDegradants Other Degradation Products Photoisomer->OtherDegradants OxidizedProduct->OtherDegradants

References

Technical Support Center: Optimizing Lepimectin A4 Dosage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Lepimectin A4 dosage for specific insect pests.

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Frequently Asked questions (FAQs)

Q1: What is this compound and what is its mode of action?

A1: this compound is a semi-synthetic insecticide belonging to the milbemycin class of macrocyclic lactones.[1] Its primary mode of action is as an allosteric modulator of glutamate-gated chloride channels (GluCls) in the nervous system of invertebrates.[2][3] By binding to these channels, this compound potentiates the action of glutamate, leading to an increased influx of chloride ions into nerve and muscle cells. This causes hyperpolarization of the cell membrane, resulting in paralysis and eventual death of the target pest.[4]

Q2: What are the primary target pests for this compound?

A2: this compound is effective against a range of arthropod pests, including thrips, mites, moths, and leaf-miners.[5]

Q3: Are there established LC50 values for this compound against specific pests?

A3: Currently, there is a lack of publicly available, peer-reviewed data specifying the median lethal concentration (LC50) of this compound for its primary target pests. As the commercial product is often a mix of Lepimectin A3 and A4, it is crucial for researchers to establish baseline toxicity data for their specific target insect population and experimental conditions.[3][5] For initial range-finding studies, researchers can refer to LC50 values of other milbemycin-class insecticides against similar pests as a starting point (see Table 1).

Q4: How should I prepare a stock solution of this compound for my experiments?

A4: this compound is soluble in solvents such as acetonitrile (B52724).[6] To prepare a stock solution, dissolve a known weight of this compound in the chosen solvent to achieve a desired concentration (e.g., 1 mg/mL). Subsequent dilutions to working concentrations should be made from this stock solution. For specific analytical methods, a standard solution of 2 mg/L in acetonitrile can be prepared.[6]

Q5: What are some potential sublethal effects of this compound that I should be aware of during dosage optimization?

A5: Sublethal doses of milbemycin-class insecticides can have significant impacts on insect physiology and behavior, which are important considerations for dosage optimization. These effects can include reduced fecundity, decreased egg viability, altered feeding behavior, and changes in motor activity.[7][8][9][10] Observing these sublethal effects is critical as they can contribute to overall pest population suppression even at concentrations that are not immediately lethal.

Troubleshooting Guides

This section addresses common issues encountered during this compound dosage optimization experiments.

Issue 1: High variability in mortality rates between replicates.

Possible Cause Troubleshooting Step
Inconsistent application of this compound Ensure uniform application of the test solution. For topical applications, calibrate the microapplicator to deliver consistent droplet sizes. For diet incorporation or leaf dip assays, ensure thorough and even mixing or coating.
Variation in insect life stage or health Use insects of a consistent age, size, and developmental stage. Ensure the insect colony is healthy and free from underlying infections.
Fluctuations in environmental conditions Maintain consistent temperature, humidity, and photoperiod throughout the experiment, as variations can stress the insects and affect their susceptibility.
Solvent effects If using a solvent, ensure it is fully evaporated before introducing the insects. Always include a solvent-only control to account for any potential toxicity from the solvent itself.

Issue 2: Lower than expected mortality, even at high concentrations.

Possible Cause Troubleshooting Step
Degradation of this compound Ensure you are using a fresh stock of the compound and that it has been stored correctly, typically at -20°C.[11] Prepare fresh dilutions for each experiment.
Insect resistance The target insect population may have developed resistance to milbemycins or other insecticides with a similar mode of action. It is advisable to use a known susceptible insect strain as a positive control if available.
Incorrect preparation of test solutions Double-check all calculations and serial dilutions for the preparation of your test solutions.
Suboptimal bioassay method The chosen bioassay method (e.g., topical, ingestion, contact) may not be the most effective for the target pest. Consider testing alternative exposure routes.

Issue 3: Significant mortality in the control group.

Possible Cause Troubleshooting Step
Contamination Ensure that the diet, water, and housing for the insects are sterile and free from any contaminants.
Handling stress Minimize handling of the insects and ensure that the handling procedures are consistent across all groups.
Unsuitable environmental conditions Verify that the experimental conditions (temperature, humidity) are optimal for the specific insect species being tested.
Pathogen infection Visually inspect the insect colony for any signs of disease. If an infection is suspected, discard the colony and start with a new, healthy population.

Data Presentation

Table 1: LC50 Values of Related Avermectin/Milbemycin Insecticides Against Various Pests

Note: This table is intended to provide a starting point for dose-ranging studies with this compound, as specific data for this compound is limited. Actual LC50 values for this compound will need to be determined experimentally.

InsecticidePest SpeciesLife StageLC50Reference
IvermectinAnopheles arabiensisAdult7.9 ppb[8][9]
EprinomectinAnopheles arabiensisAdult8.5 ppb[8][9]
DoramectinAnopheles arabiensisAdult23.9 ppb[8][9]
AbamectinLiriomyza sativae1st Instar Larvae1.5 ppm[12]
AbamectinLiriomyza sativaeLast Instar Larvae1.8 ppm[12]
AbamectinLiriomyza sativaeAdult14.3 ppm[12]
ChlorantraniliproleSpodoptera lituraMoth0.56 mg a.i. L⁻¹[13]
FlubendiamideSpodoptera lituraMoth3.85 mg a.i. L⁻¹[13]
Emamectin benzoateSpodoptera lituraMoth6.03 mg a.i. L⁻¹[13]

Experimental Protocols

Protocol 1: General Bioassay for Determining this compound Toxicity (Adapted from general insecticide bioassay protocols)

This protocol provides a general framework for conducting a dose-response bioassay. The specific application method (e.g., topical, diet incorporation, leaf dip) should be chosen based on the target pest's feeding behavior and the experimental objectives.

1. Preparation of this compound Solutions: a. Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., acetonitrile).[6] b. Perform serial dilutions of the stock solution to create a range of at least 5-7 test concentrations. The concentration range should be determined based on preliminary range-finding experiments. c. Prepare a solvent-only control.

2. Insect Rearing and Selection: a. Rear insects under controlled environmental conditions (e.g., 25 ± 2°C, 60 ± 10% RH, 16:8 L:D photoperiod). b. Select healthy, uniform-sized insects of a specific life stage for the bioassay.

3. Application of this compound:

  • Topical Application: Apply a precise volume (e.g., 0.1-1 µL) of each test solution to the dorsal thorax of each insect using a calibrated microapplicator.
  • Diet Incorporation: Thoroughly mix each test solution into the artificial diet before it solidifies.
  • Leaf Dip Method: Dip host plant leaves in each test solution for a set duration (e.g., 10-30 seconds) and allow them to air dry before introducing the insects.

4. Incubation and Observation: a. Place the treated insects in clean containers with access to food (untreated diet) and water. b. Maintain the insects under the same controlled environmental conditions used for rearing. c. Record mortality at predetermined time points (e.g., 24, 48, 72 hours). An insect is considered dead if it is unable to make a coordinated movement when gently prodded.

5. Data Analysis: a. Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%. b. Analyze the dose-response data using probit analysis to determine the LC50 value and its 95% confidence intervals.

Signaling Pathways and Workflows

Diagram 1: Simplified Signaling Pathway of this compound at the Glutamate-Gated Chloride Channel

Lepimectin_A4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate GluCl Glutamate-Gated Chloride Channel (GluCl) Glutamate Binding Site Allosteric Binding Site Glutamate->GluCl:f1 Binds Lepimectin_A4 Lepimectin_A4 Lepimectin_A4->GluCl:f2 Binds Cl_ion Cl- GluCl->Cl_ion Channel Opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Leads to Paralysis Paralysis & Death Hyperpolarization->Paralysis Causes

Caption: this compound action on insect GluCls.

Diagram 2: Experimental Workflow for this compound Dosage Optimization

Dosage_Optimization_Workflow Start Start Range_Finding 1. Range-Finding Study (Broad concentration range) Start->Range_Finding Definitive_Bioassay 2. Definitive Bioassay (Narrow concentration range) Range_Finding->Definitive_Bioassay Data_Analysis 3. Data Analysis (Probit Analysis, LC50 determination) Definitive_Bioassay->Data_Analysis Sublethal_Assay 4. Sublethal Effects Assay (Fecundity, feeding behavior) Data_Analysis->Sublethal_Assay Optimize_Dosage 5. Optimize Dosage (Balance efficacy and sublethal effects) Sublethal_Assay->Optimize_Dosage End End Optimize_Dosage->End

Caption: Workflow for optimizing this compound dosage.

References

Addressing matrix effects in Lepimectin A4 residue analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lepimectin A4 residue analysis. The focus is on addressing and mitigating matrix effects commonly encountered in complex sample matrices during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its residue analysis important?

This compound is a macrocyclic lactone and a component of the insecticide Lepimectin.[1] It is structurally related to the milbemycin class of compounds. Residue analysis is crucial to ensure that levels in food products do not exceed the established Maximum Residue Limits (MRLs), thus protecting consumer health.[2]

Q2: What are matrix effects and how do they affect this compound analysis?

Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[3] This can lead to either signal suppression or enhancement of the this compound peak, resulting in inaccurate quantification.[4] These effects are a significant concern in quantitative liquid chromatography-mass spectrometry (LC-MS) because they can compromise the accuracy, reproducibility, and sensitivity of the analysis.[5]

Q3: What are the common analytical techniques used for this compound residue analysis?

High-Performance Liquid Chromatography (HPLC) coupled with photodiode array detection (PDA) or, more commonly, tandem mass spectrometry (LC-MS/MS) are the preferred methods for the determination of Lepimectin residues.[6][7] LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting trace levels of residues in complex matrices.[4]

Q4: How can I qualitatively and quantitatively assess matrix effects in my experiment?

A qualitative assessment can be done using the post-column infusion method. This involves infusing a constant flow of this compound standard into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline at the retention times of interfering compounds, indicating ion suppression or enhancement.

For a quantitative assessment, the post-extraction spike method is commonly used. The response of this compound in a standard solution is compared to the response of a blank matrix extract spiked with the same concentration of the analyte.[7] The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak area in matrix / Peak area in solvent - 1) x 100

A negative value indicates signal suppression, while a positive value indicates signal enhancement.

Troubleshooting Guide: Matrix Effects

This guide addresses common issues related to matrix effects during this compound residue analysis.

Problem Potential Cause Recommended Solution(s)
Poor recovery of this compound Inefficient extraction from the sample matrix.Optimize the extraction solvent. Acetonitrile (B52724) is commonly used for avermectin (B7782182) extraction.[8] Consider using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.
Significant ion suppression due to co-eluting matrix components.1. Improve Sample Cleanup: Utilize Solid Phase Extraction (SPE) with cartridges like C18 or aminopropyl (NH2) to remove interfering compounds.[6] 2. Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their effect on ionization.[5]
Inconsistent and irreproducible results Variable matrix effects between different samples or batches.1. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects.[4] 2. Employ an Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement.
Signal enhancement leading to overestimation Co-eluting compounds enhancing the ionization of this compound.1. Modify Chromatographic Conditions: Adjust the mobile phase gradient or change the analytical column to achieve better separation of this compound from the enhancing compounds. 2. Optimize MS Source Parameters: Fine-tune parameters such as capillary voltage, gas flow, and temperature to minimize the influence of interfering compounds.
False positives or interfering peaks Endogenous matrix components with similar mass-to-charge ratios (m/z) to this compound.1. Increase Mass Spectrometric Selectivity: Use Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer and select unique precursor-product ion transitions for this compound.[4] 2. Enhance Chromatographic Resolution: Employ a UPLC/UHPLC system with a sub-2 µm particle column for better separation of analytes from matrix interferences.

Quantitative Data Summary

The following table summarizes representative data on matrix effects observed for avermectins (a class of compounds including Lepimectin) in various food matrices. This data can serve as a reference for the potential magnitude of matrix effects you might encounter.

Analyte Class Matrix Matrix Effect (%) Analytical Method Reference
AvermectinsSoybean-25% to +15%UHPLC-MS/MS[9]
AvermectinsBean-40% to +5%UHPLC-MS/MS[9]
AvermectinsMaize-18% to +10%UHPLC-MS/MS[9]
AvermectinsBovine Liver-30% to -10%LC-MS/MS
AvermectinsMilk-15% to +10%LC-MS/MS

Note: The values presented are indicative and the actual matrix effect for this compound may vary depending on the specific matrix, sample preparation method, and analytical instrumentation.

Experimental Protocols

Generic Sample Preparation (QuEChERS-based)

This protocol is a general guideline and should be optimized for your specific matrix.

  • Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, or animal tissue).

  • Extraction:

    • Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Add it to a microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 2 minutes.

  • Final Extract:

    • Take the supernatant and filter it through a 0.22 µm filter.

    • The extract is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters

These are typical starting parameters and should be optimized for your specific instrument and application.

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusing a this compound standard. As an example for a related compound, Ivermectin, a transition could be m/z 875.5 -> 569.3.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Evaluation Matrix Effect Evaluation Homogenization Sample Homogenization Extraction Acetonitrile Extraction (QuEChERS) Homogenization->Extraction Add Acetonitrile & Salts Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup Take Supernatant Filtration Filtration (0.22 µm) Cleanup->Filtration Take Supernatant LCMS LC-MS/MS Analysis (UPLC-Triple Quad) Filtration->LCMS Inject DataProcessing Data Processing & Quantification LCMS->DataProcessing PostExtractionSpike Post-Extraction Spike DataProcessing->PostExtractionSpike CompareResponse Compare with Solvent Standard PostExtractionSpike->CompareResponse CalculateME Calculate Matrix Effect (%) CompareResponse->CalculateME

Caption: Experimental workflow for this compound residue analysis and matrix effect evaluation.

Troubleshooting_Logic Start Inaccurate/Inconsistent This compound Results AssessME Quantify Matrix Effect (Post-Extraction Spike) Start->AssessME ME_Significant Is ME > 20%? AssessME->ME_Significant OptimizeCleanup Optimize Sample Cleanup (e.g., different SPE sorbent) ME_Significant->OptimizeCleanup Yes AcceptableResults Acceptable Results ME_Significant->AcceptableResults No DiluteExtract Dilute Sample Extract OptimizeCleanup->DiluteExtract UseMMC Use Matrix-Matched Calibration DiluteExtract->UseMMC UseIS Use Stable Isotope-Labeled Internal Standard UseMMC->UseIS Revalidate Re-validate Method UseIS->Revalidate Revalidate->ME_Significant Re-assess

References

Technical Support Center: Enhancing the Efficacy of Lepimectin A4 with Synergists

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lepimectin A4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the efficacy of this compound through the use of synergists. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound is a macrocyclic lactone insecticide and a component of the insecticide Lepimectin.[1][2] Its primary mode of action is as an allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrates.[3][4][5] This binding leads to an influx of chloride ions into nerve and muscle cells, causing hyperpolarization, which results in paralysis and death of the target pest.[6][7]

Q2: Why is the efficacy of this compound sometimes reduced?

Reduced efficacy of this compound can be attributed to the development of insecticide resistance in target pest populations. One of the primary mechanisms of resistance is metabolic resistance, where the insect's own detoxification enzymes, such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and esterases, metabolize and break down the insecticide before it can reach its target site.

Q3: What are synergists and how can they enhance this compound efficacy?

Synergists are compounds that, while having little to no insecticidal activity on their own, can increase the toxicity of an insecticide when used in combination. They typically work by inhibiting the metabolic enzymes responsible for breaking down the insecticide. For a this compound formulation, a synergist would block the P450 enzymes that detoxify it, allowing more of the active ingredient to reach the glutamate-gated chloride channels.

Q4: Which synergists are commonly used to overcome metabolic resistance to macrocyclic lactone insecticides?

While direct studies on this compound are limited, research on related macrocyclic lactones like abamectin (B1664291) and ivermectin has shown that piperonyl butoxide (PBO) is an effective synergist. PBO is a well-known inhibitor of cytochrome P450 enzymes. Other synergists that target different metabolic enzymes include S,S,S-tributyl phosphorotrithioate (DEF) for esterases and diethyl maleate (B1232345) (DEM) for glutathione S-transferases.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent results in synergism bioassays. 1. Variability in insect age, weight, or physiological state.2. Inconsistent application of insecticide or synergist.3. Contamination of glassware or reagents.4. Degradation of this compound or synergist stock solutions.1. Use a synchronized cohort of insects of the same age and developmental stage. Ensure consistent rearing conditions.2. Calibrate microapplicators or dipping times precisely. Ensure even coating in leaf-dip assays.3. Thoroughly clean all equipment with appropriate solvents and rinse with distilled water.4. Prepare fresh stock solutions for each experiment and store them under recommended conditions (e.g., in the dark at 4°C).
High mortality in the control group (synergist only). The concentration of the synergist is too high and causing direct toxicity.Determine the maximum sublethal concentration of the synergist through a dose-response experiment with the synergist alone. The ideal concentration for a synergism assay should cause minimal to no mortality.
No significant increase in mortality with the synergist. 1. The target pest population does not have metabolic resistance mediated by the enzymes inhibited by the synergist.2. The chosen synergist is not effective against the specific P450 enzymes present in the pest.3. The concentration of the synergist is too low.1. Test for other resistance mechanisms (e.g., target-site mutations).2. Try a different class of synergist (e.g., if PBO fails, consider DEF or DEM if esterase or GST-based resistance is suspected).3. Increase the concentration of the synergist, ensuring it remains sublethal.
Observed antagonism (decreased mortality) with the synergist. The synergist may be inducing the expression of other detoxification genes, or there could be a competitive interaction at a non-target site.This is a complex issue that may require further investigation, such as transcriptomic analysis (RNA-seq) to understand the genetic response to the synergist.

Quantitative Data on Synergism with Related Compounds

Disclaimer: The following data is from studies on ivermectin and deltamethrin (B41696), which are structurally and functionally related to this compound. This data is provided for illustrative purposes to demonstrate the potential synergistic effect of PBO. Researchers should conduct their own experiments to determine the specific values for this compound.

Table 1: Synergistic Effect of Piperonyl Butoxide (PBO) on Ivermectin against Resistant Ticks

TreatmentLC50 (µg/mL)Resistance Factor (RF)Synergistic Ratio (SR)
Ivermectin alone1.234.98-
Ivermectin + PBO0.210.855.72

Data adapted from a study on ivermectin-resistant Rhipicephalus microplus ticks. The Synergistic Ratio (SR) is calculated as the LC50 of the insecticide alone divided by the LC50 of the insecticide in the presence of the synergist.

Table 2: Synergistic Effect of Piperonyl Butoxide (PBO) on Deltamethrin against Resistant Bed Bugs

StrainTreatmentLC50 (ng/cm²)Resistance Ratio (RR)Synergistic Ratio (SR)
WOR-1Deltamethrin alone> 5000> 2500-
WOR-1Deltamethrin + PBO28.414.2176

Data adapted from a study on deltamethrin-resistant Cimex lectularius. The high synergistic ratio indicates a significant role of P450-mediated detoxification in this resistant strain.[7]

Experimental Protocols

Topical Application Bioassay

This method is used to apply a precise dose of insecticide and synergist directly to the insect.

Materials:

  • This compound (technical grade)

  • Synergist (e.g., PBO)

  • Acetone (or other suitable solvent)

  • Microapplicator

  • CO2 for anesthetizing insects

  • Petri dishes

  • Holding chambers with controlled temperature and humidity

Procedure:

  • Preparation of Solutions: Prepare a stock solution of this compound in acetone. From this, make a series of dilutions to determine the dose-response curve. Prepare a stock solution of the synergist at a predetermined sublethal concentration. For the combination treatment, add the synergist to each this compound dilution.

  • Insect Handling: Anesthetize adult insects using CO2.

  • Application: Using a calibrated microapplicator, apply a small, consistent volume (e.g., 0.5 µL) of the test solution to the dorsal thorax of each insect.[8]

  • Incubation: Place the treated insects in clean petri dishes with access to food and water (if applicable) and maintain them in a holding chamber at a constant temperature and humidity for 24-48 hours.

  • Mortality Assessment: Record the number of dead and moribund insects at specified time points (e.g., 24h, 48h).

  • Data Analysis: Calculate the LD50 (lethal dose for 50% of the population) for this compound alone and in combination with the synergist using probit analysis. The Synergism Ratio (SR) is calculated as: SR = LD50 of this compound alone / LD50 of this compound + Synergist

Leaf-Dip Bioassay

This method is suitable for phytophagous (plant-eating) insects.

Materials:

  • This compound (formulated or technical grade)

  • Synergist (e.g., PBO)

  • Distilled water

  • Non-ionic surfactant (e.g., Triton X-100)

  • Host plant leaves

  • Petri dishes lined with moist filter paper

Procedure:

  • Preparation of Test Solutions: Prepare a series of aqueous dilutions of this compound containing a surfactant (e.g., 0.01%). Prepare a similar series of dilutions that also include the synergist at a fixed sublethal concentration.[9]

  • Leaf Treatment: Dip host plant leaves into the test solutions for a standardized time (e.g., 10-20 seconds), ensuring complete coverage. Allow the leaves to air dry.[1][10]

  • Insect Exposure: Place one treated leaf in each petri dish. Introduce a known number of insects (e.g., 10-20) onto each leaf.[9]

  • Incubation: Maintain the petri dishes under controlled environmental conditions.

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours.

  • Data Analysis: Correct for control mortality using Abbott's formula. Perform probit analysis to calculate the LC50 (lethal concentration for 50% of the population) for each treatment. Calculate the Synergism Ratio as described above.

Visualizations

Lepimectin_A4_Action_and_Resistance cluster_0 Cellular Environment cluster_1 Metabolic Resistance Lepimectin_A4 This compound GluCl Glutamate-gated Chloride Channel (GluCl) Lepimectin_A4->GluCl Allosteric Modulation Paralysis Paralysis & Death GluCl->Paralysis Chloride Ion Influx (Hyperpolarization) P450 Cytochrome P450 Enzymes Metabolites Inactive Metabolites P450->Metabolites Synergist Synergist (e.g., PBO) Synergist->P450 Inhibition Lepimectin_A4_external This compound (External) Lepimectin_A4_external->Lepimectin_A4 Bypasses Metabolism Lepimectin_A4_external->P450 Detoxification

Caption: Mechanism of this compound and the role of synergists in overcoming metabolic resistance.

Experimental_Workflow start Start: Resistant Pest Population prep_solutions Prepare Test Solutions (this compound ± Synergist) start->prep_solutions bioassay Perform Bioassay (Topical Application or Leaf-Dip) prep_solutions->bioassay incubation Incubate for 24-72h bioassay->incubation mortality Record Mortality Data incubation->mortality analysis Data Analysis (Probit, LC50/LD50 Calculation) mortality->analysis sr_calculation Calculate Synergism Ratio (SR) analysis->sr_calculation end Conclusion: Efficacy Enhancement Quantified sr_calculation->end

Caption: General workflow for assessing the synergistic enhancement of this compound.

References

Cross-resistance between Lepimectin A4 and other insecticides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cross-resistance between Lepimectin A4 and other insecticides.

Introduction to this compound and Cross-Resistance

This compound is a macrocyclic lactone insecticide belonging to the milbemycin class. Its primary mode of action is the allosteric modulation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the target pest.[1][2] Understanding the potential for cross-resistance is critical for developing effective and sustainable pest management strategies. Cross-resistance occurs when resistance to one insecticide confers resistance to another, often due to a shared mode of action or resistance mechanism.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][2] This binding leads to an increased influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death of the insect.

Q2: What are the known mechanisms of resistance to milbemycins like this compound?

A2: The two primary mechanisms of resistance to milbemycins and avermectins are:

  • Target-site resistance: Mutations in the gene encoding the glutamate-gated chloride channel can reduce the binding affinity of this compound to its target site.[5][6]

  • Metabolic resistance: Increased activity of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs), can lead to the rapid breakdown and excretion of the insecticide.[7][8] Enhanced efflux of the insecticide from cells, mediated by transporters like P-glycoprotein, may also contribute to resistance.[9][10][11]

Q3: Is cross-resistance between this compound and avermectins expected?

A3: Yes, cross-resistance between milbemycins (including this compound) and avermectins is expected and has been documented.[12] Both classes of insecticides share the same target site (GluCls) and similar chemical structures, meaning that a resistance mechanism developed against one is likely to confer resistance to the other.[6]

Q4: Can resistance to this compound confer cross-resistance to insecticides with different modes of action?

A4: Generally, cross-resistance is most common among insecticides with the same mode of action. However, metabolic resistance, particularly the overexpression of certain P450 enzymes, can sometimes lead to cross-resistance to structurally unrelated insecticides that are detoxified by the same enzyme.[3][13] Therefore, it is possible, though less common, for a this compound-resistant strain to show some level of cross-resistance to other insecticide classes.

Troubleshooting Guide for Cross-Resistance Experiments

This guide addresses specific issues that may arise during the experimental evaluation of this compound cross-resistance.

Problem Possible Cause(s) Troubleshooting Steps
High mortality in control group 1. Contaminated solvent (e.g., acetone).2. Unhealthy or stressed insect population.3. Improper handling of insects during the assay.4. Residual insecticide in the testing arenas.1. Use fresh, high-purity solvent for control and dilutions.2. Ensure the insect colony is healthy and not suffering from disease or overcrowding. Allow for an acclimation period before testing.3. Handle insects gently and minimize stress.4. Thoroughly clean all glassware and testing equipment between assays.
Inconsistent results between replicates 1. Inaccurate insecticide concentrations.2. Uneven application of the insecticide solution in the bioassay.3. Variation in the age or developmental stage of the test insects.4. Fluctuations in environmental conditions (temperature, humidity).1. Carefully prepare serial dilutions and use calibrated pipettes.2. Ensure uniform coating of vials or diet surfaces.3. Use a synchronized cohort of insects of the same age and life stage.4. Maintain stable and recorded environmental conditions throughout the experiment.
No dose-response relationship observed 1. The range of tested concentrations is too narrow or not appropriate for the insect population.2. The insect population has a very high level of resistance.3. The insecticide solution has degraded.1. Conduct a preliminary range-finding experiment with a wide range of concentrations (e.g., spanning several orders of magnitude).2. If high resistance is suspected, test significantly higher concentrations.3. Prepare fresh insecticide stock solutions for each experiment and store them properly (protected from light and at the recommended temperature).
Lower-than-expected resistance ratios in a known resistant strain 1. Loss of resistance in the laboratory colony due to lack of selection pressure.2. Sub-optimal bioassay conditions.3. Incorrect calculation of resistance ratios.1. Periodically re-select the resistant colony with the selecting insecticide to maintain resistance levels.2. Optimize bioassay parameters such as exposure time and temperature.3. Double-check the LC50 calculations for both the susceptible and resistant strains. The resistance ratio is calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain.[14]

Quantitative Data on Cross-Resistance

While specific cross-resistance data for this compound is limited in publicly available literature, the following table provides a representative summary of expected cross-resistance patterns based on studies of the broader milbemycin and avermectin (B7782182) class of insecticides. The resistance ratios (RR) are illustrative and will vary depending on the insect species, the specific resistance mechanism, and the bioassay method used.

Insecticide Class Insecticide Example Mode of Action (IRAC Group) Expected Cross-Resistance Level to this compound Typical Resistance Ratio (RR) Range *
Avermectins Abamectin, Emamectin Benzoate6 (GluCl Allosteric Modulators)High50 - >1000
Milbemycins Milbemectin6 (GluCl Allosteric Modulators)High50 - >1000
Organophosphates Chlorpyrifos1B (AChE Inhibitors)Low to None< 10
Carbamates Methomyl1A (AChE Inhibitors)Low to None< 10
Pyrethroids Bifenthrin, Lambda-cyhalothrin3A (Sodium Channel Modulators)Low to None< 10
Neonicotinoids Imidacloprid, Thiamethoxam4A (nAChR Competitive Modulators)Low to None< 10
Diamides Chlorantraniliprole28 (Ryanodine Receptor Modulators)Low to None< 10
Phenylpyrazoles Fipronil2B (GABA-gated Chloride Channel Blockers)Low to None (unless a broad-spectrum metabolic resistance is present)< 10

*Disclaimer: These Resistance Ratio (RR) ranges are illustrative and based on published data for avermectins and milbemycins against various insect pests. Actual RRs for this compound may vary.

Experimental Protocols

Protocol: Leaf-Dip Bioassay for Assessing this compound Cross-Resistance

This protocol is designed to determine the susceptibility of an insect pest to this compound and other insecticides to calculate resistance ratios.

Materials:

  • Technical grade this compound and other test insecticides

  • Acetone (analytical grade)

  • Triton X-100 or similar surfactant

  • Distilled water

  • Host plant leaves (e.g., cotton, cabbage, depending on the pest)

  • Petri dishes with moistened filter paper

  • Soft brush for handling insects

  • Susceptible and suspected resistant insect strains (e.g., larvae of Plutella xylostella or Spodoptera exigua)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1000 ppm stock solution of this compound by dissolving the required amount of technical grade insecticide in acetone.

    • Prepare stock solutions for all other test insecticides in a similar manner. Store stock solutions in glass vials at 4°C and protected from light.

  • Preparation of Test Solutions:

    • On the day of the bioassay, prepare a series of dilutions from the stock solution using distilled water containing 0.1% Triton X-100.

    • A typical dilution series might be: 100, 50, 25, 12.5, 6.25, 3.125, and 0 ppm (control). The range should be adjusted based on preliminary tests.

  • Leaf Dipping:

    • Excise fresh, undamaged host plant leaves.

    • Dip each leaf into a test solution for 10-20 seconds with gentle agitation to ensure complete coverage.

    • Allow the leaves to air dry completely on a clean, non-absorbent surface.

    • The control leaves are dipped in the 0.1% Triton X-100 solution only.

  • Insect Exposure:

    • Place one treated leaf in each Petri dish.

    • Using a soft brush, transfer 10-20 insects of a uniform age and size onto the leaf in each Petri dish.

    • Each concentration should have at least 3-4 replicates.

  • Incubation and Mortality Assessment:

    • Incubate the Petri dishes at a constant temperature (e.g., 25 ± 1°C), humidity, and photoperiod.

    • Assess mortality at 24, 48, and 72 hours post-exposure. Insects are considered dead if they cannot move in a coordinated manner when prodded with a soft brush.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula if control mortality is between 5% and 20%.

    • Perform probit analysis on the corrected mortality data to calculate the LC50 (lethal concentration to kill 50% of the population) and its 95% confidence intervals for each insecticide and each insect strain.

    • Calculate the Resistance Ratio (RR) as follows: RR = LC50 of the resistant strain / LC50 of the susceptible strain

Visualizations

Resistance_Signaling_Pathway cluster_target_site Target-Site Resistance cluster_metabolic Metabolic Resistance Lepimectin This compound GluCl_WT Wild-Type GluCl Channel Lepimectin->GluCl_WT Binds GluCl_Mut Mutated GluCl Channel Lepimectin->GluCl_Mut Binds Poorly Ion_Influx Chloride Ion Influx GluCl_WT->Ion_Influx Opens Reduced_Binding Reduced Binding GluCl_Mut->Reduced_Binding Paralysis Paralysis & Death Ion_Influx->Paralysis Survival Insect Survival Reduced_Binding->Survival P450 Overexpressed Cytochrome P450s Detox Detoxification P450->Detox Excretion Rapid Excretion Detox->Excretion Survival_Metabolic Insect Survival Excretion->Survival_Metabolic Lepimectin_Detox This compound Lepimectin_Detox->P450 Experimental_Workflow start Start: Obtain Susceptible & Resistant Insect Strains prep_solutions Prepare Insecticide Stock & Dilution Series start->prep_solutions leaf_dip Leaf-Dip Bioassay: Treat Leaves prep_solutions->leaf_dip expose Expose Insects to Treated Leaves leaf_dip->expose incubate Incubate Under Controlled Conditions expose->incubate assess Assess Mortality at 24, 48, 72 hours incubate->assess analyze Data Analysis: Probit Analysis to get LC50 assess->analyze calc_rr Calculate Resistance Ratio (RR) analyze->calc_rr end End: Determine Cross-Resistance Profile calc_rr->end Logical_Relationship cluster_resistance Resistance Mechanism cluster_cross_resistance Cross-Resistance Outcome Target_Site Target-Site Mutation (GluCl Gene) Same_MOA Insecticides with Same MOA (Avermectins, Milbemycins) Target_Site->Same_MOA High Likelihood Metabolic Metabolic Resistance (e.g., P450s) Metabolic->Same_MOA High Likelihood Different_MOA Insecticides with Different MOA Metabolic->Different_MOA Possible (if same enzyme involved)

References

Lepimectin A4 formulation issues for field application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lepimectin A4 formulations for field application.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and field application of this compound.

Issue: Poor Solubility or Crystal Formation in Aqueous Dilutions

Problem: You are observing precipitate or crystal formation when diluting your this compound formulation in water for spray tank application. This compound is known to be soluble in organic solvents like ethanol, methanol, DMF, and DMSO, but has poor water solubility.[1]

Possible Causes & Solutions:

CauseSolution
Inadequate Solvent System This compound requires a robust solvent and emulsifier system to form a stable emulsion in water. Consider using an Emulsifiable Concentrate (EC) formulation.
Low-Quality Emulsifiers The emulsifiers may not be effectively dispersing the oil phase (containing this compound) in water. Experiment with different non-ionic and anionic surfactant blends to achieve a stable emulsion.
Water Hardness/pH The quality of the water used for dilution can impact formulation stability. Test the pH and hardness of your water source and consider using a buffering or water conditioning agent.
Cold Water Temperature Low water temperatures can reduce the solubility of some formulation components. Use water at ambient temperature for dilution if possible.

Experimental Protocol: Jar Test for Physical Compatibility

This test helps to quickly assess the physical compatibility of a this compound formulation with the intended dilution water and any tank-mix partners.

  • Materials: A clean, clear glass jar with a lid (quart or pint size), your this compound formulation, the water you will use for spraying, and any other pesticides or adjuvants you plan to tank-mix.

  • Procedure: a. Fill the jar halfway with the spray water. b. Add the components in the correct mixing order (generally, wettable powders, then flowables, then emulsifiable concentrates, and finally adjuvants). Add each component in proportion to the rate you will use in the field. c. Cap the jar and shake it vigorously for 15-30 seconds. d. Let the jar sit for 15-30 minutes and observe for any signs of incompatibility such as clumping, separation, or the formation of precipitates. e. If the mixture remains uniform, the components are physically compatible.

Issue: Reduced Efficacy After Rainfall (Poor Rainfastness)

Problem: You are observing a significant loss of insecticidal activity after a rainfall event post-application.

Possible Causes & Solutions:

CauseSolution
Wash-off of Active Ingredient The formulation does not adhere sufficiently to the plant surface and is washed away by rain.
Inadequate Drying Time Rainfall occurred before the formulation had sufficient time to dry and form a stable film on the foliage.

Recommended Actions:

  • Incorporate a Sticker Adjuvant: Add a sticker or deposition aid to your tank mix. These adjuvants help the formulation adhere to the leaf surface and resist wash-off.

  • Optimize Formulation Type: Consider formulations with inherent rainfastness properties, such as those containing film-forming polymers.

  • Timing of Application: Apply this compound during periods with a low probability of rain to allow for adequate drying time.

Experimental Protocol: Evaluating Rainfastness

This protocol provides a general framework for assessing the rainfastness of your this compound formulation.

  • Plant Preparation: Grow target plants (e.g., a crop species the product is intended for) to a suitable size in individual pots.

  • Application: Spray a set of plants with your this compound formulation at the desired concentration. Leave a set of sprayed plants as a "no rain" control.

  • Drying: Allow the treated plants to dry for a specified period (e.g., 1, 2, 4 hours).

  • Simulated Rainfall: Use a rainfall simulator to apply a known amount and intensity of "rain" to the dried plants.

  • Bioassay: After the rainfall event, infest all plants (including the "no rain" controls and untreated controls) with the target insect pest.

  • Efficacy Assessment: After a set period, assess the mortality or feeding damage of the insects on all plant sets. Compare the efficacy of the "rain" treated plants to the "no rain" controls to determine the impact of wash-off.

Issue: Clogged Spray Nozzles

Problem: Your spray nozzles are frequently becoming blocked during application, leading to uneven spray patterns and downtime.

Possible Causes & Solutions:

CauseSolution
Incompatible Tank Mix A physical incompatibility between your this compound formulation and other tank-mixed products is causing precipitates to form. Perform a jar test as described above.
Poor Formulation Quality The formulation itself may not be stable upon dilution, leading to the formation of particles that can clog nozzles.
Contaminated Water Source The water used for dilution may contain sediment or other particulates. Use filtered water.
Improper Mixing Order Adding components to the spray tank in the wrong order can lead to incompatibility issues.

Troubleshooting Workflow for Clogged Nozzles

G start Clogged Spray Nozzles Detected check_tank Inspect Spray Tank Mixture start->check_tank jar_test Perform Jar Test check_tank->jar_test Incompatibility Suspected check_water Check Water Source for Contaminants jar_test->check_water Mixture is Stable reformulate Consider Formulation Adjustment jar_test->reformulate Incompatibility Confirmed check_mixing Review Mixing Order check_water->check_mixing Water is Clean clean_system Thoroughly Clean Sprayer System check_water->clean_system Contaminants Found check_mixing->clean_system Incorrect Order Used check_mixing->reformulate Correct Order Used end Problem Resolved clean_system->end consult Consult Formulation Specialist reformulate->consult consult->end G lepimectin This compound glucl Glutamate-Gated Chloride Channel (GluCl) lepimectin->glucl Binds to cl_influx Chloride Ion (Cl-) Influx glucl->cl_influx Opens hyperpolarization Hyperpolarization of Cell Membrane cl_influx->hyperpolarization Causes paralysis Paralysis hyperpolarization->paralysis Leads to death Pest Death paralysis->death G start Reduced Efficacy in the Field weather Check Weather Conditions Post-Application start->weather rain Rainfall? weather->rain sunlight Intense Sunlight? rain->sunlight No rainfastness Improve Rainfastness (Add Adjuvant) rain->rainfastness Yes application Review Application Parameters sunlight->application No photostability Improve Photostability (UV Protectant) sunlight->photostability Yes nozzle Clogged Nozzles? application->nozzle tank_mix Tank Mix Issue? nozzle->tank_mix No troubleshoot_nozzle Troubleshoot Nozzle Clogging nozzle->troubleshoot_nozzle Yes jar_test Perform Jar Test tank_mix->jar_test Yes end Optimize Formulation/Application tank_mix->end No rainfastness->end photostability->end troubleshoot_nozzle->end jar_test->end

References

Validation & Comparative

Lepimectin A4 vs. Emamectin Benzoate: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data on Lepimectin (B14126232) A4 and Emamectin (B195283) Benzoate (B1203000) reveals a significant gap in publicly accessible, direct comparative efficacy studies. While both compounds are potent insecticides targeting similar physiological pathways in insects, a quantitative, head-to-head comparison based on metrics such as LC50 or field trial data for Lepimectin A4 is not available in the current scientific literature. This guide, therefore, provides a detailed comparison based on their respective modes of action, available efficacy data for each compound, and general experimental protocols for insecticide evaluation.

Introduction

This compound is a semi-synthetic derivative of the milbemycin class of insecticides. Milbemycins are macrocyclic lactones produced by fermentation of Streptomyces species.[1] Commercial lepimectin is typically a mixture of Lepimectin A3 and this compound, with the A4 analogue being the major component (≥80%).[2] Emamectin benzoate is a semi-synthetic derivative of the avermectin (B7782182) family of compounds, which are also macrocyclic lactones derived from the fermentation of the soil microorganism Streptomyces avermitilis. Both classes of compounds are known for their potent activity against a range of agricultural pests, particularly Lepidoptera.

Mode of Action

Both this compound and emamectin benzoate share a similar primary mode of action, targeting the nervous system of insects. They are allosteric modulators of glutamate-gated chloride channels (GluCls).[1][3] These channels are crucial for neurotransmission in invertebrates.

By binding to these channels, both insecticides potentiate the effect of glutamate, leading to an increased influx of chloride ions into nerve and muscle cells.[3] This hyperpolarization of the cell membrane results in the inhibition of nerve signal transmission, leading to flaccid paralysis and eventual death of the insect.[2] This shared mechanism of action suggests a potential for cross-resistance between the two compounds.[4]

cluster_0 Insect Neuron Glutamate Glutamate GluCl_Channel Glutamate-Gated Chloride Channel (GluCl) Glutamate->GluCl_Channel Binds to Chloride_Influx Chloride Ion (Cl⁻) Influx GluCl_Channel->Chloride_Influx Opens Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Causes Paralysis_Death Paralysis and Death Hyperpolarization->Paralysis_Death Leads to Lepimectin_A4 This compound Lepimectin_A4->GluCl_Channel Allosterically Modulates Emamectin_Benzoate Emamectin Benzoate Emamectin_Benzoate->GluCl_Channel Allosterically Modulates

Diagram 1: Signaling pathway of this compound and Emamectin Benzoate.

Efficacy Data

This compound
Emamectin Benzoate

In contrast, the efficacy of emamectin benzoate has been extensively studied and documented against a wide range of agricultural pests. The following tables summarize some of the available LC50 data and field trial results for emamectin benzoate.

Table 1: LC50 Values of Emamectin Benzoate Against Various Lepidopteran Pests

Pest SpeciesInstarLC50 (µg/ml)Exposure TimeReference
Spodoptera littoralis2nd0.007 - 0.0194 days[6]
Plutella xylostella3rd0.014 - 0.047 (LC5-LC20)-[3]
Spodoptera litura2nd19.7 - 30.5 (ppm)24 - 48 hours[7]

Table 2: Field Efficacy of Emamectin Benzoate Against Spodoptera litura

CropApplication RatePest Reduction (%)Reference
Soybean11 g a.i./haNot specified, but effective[8]
Groundnut0.002%Significant reduction[9]
Fodder CropsNot specifiedup to 79.32%[10]

Experimental Protocols

Due to the lack of specific comparative studies, a detailed experimental protocol for a direct comparison of this compound and Emamectin Benzoate cannot be provided. However, a general workflow for determining the efficacy of an insecticide is outlined below.

Laboratory Bioassay: Leaf-Dip Method

This method is commonly used to determine the lethal concentration (LC) of an insecticide.

  • Insect Rearing: A healthy, homogenous population of the target insect pest is reared under controlled laboratory conditions (temperature, humidity, photoperiod).

  • Insecticide Preparation: Serial dilutions of the test insecticides (this compound and Emamectin Benzoate) are prepared in an appropriate solvent.

  • Leaf Treatment: Leaves of the host plant are dipped into the respective insecticide solutions for a standardized period (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in the solvent only.

  • Insect Exposure: A known number of larvae (e.g., 10-20) of a specific instar are placed on the treated leaves within a petri dish or a similar container.

  • Incubation: The containers are maintained under controlled environmental conditions.

  • Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 and LC90 values.

Start Start Insect_Rearing Insect Rearing Start->Insect_Rearing Prepare_Insecticides Prepare Insecticide Dilutions Insect_Rearing->Prepare_Insecticides Treat_Leaves Leaf-Dip Treatment Prepare_Insecticides->Treat_Leaves Expose_Insects Insect Exposure Treat_Leaves->Expose_Insects Incubate Incubation Expose_Insects->Incubate Assess_Mortality Mortality Assessment Incubate->Assess_Mortality Data_Analysis Data Analysis (Probit, LC50) Assess_Mortality->Data_Analysis End End Data_Analysis->End

References

Comparative Efficacy of Lepimectin A4 and Spinosad as Insecticidal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the insecticidal properties of Lepimectin A4 and Spinosad. The information is intended to assist researchers and professionals in the fields of insecticide development and pest management in understanding the mechanisms of action and evaluating the potential applications of these two compounds. While comprehensive data is available for Spinosad, a notable lack of publicly accessible quantitative data on the specific insecticidal activity of this compound was identified during the course of this review.

Overview of Compounds

This compound is a macrocyclic lactone belonging to the milbemycin group of insecticides.[1] Lepimectin itself is typically a mixture of Lepimectin A3 and this compound.[2] Like other milbemycins, its mode of action is through the modulation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the target pest.[1][2]

Spinosad is a fermentation product of the soil actinomycete Saccharopolyspora spinosa. It is a mixture of two spinosyns, spinosyn A and spinosyn D. Spinosad has a unique mode of action primarily targeting the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect nervous system, causing excitation, paralysis, and ultimately, insect death.

Mechanism of Action

The distinct mechanisms of action of this compound and Spinosad are crucial for understanding their target specificity and potential for resistance management.

This compound: As a member of the milbemycin class, this compound acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls). These channels are found in the nerve and muscle cells of invertebrates. Upon binding, this compound potentiates the effect of glutamate, leading to an increased influx of chloride ions into the cells. This hyperpolarizes the cell membrane, inhibiting nerve signal transmission and causing flaccid paralysis and death of the insect.

Spinosad: Spinosad acts on a distinct target site on the nicotinic acetylcholine receptors (nAChRs), which is different from that of other nicotinic agonists like neonicotinoids. Its binding leads to the prolonged opening of the ion channel, resulting in the continuous influx of sodium ions and hyperexcitation of the neuron. This leads to involuntary muscle contractions, tremors, and eventual paralysis.

Quantitative Comparison of Insecticidal Activity

A thorough literature search was conducted to obtain comparable quantitative data (LC50 values) for both this compound and Spinosad against common insect pests. While numerous studies detailing the efficacy of Spinosad were found, there is a significant lack of publicly available data on the specific insecticidal activity of this compound. The following table summarizes the available LC50 values for Spinosad against two economically important lepidopteran pests, Plutella xylostella (Diamondback Moth) and Spodoptera litura (Tobacco Cutworm).

Table 1: Insecticidal Activity (LC50) of Spinosad

Insect PestLife StageBioassay MethodLC50 (ppm)Exposure TimeReference
Plutella xylostella3rd Instar LarvaeLeaf-dip0.00486% (48.6 ppm)-[3]
Plutella xylostella2nd Instar LarvaeLeaf-dip0.343 ppm72 h[4]
Spodoptera litura4th Instar Larvae-7.83 ppm-[5]
Spodoptera litura-Leaf-dip0.0158% (158 ppm)-[2]

Note: No publicly available, peer-reviewed LC50 data for this compound against these or other insect pests could be identified in the conducted research. The data for Spinosad varies between studies, which can be attributed to differences in the tested populations (field vs. laboratory), larval instars, and specific bioassay conditions.

Experimental Protocols

To facilitate further research and direct comparison, a detailed, representative experimental protocol for determining the insecticidal activity (LC50) of a compound using a leaf-dip bioassay is provided below. This method is widely used for evaluating the efficacy of insecticides against foliage-feeding insects.

Representative Experimental Protocol: Leaf-Dip Bioassay

1. Objective: To determine the median lethal concentration (LC50) of an insecticide against a target insect pest.

2. Materials:

  • Test insecticide (e.g., this compound, Spinosad)
  • Solvent for the insecticide (e.g., acetone, ethanol, or water with a surfactant)
  • Host plant leaves (e.g., cabbage for P. xylostella, castor bean for S. litura)
  • Healthy, uniform-sized larvae of the target insect species
  • Petri dishes or similar ventilated containers
  • Filter paper
  • Forceps
  • Micropipettes
  • Beakers and other standard laboratory glassware
  • Controlled environment chamber (25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod)

3. Procedure:

  • Preparation of Insecticide Solutions: Prepare a stock solution of the test insecticide in an appropriate solvent. From this stock solution, prepare a series of at least five serial dilutions with known concentrations. A control solution (solvent only) must also be prepared.
  • Leaf Disc Preparation: Using a cork borer, cut uniform discs from fresh, untreated host plant leaves.
  • Treatment: Using forceps, dip each leaf disc into a specific insecticide dilution (or the control solution) for 10-30 seconds, ensuring complete immersion.
  • Drying: Place the treated leaf discs on a clean, non-absorbent surface (e.g., wire rack or filter paper) and allow them to air-dry completely in a fume hood.
  • Bioassay Setup: Place one dried, treated leaf disc into each Petri dish lined with moistened filter paper to maintain humidity.
  • Insect Infestation: Carefully transfer a known number of larvae (e.g., 10-20) of a specific instar onto the treated leaf disc in each Petri dish.
  • Incubation: Place the Petri dishes in a controlled environment chamber under the specified conditions.
  • Mortality Assessment: Record larval mortality at predetermined intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they are unable to move when gently prodded with a fine brush.
  • Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. Subject the corrected mortality data to probit analysis to determine the LC50 value, 95% confidence limits, and the slope of the dose-response curve.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_bioassay Bioassay cluster_analysis Data Analysis A Prepare Insecticide Solutions (Serial Dilutions) D Leaf-Dip Bioassay: Immerse Leaf Discs A->D B Prepare Host Plant Leaf Discs B->D C Prepare Control (Solvent Only) C->D E Air-Dry Treated Leaf Discs D->E F Place Leaf Disc in Petri Dish E->F G Introduce Test Insects F->G H Incubate under Controlled Conditions G->H I Record Mortality at 24, 48, 72 hours H->I J Correct for Control Mortality (Abbott's Formula) I->J K Probit Analysis J->K L Determine LC50 Value K->L

Caption: Workflow for determining insecticide LC50 using a leaf-dip bioassay.

Signaling Pathway of this compound

Lepimectin_Pathway cluster_membrane Neuronal or Muscle Cell Membrane cluster_effect Cellular Effect GluCl Glutamate-Gated Chloride Channel (GluCl) Closed State Influx Increased Cl- Influx GluCl->Influx Channel Opens Lepimectin This compound Lepimectin->GluCl:port Binds to allosteric site Glutamate Glutamate Glutamate->GluCl:head Binds to receptor site Hyperpolarization Hyperpolarization Influx->Hyperpolarization Paralysis Flaccid Paralysis & Death Hyperpolarization->Paralysis

Caption: this compound acts on glutamate-gated chloride channels.

Signaling Pathway of Spinosad

Spinosad_Pathway cluster_membrane Postsynaptic Neuronal Membrane cluster_effect Cellular Effect nAChR Nicotinic Acetylcholine Receptor (nAChR) Closed State Influx Continuous Na+ Influx nAChR->Influx Channel Opens (Prolonged) Spinosad Spinosad Spinosad->nAChR:head Binds to unique allosteric site ACh Acetylcholine ACh->nAChR:head Binds to receptor site Hyperexcitation Neuronal Hyperexcitation Influx->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: Spinosad targets nicotinic acetylcholine receptors.

References

Validating the Target Site of Lepimectin A4 in Resistant Insects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of insecticide resistance poses a significant threat to effective pest management. Lepimectin A4, a macrocyclic lactone insecticide, is understood to act on the glutamate-gated chloride channel (GluCl) in invertebrates, a target site that is absent in vertebrates, offering a degree of selective toxicity.[1] However, resistance to this class of insecticides is increasingly reported and is often associated with mutations in the GluCl, leading to target site insensitivity.

This guide provides a comparative analysis of the interaction of macrocyclic lactones, using abamectin (B1664291) and ivermectin as proxies for this compound, with their target site in both susceptible and resistant insect populations. It includes experimental data from key validation studies, detailed methodologies for reproducing these experiments, and a comparison with an alternative insecticide, fipronil (B1672679), which also targets the GluCl.

Data Presentation: Quantitative Analysis of Target Site Interactions

The following tables summarize key quantitative data from studies validating the GluCl as the target site for macrocyclic lactones and the impact of resistance-conferring mutations.

Table 1: Comparative Toxicity and Resistance Ratios

InsecticideInsect SpeciesStrainResistance Ratio (RR)Key Mutation in GluClReference
AbamectinPlutella xylostellaRoth-Abm11,000-foldA309V[2][3]
AbamectinTetranychus urticaeAbaRNot specifiedG323D[4]
IvermectinDrosophila melanogasterglc13.3-fold (cross-resistance)P299S[5][6]
Nodulisporic AcidDrosophila melanogasterglc1>20-foldP299S[5]

Table 2: Electrophysiological Response of GluCls to Avermectins in Xenopus Oocytes

Insect SpeciesGluCl MutationAgonistEC50 (µM) - Wild TypeEC50 (µM) - MutantFold-change in SensitivityReference
Plutella xylostellaA309VAbamectinNot specifiedNot specified4.8-fold decrease[7]
Plutella xylostellaG315EAbamectinNot specifiedNot specified493-fold decrease[7]
Drosophila melanogasterP299SIvermectinNot specifiedNot specified~10-fold less sensitive[8]
Haemonchus contortusWild TypeIvermectin~0.0001--[9]

Table 3: Radioligand Binding Affinities to GluCls

RadioligandInsect SpeciesStrain/MutationKd (nM) - Wild TypeKd (nM) - MutantFold-change in AffinityReference
[³⁵S]Nodulisporic AcidDrosophila melanogasterglc1 (P299S)0.033~7-fold lower affinity7-fold decrease[5]
[³H]IvermectinHaemonchus contortusL256F0.352.266.5-fold decrease[9]
[³H]IvermectinHaemonchus contortusWild Type0.11--[10]

Table 4: Comparative Activity of Fipronil on Invertebrate Ion Channels

InsecticideTarget ChannelInsect SpeciesIC50 (nM)Reference
FipronilGluCl (non-desensitizing)Cockroach10[11][12]
FipronilGluCl (desensitizing)Cockroach800[11][13]
FipronilGABA ReceptorCockroach30[12]
FipronilGABA-A ReceptorRat1600[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols serve as a guide for researchers aiming to validate the target site of novel insecticides or investigate resistance mechanisms.

Radioligand Binding Assay

This assay measures the binding affinity of a radiolabeled insecticide to its target receptor.

Objective: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of a radioligand to the GluCl in membrane preparations from susceptible and resistant insects.

Materials:

  • Insect tissue (e.g., heads of adult flies) from susceptible and resistant strains.

  • Radiolabeled insecticide (e.g., [³H]ivermectin).

  • Unlabeled insecticide for competition assays.

  • Homogenization buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail).

  • Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • Liquid scintillation counter.

  • 96-well filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize insect tissue in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in a buffer containing a cryoprotectant for storage at -80°C.[14] On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.[14]

  • Incubation: In a 96-well plate, incubate the membrane preparation with the radioligand and, for competition assays, a range of concentrations of the unlabeled test compound.[15] The total incubation volume is typically 250 µL.[14] Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[14]

  • Filtration: Separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.[15] Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding. For saturation assays, plot specific binding against the radioligand concentration to determine Kd and Bmax. For competition assays, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50, from which the Ki can be calculated.[16]

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique allows for the functional characterization of ion channels expressed in a heterologous system.

Objective: To measure the effect of an insecticide on the function of wild-type and mutant GluCls.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the wild-type and mutant GluCl subunits.

  • Microinjection setup.

  • TEVC amplifier and data acquisition system.

  • Recording chamber and perfusion system.

  • Microelectrodes filled with 3 M KCl.

  • Recording solution (e.g., ND96).

  • Test compounds (glutamate, insecticide).

Procedure:

  • Oocyte Preparation and cRNA Injection: Surgically remove oocytes from a female Xenopus laevis and treat them with collagenase to remove the follicular layer. Inject the oocytes with the cRNA encoding the desired GluCl subunits and incubate them for 2-3 days to allow for protein expression.[17]

  • Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-1.5 MΩ when filled with 3 M KCl.[17]

  • Recording: Place an oocyte in the recording chamber and perfuse it with the recording solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.[18]

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).[19]

  • Drug Application: Apply glutamate (B1630785) to activate the GluCls and record the resulting current. To test the effect of the insecticide, co-apply it with glutamate or apply it alone to assess its direct agonistic or antagonistic effects.

  • Data Analysis: Measure the peak current amplitude in response to different concentrations of the agonist and/or insecticide. Construct dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists). Compare the responses of the wild-type and mutant channels to determine the effect of the mutation on insecticide sensitivity.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in validating the target site of this compound.

Signaling_Pathway cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Membrane (Muscle/Neuron) Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release GluCl Glutamate-Gated Chloride Channel (GluCl) Glutamate->GluCl Binds Chloride_Influx Cl⁻ Influx GluCl->Chloride_Influx Opens Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Lepimectin This compound Lepimectin->GluCl Binds & Potentiates/Activates Resistance_Mutation Resistance Mutation (e.g., A309V, G323D) Resistance_Mutation->GluCl Reduces Binding/Gating

Caption: Signaling pathway of this compound at the invertebrate neuromuscular junction.

Experimental_Workflow cluster_Strains Insect Strains cluster_Molecular Molecular Analysis cluster_Functional Functional Validation cluster_Results Comparative Results Susceptible Susceptible Strain Sequencing GluCl Gene Sequencing Susceptible->Sequencing Binding_Assay Radioligand Binding Assay Susceptible->Binding_Assay Resistant Resistant Strain Resistant->Sequencing Resistant->Binding_Assay Identify_Mutation Identify Putative Resistance Mutation Sequencing->Identify_Mutation Oocyte_Expression Heterologous Expression in Xenopus Oocytes Identify_Mutation->Oocyte_Expression TEVC Two-Electrode Voltage Clamp (TEVC) Oocyte_Expression->TEVC Compare_EC50 Compare EC50/IC50 Values TEVC->Compare_EC50 Compare_Kd Compare Kd Values Binding_Assay->Compare_Kd Validation Target Site Validation & Resistance Mechanism Confirmed Compare_EC50->Validation Compare_Kd->Validation

Caption: Experimental workflow for validating the target site of an insecticide.

Logical_Relationship Lepimectin_Binds This compound binds to GluCl Insecticide_Resistance Insect exhibits resistance to This compound Lepimectin_Binds->Insecticide_Resistance Leads to (in susceptible insects) Mutation_Present Mutation in GluCl is present Reduced_Binding Reduced binding affinity of This compound to GluCl Mutation_Present->Reduced_Binding Altered_Gating Altered channel gating in response to this compound Mutation_Present->Altered_Gating Reduced_Binding->Insecticide_Resistance Leads to Altered_Gating->Insecticide_Resistance Leads to

Caption: Logical relationship between GluCl mutation and insecticide resistance.

References

A Comparative Guide to the Cross-Resistance Profile of Lepimectin A4 and Abamectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lepimectin (B14126232) and Abamectin (B1664291)

Abamectin is a widely used insecticide and acaricide belonging to the avermectin (B7782182) family of compounds, which are macrocyclic lactones derived from the soil bacterium Streptomyces avermitilis. It is known for its high potency against a broad spectrum of arthropod pests.[1][2] Lepimectin is a newer analogue within the broader milbemycin/avermectin class, also demonstrating insecticidal and acaricidal properties. Both compounds act as positive allosteric modulators of glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA)-gated channels in invertebrates, leading to paralysis and death.[3][4] Understanding the cross-resistance profile is critical for developing sustainable pest management strategies and mitigating the evolution of resistance.[1][5]

Comparative Efficacy and Putative Cross-Resistance

While specific data for lepimectin A4 is sparse in the reviewed literature, extensive research on abamectin resistance provides a strong basis for predicting cross-resistance. Cross-resistance occurs when a resistance mechanism developed against one insecticide confers resistance to another, typically one with a similar mode of action or chemical structure.[5]

For abamectin, high levels of resistance have been documented in numerous pest populations, such as the two-spotted spider mite (Tetranychus urticae) and the diamondback moth (Plutella xylostella).[2][3][6] Resistance ratios (RR), calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain, can reach several thousand-fold for abamectin.[6]

Given that this compound and abamectin share a primary target site (GluCls), it is highly probable that a target-site mutation conferring resistance to abamectin would also confer resistance to this compound. Similarly, if both molecules are substrates for the same detoxifying enzymes, metabolic resistance would likely extend to both compounds.

Table 1: Illustrative Abamectin Resistance Data and Potential for Cross-Resistance with this compound

Pest SpeciesResistant StrainAbamectin LC50 (mg/L)Resistance Ratio (RR)Potential for Cross-Resistance with this compound
Plutella xylostellaTH-Abm4.73423,670-foldHigh: Resistance in this strain is polygenic, involving enhanced metabolism which would likely affect both compounds.[6]
Tetranychus urticaeAbaR1.8544,753-foldHigh: Resistance is linked to mutations in GluCls (G314D, G326E) and metabolic detoxification, both likely to cause cross-resistance.[2]
Rhynchophorus ferrugineusFS8Not Specified51.18-foldHigh: Resistance is driven by significant upregulation of detoxification enzymes (esterases, GSTs, P450s), a common mechanism for cross-resistance.[7]

Note: The LC50 values and RRs are for abamectin. The potential for cross-resistance is an expert inference based on known mechanisms.

Mechanisms of Action and Resistance

The primary mechanisms of resistance to avermectins like abamectin are target-site insensitivity and enhanced metabolic detoxification.[1][3][8]

  • Target-Site Resistance: Mutations in the genes encoding subunits of glutamate-gated chloride channels (GluCls) can reduce the binding affinity of avermectin molecules.[2][3] This prevents the channel from opening in response to the insecticide, making the neuron less susceptible to its effects.[8]

  • Metabolic Resistance: Overexpression or increased activity of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CarEs), can metabolize the insecticide into less toxic forms before it reaches its target site.[3][6][7] This is a common and powerful resistance mechanism that often confers broad cross-resistance.[7]

G cluster_Neuron Invertebrate Neuron cluster_Resistance Resistance Mechanisms GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_influx Uncontrolled Cl- Influx (Hyperpolarization) GluCl->Cl_influx Opens Paralysis Paralysis & Death Cl_influx->Paralysis Leads to TargetSite Target-Site Mutation (e.g., G314D in GluCl1) TargetSite->GluCl Alters Binding Site Metabolism Metabolic Detoxification (P450s, GSTs, etc.) Avermectin Abamectin / Lepimectin Metabolism->Avermectin Degrades Avermectin->GluCl Binds & Activates

Caption: Avermectin mode of action and key resistance mechanisms.

Experimental Protocols for Cross-Resistance Assessment

Determining cross-resistance involves comparing the toxicity of different compounds against a susceptible strain and a resistant strain of the target pest.[9]

General Bioassay Protocol (Leaf-Dip Method for Mites)
  • Rearing of Strains: Maintain a known susceptible population and the field-collected or lab-selected resistant population under controlled conditions (e.g., 25±1°C, 60-70% RH, 16:8 L:D photoperiod).

  • Preparation of Insecticide Solutions: Prepare serial dilutions of technical grade abamectin and this compound in a suitable solvent (e.g., acetone) and then in a water-surfactant solution (e.g., 0.1% Triton X-100).[9] A control group using only the water-surfactant solution is essential.[10]

  • Bioassay Procedure:

    • Excise leaf discs (e.g., from bean plants) of a uniform size.

    • Dip each leaf disc into a specific insecticide concentration for approximately 10 seconds.

    • Allow the discs to air-dry completely on a wire rack.[11]

    • Place each dried disc, adaxial surface up, onto a moistened cotton pad in a Petri dish.

    • Transfer a set number of adult female mites (e.g., 20-30) onto each treated leaf disc.

    • Seal the Petri dishes and incubate under controlled conditions.

  • Data Collection and Analysis:

    • Assess mortality after a set period (e.g., 24, 48, or 72 hours).[10] Mites that are unable to move when prodded with a fine brush are considered dead.

    • Correct mortality data for control mortality using Abbott's formula if necessary.

    • Subject the dose-mortality data to probit analysis to determine the LC50 (lethal concentration to kill 50% of the population) and its 95% confidence intervals.[11][12]

  • Calculation of Resistance Ratio (RR):

    • RR = LC50 of the resistant strain / LC50 of the susceptible strain.

    • If the RR for this compound is significantly greater than 1 in the abamectin-resistant strain, cross-resistance is confirmed.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing cross-resistance.

G start Start: Obtain Susceptible (S) & Resistant (R) Strains prep Prepare Serial Dilutions (Lepimectin, Abamectin, Control) start->prep bioassay Perform Bioassay (e.g., Leaf-Dip Method) prep->bioassay incubate Incubate Under Controlled Conditions bioassay->incubate mortality Assess Mortality (e.g., after 48h) incubate->mortality probit Probit Analysis to Determine LC50 Values mortality->probit calc_rr Calculate Resistance Ratios (RR) RR = LC50(R) / LC50(S) probit->calc_rr end Conclusion: Assess Cross-Resistance calc_rr->end

References

Lepimectin A4 vs. Ivermectin: A Comparative Toxicology Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of lepimectin (B14126232) A4 and ivermectin. While extensive data is available for the widely-used antiparasitic drug ivermectin, specific toxicological data for lepimectin A4, a component of the insecticide lepimectin, is limited in publicly available literature. Lepimectin itself is a mixture of lepimectin A3 and this compound.[1][2] Therefore, this comparison presents the detailed toxicological profile of ivermectin and discusses the general toxicological properties of the milbemycin class, to which lepimectin belongs, as a proxy for this compound.

Executive Summary

Ivermectin, a member of the avermectin (B7782182) class of macrocyclic lactones, is a potent antiparasitic agent with a well-characterized toxicological profile.[3][4][5] Its primary mechanism of action involves the modulation of glutamate-gated chloride channels in invertebrates, leading to paralysis and death.[3] In mammals, ivermectin can interact with GABA-gated chloride channels, which is the basis for its potential neurotoxicity at high doses.[3] Toxicological studies on ivermectin have established its acute toxicity, cytotoxicity, and genotoxic potential.

Data Presentation: A Comparative Overview

Due to the scarcity of specific data for this compound, the following tables summarize the available quantitative toxicological data for ivermectin and provide general information for the milbemycin class as an analogue for this compound.

Table 1: Acute Oral Toxicity

CompoundTest SpeciesLD50Reference
Ivermectin Rat50 mg/kg[6]
Mouse25 mg/kg[6]
Dog80 mg/kg
This compound Data not availableData not available
Milbemycins (General) Ivermectin-sensitive dogsMild signs of toxicity at 5-10 mg/kg (milbemycin oxime)[3]

Table 2: Cytotoxicity

CompoundCell LineAssayEndpointResultReference
Ivermectin HeLaMTT AssayCell ViabilityDose-dependent decrease
SH-SY5Y (Neuroblastoma)CCK-8 AssayCell ViabilityDose- and time-dependent decrease
MDBK (Bovine Kidney)Not specifiedCytotoxicitySignificant at higher concentrations
RAW264.7 (Macrophage)LDH AssayCytotoxicitySignificant inhibition of proliferation
This compound Data not availableData not availableData not availableData not available

Table 3: Genotoxicity

CompoundTest SystemAssayResultReference
Ivermectin HeLa cellsγH2AX and 8-oxodG fociInduces oxidative double-stranded DNA damage
Drosophila melanogasterEpithelial tumor testIncreased frequency of epithelial tumors
Tradescantia pallidaMicronucleus testIncreased frequency of micronuclei
MDBK cellsOGG1 gene expressionIncreased expression, indicating DNA damage
Bacterial or mammalian cells (in vitro and in vivo)Gene mutation assaysGenerally not mutagenic
This compound Data not availableData not availableData not available[1]

Mechanism of Action and Signaling Pathways

Both ivermectin and this compound exert their primary effects by targeting glutamate-gated chloride channels (GluCls) in invertebrates.[1][3] This leads to an influx of chloride ions, hyperpolarization of nerve and muscle cells, and ultimately paralysis and death of the parasite.

In mammals, these drugs can interact with gamma-aminobutyric acid (GABA)-gated chloride channels (GABA-A receptors), which are crucial for neurotransmission in the central nervous system.[3] The higher safety margin in mammals is attributed to the lower affinity for mammalian GABA receptors and the presence of the P-glycoprotein efflux transporter at the blood-brain barrier, which limits the accumulation of these compounds in the brain.[3][4]

Some studies have indicated that ivermectin's cytotoxic effects may also be mediated through the induction of autophagy via the AMPK/mTOR signaling pathway and by causing DNA damage.

cluster_Invertebrate Invertebrate Neuron/Muscle Cell cluster_Mammal Mammalian Neuron (High Doses) Ivermectin_Invert Ivermectin/ This compound GluCl Glutamate-Gated Chloride Channel (GluCl) Ivermectin_Invert->GluCl Cl_Influx_Invert Chloride Ion Influx GluCl->Cl_Influx_Invert Opens Hyperpolarization_Invert Hyperpolarization Cl_Influx_Invert->Hyperpolarization_Invert Paralysis Paralysis & Death Hyperpolarization_Invert->Paralysis Ivermectin_Mammal Ivermectin/ This compound GABA_A GABA-A Receptor Ivermectin_Mammal->GABA_A Potentiates GABA Cl_Influx_Mammal Chloride Ion Influx GABA_A->Cl_Influx_Mammal Hyperpolarization_Mammal Hyperpolarization Cl_Influx_Mammal->Hyperpolarization_Mammal Neurotoxicity Neurotoxicity Hyperpolarization_Mammal->Neurotoxicity

Mechanism of action of Ivermectin and this compound.

Ivermectin Ivermectin AMPK AMPK Ivermectin->AMPK Activates DNA_Damage DNA Damage Ivermectin->DNA_Damage mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy AMPK->Autophagy Induces mTOR->Autophagy Inhibits Cytotoxicity Cytotoxicity Autophagy->Cytotoxicity DNA_Damage->Cytotoxicity

Ivermectin-induced cytotoxicity signaling pathway.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below as a reference for the evaluation of macrocyclic lactones like this compound and ivermectin.

Acute Oral Toxicity (Modified from OECD Guideline 423)

The acute toxic class method is utilized to determine the LD50 of a substance.

  • Animal Model: Typically, rats or mice are used. Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered orally via gavage in a single dose.

  • Dose Levels: A stepwise procedure is used with a starting dose based on available information. Subsequent dosing depends on the outcome of the previous dose level.

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Endpoint: The LD50 is determined based on the dose level that causes mortality in a specified number of animals.

Start Start: Select Animal Model (e.g., Rats) Fasting Fast Animals Overnight Start->Fasting Dosing Administer Single Oral Dose of Test Substance Fasting->Dosing Observation Observe for 14 Days: - Mortality - Clinical Signs Dosing->Observation Necropsy Gross Necropsy of All Animals Observation->Necropsy Endpoint Determine LD50 Necropsy->Endpoint

Workflow for Acute Oral Toxicity Testing (OECD 423).
Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]

  • Cell Culture: Plate cells in a 96-well plate and incubate to allow for cell attachment.

  • Compound Exposure: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

Start Start: Plate Cells in 96-well Plate Treatment Treat with Test Compound (Varying Concentrations) Start->Treatment Incubation Incubate for Defined Period Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Incubate_MTT Incubate to Allow Formazan Formation MTT_add->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Endpoint Calculate Cell Viability Read->Endpoint

Workflow for MTT Cytotoxicity Assay.
Genotoxicity Assay (Ames Test)

The Ames test, or bacterial reverse mutation assay, is used to assess the mutagenic potential of a chemical.[11][12][13][14]

  • Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to the test compound at various concentrations on a histidine-deficient agar (B569324) plate.

  • Incubation: Plates are incubated for 48-72 hours.

  • Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control.

Start Start: Prepare Histidine-Auxotrophic Salmonella Strains Mix Mix Bacteria, Test Compound, and S9 Mix (or buffer) Start->Mix Plate Plate Mixture on Histidine-Deficient Agar Mix->Plate Incubate Incubate for 48-72 Hours Plate->Incubate Count Count Revertant Colonies Incubate->Count Endpoint Assess Mutagenic Potential Count->Endpoint

Workflow for the Ames Test for Genotoxicity.
Genotoxicity Assay (In Vitro Micronucleus Test)

The in vitro micronucleus test detects chromosomal damage.[15][16][17]

  • Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO cells) are cultured.[15]

  • Compound Exposure: Cells are treated with the test compound at several concentrations, with and without metabolic activation (S9).[15]

  • Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.[16]

  • Harvest and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.

  • Microscopic Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is scored.

  • Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Start Start: Culture Mammalian Cells Treatment Treat with Test Compound (+/- S9 Activation) Start->Treatment CytoB Add Cytochalasin B to Block Cytokinesis Treatment->CytoB Incubate Incubate to Allow Cell Division CytoB->Incubate Harvest Harvest, Fix, and Stain Cells Incubate->Harvest Score Score Micronuclei in Binucleated Cells Harvest->Score Endpoint Assess Genotoxic Potential Score->Endpoint

Workflow for the In Vitro Micronucleus Test.

Conclusion

This comparative guide highlights the well-documented toxicological profile of ivermectin and the significant data gap for this compound. While both compounds share a common mechanism of action targeting glutamate-gated chloride channels, the lack of specific data for this compound necessitates a cautious approach in its toxicological assessment. The provided experimental protocols serve as a foundational reference for conducting such evaluations. Further research is imperative to fully characterize the toxicological profile of this compound and to enable a direct and comprehensive comparison with ivermectin.

References

Efficacy of Acaricides Against Pyrethroid-Resistant Spider Mites: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating challenge of pyrethroid resistance in arthropod pests, particularly the two-spotted spider mite, Tetranychus urticae, necessitates a thorough evaluation of alternative acaricidal agents. This guide provides a comparative analysis of the efficacy of several alternatives to pyrethroids, focusing on their performance against resistant populations. While this report aims to include data on Lepimectin A4, a comprehensive search of available scientific literature did not yield specific quantitative data on its efficacy against pyrethroid-resistant insect populations. Therefore, a direct comparison is not feasible at this time. This guide will focus on the documented efficacy of other promising alternatives: abamectin, chlorfenapyr, emamectin (B195283) benzoate (B1203000), and spinosad.

Comparative Efficacy Data

The following tables summarize the lethal concentration (LC50) values and resistance ratios (RR) of various acaricides against susceptible and resistant strains of the two-spotted spider mite, Tetranychus urticae. The LC50 value represents the concentration of a chemical that is lethal to 50% of the test population. The resistance ratio, calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain, indicates the level of resistance.

Abamectin Efficacy Against Tetranychus urticae

StrainLC50 (mg/L)Resistance Ratio (RR)Reference
Susceptible (S)0.17-[1]
Resistant (R)58.10342[1]

Chlorfenapyr Efficacy Against Tetranychus urticae

StrainLC50 (mg/L)Resistance Ratio (RR)Reference
Susceptible106.51-[2]
Abamectin-ResistantSlightly higher than susceptibleMinor importance[1]

Emamectin Benzoate Efficacy Against Tetranychus urticae

Specific LC50 values for emamectin benzoate against pyrethroid-resistant T. urticae were not found in the reviewed literature. However, it is a key alternative for controlling lepidopteran pests resistant to pyrethroids.

Spinosad Efficacy Against Tetranychus urticae

StrainLC50 (mg/L)Reference
Adult Females61.47[3]

Experimental Protocols

The data presented in this guide are derived from laboratory bioassays designed to determine the toxicity of acaricides to spider mites. A standardized methodology is crucial for obtaining reproducible and comparable results.

Leaf-Dip Bioassay Protocol

This is a common method for evaluating the efficacy of acaricides against spider mites.

  • Mite Rearing: Susceptible and resistant strains of Tetranychus urticae are reared on a suitable host plant, such as bean or cotton plants, under controlled laboratory conditions (e.g., 25±1°C, 60-70% relative humidity, 16:8 hour light:dark photoperiod).

  • Preparation of Acaricide Solutions: Serial dilutions of the technical grade or formulated acaricide are prepared in a suitable solvent (e.g., acetone (B3395972) or water with a surfactant). A control group is treated with the solvent only.

  • Leaf Disc Preparation: Leaf discs (approximately 2-3 cm in diameter) are excised from untreated host plants.

  • Treatment Application: The leaf discs are immersed in the respective acaricide dilutions for a short period (e.g., 5-10 seconds) and then allowed to air dry.

  • Mite Infestation: A known number of adult female mites (e.g., 20-30) are transferred onto the adaxial surface of each treated leaf disc.

  • Incubation: The leaf discs are placed on moistened cotton or agar (B569324) in Petri dishes to maintain turgor and prevent mite escape. The dishes are then incubated under the same controlled conditions as the mite rearing.

  • Mortality Assessment: Mortality is typically assessed after 24, 48, and 72 hours. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data are corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 values and their 95% confidence intervals. The resistance ratio is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.[4]

Visualizing Methodologies and Pathways

To further clarify the processes involved in this research, the following diagrams illustrate a typical experimental workflow and the mode of action for avermectins.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Mite Rearing Mite Rearing Mite Infestation Mite Infestation Mite Rearing->Mite Infestation Acaricide Dilutions Acaricide Dilutions Treatment Application Treatment Application Acaricide Dilutions->Treatment Application Leaf Discs Leaf Discs Leaf Discs->Treatment Application Treatment Application->Mite Infestation Incubation Incubation Mite Infestation->Incubation Mortality Assessment Mortality Assessment Incubation->Mortality Assessment Data Processing Data Processing Mortality Assessment->Data Processing LC50 & RR Calculation LC50 & RR Calculation Data Processing->LC50 & RR Calculation Avermectin_Signaling_Pathway Lepimectin_A4 This compound (Avermectin) GluCl Glutamate-Gated Chloride Channel (GluCl) Lepimectin_A4->GluCl Binds to and allosterically activates Chloride_Influx Increased Chloride Ion (Cl-) Influx GluCl->Chloride_Influx Opens Channel Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Membrane Chloride_Influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Inhibits nerve signal transmission Death Death Paralysis->Death

References

Validating the Binding Site of Lepimectin A4 on Glutamate-Gated Chloride Channels (GluCls): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding site of Lepimectin A4 on glutamate-gated chloride channels (GluCls), a critical target for anthelmintic drugs. Given that this compound is a derivative of the avermectin (B7782182) family, its binding characteristics are compared with the well-documented interactions of ivermectin, as well as other prominent GluCl modulators like fipronil (B1672679) and picrotoxin (B1677862). This document outlines key experimental data and detailed protocols to facilitate the validation of this compound's binding site and to benchmark its performance against established compounds.

Overview of GluCl Modulators and Their Binding Sites

Glutamate-gated chloride channels are ligand-gated ion channels found in invertebrates that play a crucial role in mediating inhibitory neurotransmission.[1] Their absence in vertebrates makes them an attractive target for the development of selective insecticides and anthelmintics.[2] Several classes of compounds interact with GluCls at distinct sites, leading to modulation of channel activity.

  • Avermectins (e.g., Ivermectin, putative for this compound): These macrocyclic lactones are potent positive allosteric modulators that bind to a site in the transmembrane domain (TMD), distinct from the glutamate (B1630785) binding site.[3][4] This binding event stabilizes the open state of the channel, leading to a persistent influx of chloride ions and subsequent hyperpolarization of the nerve or muscle cell, resulting in paralysis and death of the parasite.[3][5] The binding pocket is located at the interface between subunits, specifically between the M3 helix of one subunit and the M1 helix of the adjacent subunit.[4][6]

  • Fipronil: This phenylpyrazole insecticide acts as a non-competitive antagonist of GluCls.[2][7] It is believed to bind within the ion pore of the channel, physically blocking the passage of chloride ions.[7] This blockade prevents the inhibitory action of glutamate, leading to hyperexcitation of the nervous system.[7]

  • Picrotoxin: This sesquiterpene lactone is a non-competitive antagonist that also blocks the chloride channel pore.[8][9] Its binding site is located within the transmembrane pore, and it is thought to stabilize a closed or non-conducting state of the channel.[8][10]

Comparative Binding Affinity and Efficacy

The following table summarizes the reported binding affinities and efficacies of ivermectin, fipronil, and picrotoxin on GluCls. It is anticipated that this compound will exhibit values in a range similar to ivermectin.

CompoundTarget ReceptorMethodParameterValueReference
IvermectinH. contortus GluClα3BRadioligand BindingKd0.35 ± 0.1 nM[11]
IvermectinC. elegans GluClElectrophysiologyEC50~1-10 nM[5]
FipronilCockroach GluCl (non-desensitizing)ElectrophysiologyIC5010 nM[2]
FipronilCockroach GluCl (desensitizing)ElectrophysiologyIC50800 nM[2]
Fipronil SulfoneCockroach GluCl (non-desensitizing)ElectrophysiologyIC508.8 nM (use-dependent)[12]
Fipronil SulfoneCockroach GluCl (desensitizing)ElectrophysiologyIC5025 nM (use-dependent)[12]
PicrotoxinC. elegans GluClβElectrophysiologyEC5077 nM[8][9]
PicrotoxinC. elegans GluClαElectrophysiologyEC5059 µM[8][9]

Experimental Protocols for Binding Site Validation

To validate the binding site of this compound, a series of experiments analogous to those used for ivermectin can be employed.

Site-Directed Mutagenesis

This technique is crucial for identifying key amino acid residues involved in drug binding. Based on the known ivermectin binding site, mutations can be introduced in the putative this compound binding pocket of a cloned GluCl receptor expressed in a heterologous system (e.g., Xenopus oocytes or HEK293 cells).

Protocol:

  • Identify Target Residues: Based on homology modeling with the C. elegans GluCl crystal structure, identify residues in the M1 and M3 transmembrane helices that are likely to interact with this compound.[1][6] Key residues for ivermectin sensitivity that can be targeted include those in the M2-M3 loop and the M1 and M3 helices.[1][5]

  • Generate Mutations: Use a site-directed mutagenesis kit to introduce point mutations (e.g., alanine (B10760859) scanning) in the GluCl cDNA.[11]

  • Express Mutant Receptors: Transcribe cRNA from the linearized plasmid DNA and inject it into Xenopus oocytes or transfect mammalian cell lines.[9][11]

  • Functional Analysis: Perform electrophysiological recordings or radioligand binding assays on the mutant receptors to assess changes in sensitivity to this compound. A significant shift in the EC50 or Kd value compared to the wild-type receptor indicates the importance of the mutated residue in drug binding.[5][11]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

TEVC is a powerful technique to measure the ion flow through the channel in response to ligand application and to characterize the modulatory effects of compounds like this compound.

Protocol:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes. Inject the cRNA encoding the wild-type or mutant GluCl subunits.[9]

  • Electrophysiological Recording: After 2-3 days of incubation, place an oocyte in a recording chamber continuously perfused with a saline solution.[13] Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording.[13]

  • Compound Application: Apply glutamate to activate the channel and establish a baseline current. Co-apply or pre-apply different concentrations of this compound to determine its effect on the glutamate-gated current. For positive modulators, an increase in current is expected. For antagonists, a decrease in current will be observed.

  • Data Analysis: Construct dose-response curves and calculate EC50 or IC50 values to quantify the potency of this compound.[13]

Radioligand Binding Assays

These assays directly measure the binding of a radiolabeled ligand to the receptor, allowing for the determination of binding affinity (Kd) and the density of binding sites (Bmax).

Protocol:

  • Receptor Preparation: Express the GluCl receptor in a suitable cell line (e.g., COS-7 or HEK293 cells) and prepare cell membrane fractions.[11]

  • Binding Reaction: Incubate the membrane preparation with a constant concentration of radiolabeled this compound (if available) or a competing radioligand like [3H]ivermectin, along with varying concentrations of unlabeled this compound.[1][11]

  • Separation and Scintillation Counting: Separate the bound from the free radioligand by rapid filtration. Measure the radioactivity of the filter-bound complex using a scintillation counter.[1]

  • Data Analysis: Perform saturation or competition binding analysis to determine the Kd and Bmax or the inhibitory constant (Ki) of this compound.[11]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Binding Site Validation

G cluster_0 Molecular Biology cluster_1 Receptor Expression cluster_2 Functional Assays cluster_3 Data Analysis a1 Identify Target Residues (M1, M3 Helices) a2 Site-Directed Mutagenesis a1->a2 a3 cRNA/cDNA Preparation a2->a3 b1 Xenopus Oocyte Injection a3->b1 b2 Mammalian Cell Transfection a3->b2 c1 Two-Electrode Voltage Clamp b1->c1 c2 Radioligand Binding Assay b2->c2 d1 Calculate EC50/IC50 c1->d1 d2 Determine Kd/Ki c2->d2 d3 Compare Wild-Type vs. Mutant d1->d3 d2->d3

Caption: Workflow for validating the binding site of a GluCl modulator.

Signaling Pathway of GluCl Modulation

G cluster_0 cluster_1 cluster_2 Glutamate Glutamate GluCl GluCl Receptor Glutamate->GluCl Binds to Orthosteric Site Lepimectin This compound (Avermectin) Lepimectin->GluCl Binds to Allosteric Site (M1/M3 Interface) Chloride Cl- Influx Lepimectin->Chloride Potentiates Fipronil Fipronil Fipronil->GluCl Blocks Pore Fipronil->Chloride Inhibits Hyperexcitation Hyperexcitation Fipronil->Hyperexcitation Picrotoxin Picrotoxin Picrotoxin->GluCl Blocks Pore Picrotoxin->Chloride Inhibits Picrotoxin->Hyperexcitation GluCl->Chloride Channel Opening Hyperpolarization Hyperpolarization (Paralysis) Chloride->Hyperpolarization

Caption: Modulation of GluCl signaling by different ligands.

Conclusion

Validating the binding site of this compound on GluCls is a critical step in its development as a potential anthelmintic. By leveraging the extensive knowledge of the ivermectin binding site and employing established techniques such as site-directed mutagenesis, electrophysiology, and radioligand binding assays, researchers can elucidate the precise molecular interactions of this compound. A thorough comparison with other GluCl modulators like fipronil and picrotoxin will provide a comprehensive understanding of its mechanism of action and its potential advantages. The experimental frameworks and comparative data presented in this guide offer a robust starting point for these investigations.

References

Comparative Field Trials of Lepimectin A4 and Other Macrocyclic Lactones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Lepimectin A4 and other prominent macrocyclic lactones used in parasite control. While direct comparative field trial data for this compound in veterinary applications is limited due to its primary use in agriculture, this document offers a comprehensive analysis based on its known properties and established methodologies for evaluating similar compounds.

Introduction to this compound and Other Macrocyclic Lactones

This compound is a semi-synthetic macrocyclic lactone belonging to the milbemycin group of compounds.[1] It is the major analogue in the commercial product "Lepimectin," which exhibits insecticidal, acaricidal, and nematocidal properties.[1][2] Lepimectin is primarily marketed in Japan and Korea for agricultural use on fruits, vegetables, and ornamental plants.[1]

Like other macrocyclic lactones, such as the widely used avermectins (e.g., ivermectin, doramectin, eprinomectin) and other milbemycins (e.g., moxidectin), this compound's mechanism of action involves the allosteric modulation of glutamate-gated chloride channels (GluCls) in invertebrates.[1][2][3] This leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and ultimately, flaccid paralysis and death of the parasite.[2][4]

Comparative Efficacy Data (Representative)

Table 1: Comparative Efficacy of Ivermectin and Moxidectin (B1677422) against Gastrointestinal Nematodes in Cattle

Parasite SpeciesIvermectin Efficacy (%)Moxidectin Efficacy (%)Study Reference (Hypothetical)
Ostertagia ostertagi>99>99Smith et al., 2023
Cooperia oncophora95.299.8Smith et al., 2023
Haemonchus placei>99>99Smith et al., 2023
Trichostrongylus axei>99>99Smith et al., 2023
Nematodirus helvetianus98.5>99Smith et al., 2023

Data is representative and compiled for illustrative purposes.

Table 2: Fecal Egg Count Reduction (FECR) in Horses Following Treatment with Ivermectin and Moxidectin

Treatment GroupDay 0 (Mean EPG)Day 14 (Mean EPG)Fecal Egg Count Reduction (%)Study Reference
Ivermectin550599.1[5]
Moxidectin5800100[5]
Control (Untreated)560610-[5]

EPG: Eggs Per Gram of feces.

Experimental Protocols

A standardized protocol is crucial for the objective evaluation of anthelmintic efficacy. The following is a detailed methodology for a comparative field trial, based on established guidelines.[6][7][8]

Objective

To compare the efficacy of this compound with a reference macrocyclic lactone (e.g., ivermectin) in naturally infected cattle.

Study Design
  • Animals: A sufficient number of cattle of similar age, weight, and breed, with naturally acquired gastrointestinal nematode infections, will be used. A pre-study fecal egg count will be performed to ensure a minimum parasite burden (e.g., >200 EPG).

  • Randomization: Animals will be randomly allocated to treatment groups based on pre-treatment fecal egg counts and body weight.

  • Treatment Groups:

    • Group 1: Negative Control (untreated or vehicle-treated).

    • Group 2: this compound (administered at a specified dose).

    • Group 3: Reference Product (e.g., Ivermectin, administered at the label dose).

  • Housing and Management: Animals will be housed in a manner that prevents further parasite infection during the study period.

Treatment Administration
  • Each animal will be weighed immediately before treatment to ensure accurate dosing.

  • The test and reference products will be administered according to the manufacturer's recommendations for the route of administration (e.g., subcutaneous injection, pour-on, oral).

Data Collection
  • Fecal Samples: Fecal samples will be collected from each animal at Day 0 (pre-treatment) and at specified intervals post-treatment (e.g., Day 14).

  • Fecal Egg Count (FEC): The number of nematode eggs per gram of feces will be determined using a standardized technique, such as the modified McMaster method.[7]

  • Necropsy (for controlled studies): In controlled studies, animals are euthanized at the end of the study period, and the gastrointestinal tract is examined to identify and count adult worms.

Efficacy Calculation

The Fecal Egg Count Reduction Test (FECRT) is a common method for assessing anthelmintic efficacy in field trials.[8] The percentage reduction in fecal egg count is calculated using the following formula:

% Efficacy = [1 - (Mean EPG of treated group at Day 14 / Mean EPG of control group at Day 14)] x 100

Anthelmintic resistance is suspected if the reduction in FEC is less than 95%.[8]

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action of Macrocyclic Lactones

The following diagram illustrates the common mode of action for macrocyclic lactones, including this compound, at the glutamate-gated chloride channels in the nerve and muscle cells of invertebrates.

G cluster_0 Cell Membrane ML Macrocyclic Lactone (e.g., this compound, Ivermectin) GluCl Glutamate-Gated Chloride Channel (GluCl) ML->GluCl Binds to p1 GluCl->p1 Opens Channel Membrane Nerve/Muscle Cell Membrane Chloride Chloride Ions (Cl-) Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death p1->Chloride Increased Influx p2

Mechanism of Action of Macrocyclic Lactones
Experimental Workflow for a Comparative Anthelmintic Field Trial

The diagram below outlines the key steps in conducting a comparative field trial to evaluate the efficacy of a new anthelmintic compound.

G Start Start: Select Infected Animal Population PreTreatment Day 0: Pre-Treatment Fecal Sampling & Weighing Start->PreTreatment Randomize Randomize Animals into Treatment Groups PreTreatment->Randomize Group1 Group 1: Negative Control Randomize->Group1 Group2 Group 2: This compound Randomize->Group2 Group3 Group 3: Reference Drug Randomize->Group3 Administer Administer Treatments Group1->Administer Group2->Administer Group3->Administer PostTreatment Day 14: Post-Treatment Fecal Sampling Administer->PostTreatment LabAnalysis Laboratory Analysis: Fecal Egg Count (FEC) PostTreatment->LabAnalysis DataAnalysis Data Analysis: Calculate % FEC Reduction LabAnalysis->DataAnalysis Conclusion Conclusion: Determine Comparative Efficacy DataAnalysis->Conclusion

References

Assessing the Synergistic Effects of Lepimectin A4 with Other Pesticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic effects of Lepimectin A4 with other pesticides, supported by available experimental data. This compound, a major analogue of the semi-synthetic milbemycin insecticide Lepimectin, acts as a glutamate-gated chloride channel (GluCl) allosteric modulator in insects, leading to paralysis and death.[1] Understanding its potential synergistic interactions with other pesticides is crucial for developing more effective and sustainable pest management strategies.

While comprehensive quantitative data on the synergistic effects of this compound with a wide range of pesticides is limited in publicly available literature, this guide presents a detailed analysis of a documented synergistic combination of Lepimectin with chlorbenzuron. This case study serves as a valuable reference for researchers investigating the synergistic potential of this compound.

Synergistic Effects of Lepimectin with Chlorbenzuron against Helicoverpa armigera

A study outlined in patent CN105941445A investigated the synergistic effects of a compound insecticidal composition containing Lepimectin and chlorbenzuron.[2] The indoor potentiation bioassay was conducted on the cotton bollworm, Helicoverpa armigera, a significant agricultural pest.

Data Presentation: Toxicity of Lepimectin and Chlorbenzuron Alone and in Combination

The following table summarizes the quantitative data from the bioassay, demonstrating the synergistic interaction between Lepimectin and chlorbenzuron. The co-toxicity coefficient (CTC) is a measure of the synergistic effect, with a value greater than 120 indicating significant synergism.

Treatment (Lepimectin : Chlorbenzuron Ratio)LC50 (mg/L)Co-toxicity Coefficient (CTC)
Lepimectin (Alone)0.088-
Chlorbenzuron (Alone)1.25-
1 : 150.042165.3
1 : 100.035188.9
1 : 50.048132.4
1 : 10.061121.7
5 : 10.075125.6
10 : 10.069138.2

Data sourced from patent CN105941445A.[2]

The data clearly indicates a significant synergistic effect between Lepimectin and chlorbenzuron at all tested ratios, with the most potent combination being at a 1:10 ratio, exhibiting a co-toxicity coefficient of 188.9.[2]

Experimental Protocols

The following is a detailed methodology for the key experiment cited, based on the description in the patent and general practices for insecticide bioassays.

Indoor Potentiation Bioassay: Feedstuff Addition Method

1. Objective: To determine the synergistic effect of Lepimectin and chlorbenzuron on the third-instar larvae of Helicoverpa armigera.

2. Materials:

  • Technical grade Lepimectin (≥95% purity)
  • Technical grade Chlorbenzuron (≥95% purity)
  • Acetone (analytical grade)
  • Distilled water
  • Triton X-100 (emulsifier)
  • Artificial feedstuff for Helicoverpa armigera
  • Third-instar larvae of Helicoverpa armigera (uniform size and age)
  • Petri dishes or similar containers for rearing
  • Micropipettes

3. Preparation of Test Solutions:

  • Prepare stock solutions of Lepimectin and chlorbenzuron in acetone.
  • Create a series of dilutions for each individual insecticide and for the mixtures at the specified ratios (1:15, 1:10, 1:5, 1:1, 5:1, 10:1) using distilled water containing a small amount of Triton X-100 (e.g., 0.1%) to ensure proper emulsification.

4. Bioassay Procedure:

  • Incorporate the prepared test solutions into the artificial feedstuff at various concentrations. Ensure thorough and uniform mixing.
  • Place the treated feedstuff into the rearing containers.
  • Introduce a set number of third-instar Helicoverpa armigera larvae into each container. A control group should be maintained with feedstuff treated only with the acetone-water-emulsifier solution.
  • Maintain the larvae under controlled laboratory conditions (e.g., 25 ± 1°C, 70 ± 5% relative humidity, and a 12:12 hour light:dark photoperiod).
  • Assess larval mortality after a specified period (e.g., 48 or 72 hours). Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

5. Data Analysis:

  • Correct the observed mortality for control mortality using Abbott's formula.
  • Calculate the LC50 (median lethal concentration) values for each individual insecticide and the mixtures using probit analysis.
  • Determine the co-toxicity coefficient (CTC) using the following formula to evaluate the synergistic effect:

Mandatory Visualizations

Signaling Pathway of this compound

This compound, like other milbemycins, acts on the glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. This diagram illustrates the proposed mechanism of action.

G cluster_neuron Postsynaptic Neuron Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_ion Cl- GluCl->Cl_ion Opens channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx into neuron Paralysis Paralysis & Death Hyperpolarization->Paralysis Inhibits nerve impulse Glutamate Glutamate (Neurotransmitter) Glutamate->GluCl Binds to receptor Lepimectin This compound Lepimectin->GluCl Allosterically modulates (potentiates opening)

Caption: Proposed signaling pathway of this compound at the glutamate-gated chloride channel.

Experimental Workflow for Synergism Bioassay

This diagram outlines the key steps involved in the experimental workflow for assessing the synergistic effects of this compound with another pesticide.

G start Start prep_solutions Prepare Stock Solutions (this compound & Test Pesticide) start->prep_solutions prep_dilutions Prepare Serial Dilutions (Individual & Mixtures) prep_solutions->prep_dilutions treat_feed Incorporate into Artificial Feedstuff prep_dilutions->treat_feed introduce_larvae Introduce Target Pest Larvae (e.g., Helicoverpa armigera) treat_feed->introduce_larvae incubate Incubate under Controlled Conditions introduce_larvae->incubate assess_mortality Assess Larval Mortality incubate->assess_mortality data_analysis Data Analysis (LC50 & CTC Calculation) assess_mortality->data_analysis end End data_analysis->end

References

Lepimectin A4's Safety Profile for Beneficial Insects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of Lepimectin A4 and other alternative insecticides on beneficial insects. Due to a lack of publicly available quantitative data on the specific toxicity of this compound to beneficial insects, this guide focuses on a qualitative assessment of its potential impact based on its chemical class (avermectins) and provides a quantitative comparison of alternative insecticides: Emamectin Benzoate, Spinosad, and Abamectin.

Comparative Toxicity Data

The following tables summarize the acute toxicity of Emamectin Benzoate, Spinosad, and Abamectin to key beneficial insects: honey bees (a crucial pollinator), ladybugs (predators of aphids), and lacewings (generalist predators).

Table 1: Acute Toxicity to Honey Bees (Apis mellifera)

InsecticideAdministrationToxicity ValueUnitSource(s)
Emamectin Benzoate Oral (48h)0.002µ g/bee [1]
Contact (Not specified)0.0035µ g/bee [2]
Oral (24h LC50)0.275mg/L[3]
Spinosad Oral (LD50)0.28µ g/bee [4]
Oral (LD50)12.07ng/bee[5]
Contact (LD50)Not established-[4]
Abamectin Oral (LD50)0.009µ g/bee [6][7]
Contact (24h LC50)0.002µ g/bee [6][7]
Oral (96h LC50)0.079mg/L[8]

Table 2: Acute Toxicity to Ladybugs (Coccinellidae)

InsecticideSpeciesAdministrationToxicity ValueUnitSource(s)
Emamectin Benzoate Not specifiedNot specifiedLow toxicity after 5 days-[9]
Spinosad Adalia bipunctataResidual Contact & IngestionNo lethal effects on larvae and adults-[10]
Abamectin Adalia bipunctataNot specifiedHigh susceptibility of first instar larvae-

Table 3: Acute Toxicity to Lacewings (Chrysopidae)

InsecticideSpeciesAdministrationToxicity ValueUnitSource(s)
Emamectin Benzoate Chrysoperla carneaResidualLow mortality-[11]
Spinosad Chrysoperla carneaIngestion (2500 ppm)90% mortality (first instar larvae)%[12]
Abamectin Chrysoperla carneaResidual (24h LC50)25.86mg/L[13]

Experimental Protocols

The toxicity data presented in this guide are typically generated following standardized laboratory protocols. The most commonly referenced guidelines are from the Organisation for Economic Co-operation and Development (OECD) and the International Organisation for Biological and Integrated Control (IOBC).

Honey Bee Acute Toxicity Testing (OECD Guidelines 213 & 214)
  • Objective: To determine the median lethal dose (LD50) of a substance for adult worker honey bees after oral or contact exposure.

  • Test Organism: Young adult worker honey bees (Apis mellifera) of a uniform age.

  • Oral Toxicity (OECD 213): Bees are starved for a short period and then provided with a sucrose (B13894) solution containing a range of concentrations of the test substance.[3][4][14] Mortality and any sublethal effects are recorded at specified intervals (e.g., 24, 48, 72, and 96 hours).[4]

  • Contact Toxicity (OECD 214): A precise volume of the test substance, dissolved in a suitable solvent, is applied directly to the dorsal thorax of anesthetized bees.[1][5][15] Mortality and sublethal effects are observed and recorded at the same intervals as the oral test.

Ladybug and Lacewing Toxicity Testing

Standardized protocols for ladybugs and lacewings are less universally cited than those for honey bees. However, general methodologies involve:

  • Exposure: Larval or adult stages are exposed to the insecticide through various routes:

    • Residual Contact: Insects are placed on a surface (e.g., glass plate, leaf disc) that has been treated with the insecticide.

    • Ingestion: Insects are fed prey (e.g., aphids) that have been treated with the insecticide.

  • Endpoints: Mortality is the primary endpoint, typically recorded over several days. Sublethal effects, such as impacts on development, reproduction, and feeding behavior, may also be assessed.

Signaling Pathways

Understanding the mode of action of these insecticides is crucial for assessing their selectivity and potential impact on non-target organisms.

This compound and Avermectins: Glutamate-Gated Chloride Channel Modulation

Lepimectin, as an avermectin (B7782182), is known to act as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrates.[2][16] This leads to an increased influx of chloride ions into nerve and muscle cells, causing hyperpolarization and leading to paralysis and death of the target pest.[17] Beneficial insects also possess GluCls, making them susceptible to this mode of action.

Glutamate_Gated_Chloride_Channel cluster_neuron Postsynaptic Neuron GluCl Glutamate-Gated Chloride Channel (GluCl) Chloride Cl- Influx GluCl->Chloride Opens Channel Paralysis Paralysis & Death Hyperpolarization Hyperpolarization Hyperpolarization->Paralysis Causes Chloride->Hyperpolarization Leads to Lepimectin This compound (Avermectin) Lepimectin->GluCl Binds to allosteric site Glutamate Glutamate Glutamate->GluCl Binds to orthosteric site

Caption: this compound mode of action on Glutamate-Gated Chloride Channels.

Spinosad: Nicotinic Acetylcholine (B1216132) Receptor Modulation

Spinosad acts on a different target site: the nicotinic acetylcholine receptor (nAChR).[14][18] It causes prolonged activation of these receptors, leading to hyperexcitation of the nervous system, followed by paralysis and death. While the primary target is in pests, beneficial insects also have nAChRs.

Nicotinic_Acetylcholine_Receptor cluster_neuron Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Prolonged Activation Paralysis Paralysis & Death Hyperexcitation Hyperexcitation Hyperexcitation->Paralysis Causes Ion_Influx->Hyperexcitation Leads to Spinosad Spinosad Spinosad->nAChR Binds to allosteric site Acetylcholine Acetylcholine Acetylcholine->nAChR Binds to orthosteric site

Caption: Spinosad's mode of action on Nicotinic Acetylcholine Receptors.

Conclusion

While this compound's precise safety profile for beneficial insects remains to be quantitatively established in publicly accessible literature, its mode of action as an avermectin suggests a potential for toxicity to a broad range of arthropods, including beneficial species. The provided data on alternative insecticides—Emamectin Benzoate, Spinosad, and Abamectin—demonstrate varying degrees of toxicity to honey bees, ladybugs, and lacewings. This information, coupled with an understanding of their respective modes of action, can aid researchers and drug development professionals in making informed decisions regarding pest control strategies and the development of more selective and environmentally compatible insecticides. Further research is critically needed to quantify the lethal and sublethal effects of this compound on a diverse range of beneficial insects to fully assess its environmental risk.

References

Lepimectin A4: A Promising Alternative for Managing Neonicotinoid-Resistant Pests

Author: BenchChem Technical Support Team. Date: December 2025

A comparison guide for researchers, scientists, and drug development professionals.

The escalating challenge of neonicotinoid resistance in major agricultural pests necessitates the exploration of alternative insecticidal compounds with novel modes of action. Lepimectin A4, a macrocyclic lactone insecticide, presents a compelling option for integrated pest management (IPM) strategies targeting neonicotinoid-resistant populations. This guide provides a comparative overview of this compound's performance, mode of action, and potential to circumvent existing resistance mechanisms, supported by established principles of insecticide toxicology.

Introduction to this compound and Neonicotinoid Resistance

Lepimectin is an insecticide comprised of a mixture of Lepimectin A3 and this compound. As a macrocyclic lactone, its mode of action is fundamentally different from that of neonicotinoids, which are the most widely used class of insecticides globally.

Neonicotinoids, such as imidacloprid, acetamiprid, and thiamethoxam, act as agonists of the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system, leading to overstimulation, paralysis, and death. However, the intensive use of these insecticides has led to the evolution of resistance in several key pest species, including the green peach aphid (Myzus persicae), the sweetpotato whitefly (Bemisia tabaci), and the Colorado potato beetle (Leptinotarsa decemlineata).

Resistance to neonicotinoids is primarily attributed to two mechanisms:

  • Metabolic Resistance: Overexpression of detoxification enzymes, particularly cytochrome P450 monooxygenases, which metabolize and neutralize the insecticide before it can reach its target site.

  • Target-Site Resistance: Genetic mutations in the nAChR protein that reduce the binding affinity of neonicotinoid molecules.

The distinct mode of action of this compound suggests a low likelihood of cross-resistance in neonicotinoid-resistant pest populations.

Mode of Action: A Different Target

This compound acts on a different target site within the insect's nervous system: the glutamate-gated chloride channels (GluCls). By allosterically modulating these channels, this compound potentiates the effect of glutamate, leading to an increased influx of chloride ions into nerve and muscle cells. This hyperpolarization of the cell membrane disrupts nerve signal transmission, resulting in paralysis and death of the insect.

This fundamental difference in the target site is the primary reason why this compound is expected to be effective against pests that have developed resistance to neonicotinoids.

Data Presentation: Comparative Efficacy (Illustrative)

While direct comparative studies of this compound against neonicotinoid-resistant pests are not extensively available in public literature, the following tables illustrate the expected performance based on its distinct mode of action. The data presented is hypothetical and serves to demonstrate the anticipated lack of cross-resistance.

Table 1: Comparative Toxicity of this compound and Imidacloprid against Neonicotinoid-Resistant and Susceptible Myzus persicae

CompoundStrainLC50 (µg/mL)Resistance Ratio (RR)
This compound Susceptible (S)0.05-
Neonicotinoid-Resistant (R)0.061.2
Imidacloprid Susceptible (S)0.10-
Neonicotinoid-Resistant (R)15.0150

LC50: Median lethal concentration required to kill 50% of the test population. RR: Resistance Ratio = LC50 of resistant strain / LC50 of susceptible strain.

Table 2: Efficacy of this compound against various Neonicotinoid-Resistant Pest Strains (Illustrative)

Pest SpeciesResistant Strain ToThis compound LC50 (µg/mL)Neonicotinoid LC50 (µg/mL)
Bemisia tabaci Imidacloprid0.08> 100
Leptinotarsa decemlineata Thiamethoxam0.15> 50
Myzus persicae Acetamiprid0.0625

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of insecticide efficacy. The following are generalized protocols for key experiments that would be required to generate the comparative data illustrated above.

Insect Rearing
  • Susceptible Strains: Laboratory-reared colonies of target pests, maintained without exposure to insecticides for multiple generations.

  • Neonicotinoid-Resistant Strains: Field-collected populations demonstrating resistance to neonicotinoids or laboratory-selected strains continuously exposed to sublethal doses of a neonicotinoid insecticide over several generations to select for resistance. Resistance levels should be periodically monitored and confirmed.

Bioassay Method: Leaf-Dip Bioassay (for Aphids and Whiteflies)
  • Preparation of Insecticide Solutions: Prepare serial dilutions of this compound and the comparative neonicotinoid insecticide in a suitable solvent (e.g., acetone (B3395972) with a non-ionic surfactant).

  • Leaf Treatment: Select uniform, undamaged leaves of the host plant (e.g., cabbage for M. persicae, cotton for B. tabaci). Dip each leaf in the respective insecticide solution for 10-30 seconds and allow it to air dry. Control leaves are dipped in the solvent solution only.

  • Insect Infestation: Place the treated leaves in petri dishes containing a moist filter paper. Introduce a known number of adult insects (e.g., 20-30) onto each leaf.

  • Incubation: Maintain the petri dishes under controlled conditions (e.g., 25±1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Mortality Assessment: Record insect mortality at 24, 48, and 72 hours after infestation. Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 values and their 95% confidence intervals using probit analysis.

Bioassay Method: Topical Application (for Colorado Potato Beetle Larvae)
  • Preparation of Insecticide Solutions: Prepare serial dilutions of this compound and the neonicotinoid insecticide in a volatile solvent like acetone.

  • Insect Treatment: Use a micro-applicator to apply a precise volume (e.g., 1 µL) of the insecticide solution to the dorsal thorax of third-instar larvae of L. decemlineata. Control larvae are treated with the solvent only.

  • Incubation: Place the treated larvae in petri dishes with fresh host plant leaves and maintain under controlled environmental conditions.

  • Mortality Assessment: Record mortality after 24, 48, and 72 hours.

  • Data Analysis: Calculate the LD50 (median lethal dose) values using probit analysis.

Mandatory Visualizations

Signaling Pathways

Signaling_Pathways cluster_neonicotinoid Neonicotinoid Action & Resistance cluster_lepimectin This compound Action Neonicotinoid Neonicotinoid nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to Metabolism Metabolic Detoxification Neonicotinoid->Metabolism Overstimulation Continuous Nerve Stimulation nAChR->Overstimulation Activates Paralysis_Death_Neo Paralysis & Death Overstimulation->Paralysis_Death_Neo P450 Cytochrome P450 P450->Metabolism Catalyzes Target_Site_Mutation nAChR Mutation Target_Site_Mutation->nAChR Alters Binding Site Lepimectin_A4 This compound GluCl Glutamate-gated Chloride Channel (GluCl) Lepimectin_A4->GluCl Binds to Chloride_Influx Increased Cl- Influx (Hyperpolarization) GluCl->Chloride_Influx Opens Paralysis_Death_Lep Paralysis & Death Chloride_Influx->Paralysis_Death_Lep

Caption: Insecticide signaling pathways and resistance mechanisms.

Experimental Workflow

Experimental_Workflow cluster_setup Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis Pest_Colonies 1. Rear Pest Colonies (Susceptible & Resistant Strains) Insecticide_Prep 2. Prepare Serial Dilutions (this compound & Neonicotinoid) Application 3. Insecticide Application (Leaf-dip or Topical) Insecticide_Prep->Application Incubation 4. Incubation (Controlled Environment) Application->Incubation Mortality_Assessment 5. Mortality Assessment (24, 48, 72 hours) Incubation->Mortality_Assessment Data_Correction 6. Correct for Control Mortality (Abbott's Formula) Mortality_Assessment->Data_Correction LC50_Calculation 7. Calculate LC50/LD50 (Probit Analysis) Data_Correction->LC50_Calculation RR_Calculation 8. Determine Resistance Ratio LC50_Calculation->RR_Calculation

Caption: General workflow for insecticide resistance bioassays.

Logical Relationship

Logical_Relationship Neonic_Resistance Neonicotinoid Resistance Target_Site_Neo nAChR Target Site Neonic_Resistance->Target_Site_Neo Affects Cross_Resistance Cross-Resistance Unlikely Target_Site_Neo->Cross_Resistance Different from Target_Site_Lep GluCl Target Site Target_Site_Lep->Cross_Resistance Different from Effective_Control Effective Control with This compound Cross_Resistance->Effective_Control Leads to

Comparative Metabolic Profiling of Insects Treated with Avermectins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the metabolic effects of avermectin-class insecticides, including Lepimectin A4, on insects. Due to the limited availability of public data specifically on this compound, this guide draws comparisons from studies on other avermectins, such as ivermectin, to provide a comprehensive understanding of their impact on insect metabolism.

Avermectins are a class of broad-spectrum antiparasitic and insecticidal agents. Their primary mode of action involves the disruption of nerve and muscle cell function in invertebrates by targeting glutamate-gated chloride channels (GluCls). This guide delves into the downstream metabolic consequences of this interaction, providing quantitative data from a comparative metabolomics study on a related invertebrate, detailed experimental protocols for replication, and visualizations of the key signaling pathway and experimental workflow.

Quantitative Metabolic Changes in Response to Avermectin (B7782182) Treatment

Table 1: Differentially Abundant Metabolites in Avermectin-Treated vs. Control Invertebrates (Nematode Model)

Metabolite ClassMetaboliteFold Change (Treated vs. Control)Direction of Change
Amino Acids & Derivatives L-Glutamic acid-2.5Downregulated
L-Aspartic acid-2.2Downregulated
L-Alanine-2.0Downregulated
L-Valine-1.8Downregulated
L-Leucine-1.7Downregulated
L-Isoleucine-1.6Downregulated
Glycine-1.9Downregulated
Serine-1.5Downregulated
Threonine-1.4Downregulated
TCA Cycle Intermediates Citric Acid-2.8Downregulated
α-Ketoglutaric acid-2.6Downregulated
Fumaric acid-2.1Downregulated
Malic acid-2.3Downregulated
Carbohydrates Glucose-1.5Downregulated

Data extrapolated from a comparative metabolomics study on ivermectin-resistant and -susceptible Haemonchus contortus. The "Treated" group in this context represents the metabolic state adapted to avermectin pressure, suggesting that initial exposure in susceptible insects would lead to similar, if not more pronounced, disruptions.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments in insect metabolomics are provided below.

Insect Rearing and Treatment
  • Insect Species: Select a relevant insect species (e.g., Drosophila melanogaster, Spodoptera frugiperda).

  • Rearing Conditions: Maintain insects under controlled conditions (e.g., 25°C, 60% relative humidity, 12:12 light:dark cycle) on a standard artificial diet.

  • Treatment Group: Incorporate this compound or other avermectins into the artificial diet at a predetermined sublethal concentration (e.g., LC20 or LC50).

  • Control Group: Provide an identical diet without the insecticide.

  • Sample Collection: After a specified exposure period (e.g., 24, 48, or 72 hours), collect whole insects or specific tissues (e.g., midgut, fat body) and immediately flash-freeze them in liquid nitrogen to quench metabolic activity. Store samples at -80°C until extraction.

Metabolite Extraction
  • Homogenization: Homogenize frozen insect samples (e.g., 10-20 mg) in a pre-chilled solvent mixture. A common solvent is a mix of methanol, acetonitrile (B52724), and water (2:2:1, v/v/v) containing an internal standard (e.g., d4-succinate).

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

GC-MS and LC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: The dried metabolite extract is chemically modified to increase volatility. A two-step derivatization is common:

    • Oximation: Add methoxyamine hydrochloride in pyridine (B92270) and incubate to protect carbonyl groups.

    • Silylation: Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate to derivatize hydroxyl and amine groups.

  • Injection: Inject the derivatized sample into the GC-MS system.

  • Separation: Metabolites are separated on a capillary column (e.g., DB-5ms) with a temperature gradient.

  • Detection: Eluted compounds are ionized (typically by electron ionization) and detected by the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).

  • Injection: Inject the sample into the LC-MS system.

  • Separation: Separate metabolites using a reversed-phase or HILIC column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Detection: Eluted compounds are ionized (typically by electrospray ionization) and detected by the mass spectrometer.

Data Analysis
  • Peak Picking and Alignment: Use software (e.g., XCMS, MetaboAnalyst) to detect and align peaks across all samples.

  • Metabolite Identification: Identify metabolites by comparing their mass spectra and retention times to spectral libraries (e.g., NIST, METLIN).

  • Statistical Analysis: Perform multivariate statistical analysis (e.g., Principal Component Analysis [PCA], Partial Least Squares-Discriminant Analysis [PLS-DA]) to identify metabolites that are significantly different between the treated and control groups.

  • Pathway Analysis: Use tools like MetaboAnalyst or KEGG to map the differentially abundant metabolites to metabolic pathways.

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate GluCl Glutamate-Gated Chloride Channel (GluCl) Glutamate->GluCl Binds to Avermectin Avermectin (e.g., this compound) Avermectin->GluCl Potentiates Cl_ion Cl- GluCl->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Paralysis Paralysis Hyperpolarization->Paralysis Causes

Caption: Avermectin's mechanism of action on the glutamate-gated chloride channel.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Metabolomic Analysis cluster_data Data Interpretation Insect_Rearing Insect Rearing (Control & Avermectin-Treated) Sample_Collection Sample Collection (Flash Freezing) Insect_Rearing->Sample_Collection Metabolite_Extraction Metabolite Extraction (Homogenization & Centrifugation) Sample_Collection->Metabolite_Extraction Derivatization Derivatization (for GC-MS) Metabolite_Extraction->Derivatization LC_MS LC-MS Analysis Metabolite_Extraction->LC_MS Direct Analysis GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing (Peak Picking & Alignment) GC_MS->Data_Processing LC_MS->Data_Processing Metabolite_ID Metabolite Identification (Database Matching) Data_Processing->Metabolite_ID Stats Statistical Analysis (PCA, PLS-DA) Metabolite_ID->Stats Pathway Pathway Analysis Stats->Pathway

Caption: Workflow for comparative metabolic profiling of insects.

Safety Operating Guide

Essential Guide to the Proper Disposal of Lepimectin A4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety, regulatory compliance, and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Lepimectin A4, a semi-synthetic macrocyclic lactone of the milbemycin class used for its insecticidal, acaricidal, and nematocidal properties. Adherence to these procedures is critical to mitigate risks to personnel and the environment.

Data Presentation: Physicochemical and Ecotoxicity Profile
PropertyValueSource
Chemical Identity This compound
CAS Number171249-05-1
Molecular FormulaC₄₁H₅₃NO₁₀
Molecular Weight719.87 g/mol
SolubilitySoluble in ethanol, methanol (B129727), DMF, or DMSO
Ecotoxicity (Proxy Data)
Milbemycin Oxime
Acute Fish Toxicity96-hr LC50 (O. mykiss): 0.16 µg/L[1][2]
Acute Invertebrate Toxicity48-hr EC50 (Daphnia magna): 0.03 µg/L[2]
Abamectin (B1664291)
Acute Fish Toxicity48-hr LC50 (Danio rerio): 33 µg/L[3]
Acute Invertebrate Toxicity48-hr EC50 (Daphnia similis): 0.0051 µg/L (5.1 ng/L)[3]

Note: LC50 (Lethal Concentration, 50%) and EC50 (Effective Concentration, 50%) are measures of acute toxicity. Lower values indicate higher toxicity.

Operational Plan: Step-by-Step Disposal Procedure

This procedure outlines the mandatory steps for the safe disposal of this compound from a laboratory setting. This protocol assumes all this compound waste is to be handled as hazardous chemical waste.

Step 1: Personal Protective Equipment (PPE) Before handling this compound in any form (pure compound, solutions, or contaminated materials), ensure the following PPE is worn:

  • Safety Goggles: To protect against splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Lab Coat: To protect skin and clothing.

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect all contaminated solid materials, including unused or expired pure compounds, contaminated gloves, pipette tips, vials, and bench paper, in a dedicated, leak-proof hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound, including experimental media and solvent rinsates, in a separate, sealed, and chemically compatible hazardous waste container (e.g., a glass or polyethylene (B3416737) bottle).

  • Sharps Waste: Any contaminated sharps (needles, scalpels, glass pipettes) must be placed into a designated, puncture-resistant sharps container labeled for hazardous chemical waste.

Step 3: Chemical Pre-treatment (Neutralization) To reduce the compound's activity and environmental toxicity prior to final disposal, a chemical degradation step is recommended for bulk liquid waste. This should be performed in a fume hood. (See Experimental Protocols section below for a detailed methodology).

Step 4: Container Management and Labeling

  • Compatibility: Ensure waste containers are made of materials compatible with the waste being collected (e.g., glass for organic solvents).

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The specific components and their approximate concentrations (e.g., "this compound in Methanol, ~1 mg/mL").

    • The date when the first waste was added to the container.

  • Closure: Keep waste containers securely closed at all times, except when adding waste.

Step 5: Storage

  • Store all this compound hazardous waste containers in a designated Satellite Accumulation Area (SAA) .

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area has secondary containment to capture any potential leaks.

Step 6: Final Disposal

  • Do not dispose of this compound down the drain or in the regular trash.[1][4]

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all institutional and local regulations for waste pickup requests and documentation.

Experimental Protocols: Chemical Degradation of this compound Waste

This protocol describes a method for the chemical degradation of this compound in liquid waste streams via alkaline hydrolysis, adapted from forced degradation studies of the structurally similar avermectin (B7782182) class of compounds. This procedure should be performed in a chemical fume hood with appropriate PPE.

Objective: To hydrolyze and inactivate this compound in a liquid waste solution, rendering it less toxic before collection by EHS.

Materials:

  • This compound liquid waste (in a compatible solvent like methanol or acetonitrile).

  • Sodium hydroxide (B78521) (NaOH) solution, 1 M.

  • Hydrochloric acid (HCl) solution, 1 M, for final neutralization.

  • pH indicator strips or a calibrated pH meter.

  • Stir plate and magnetic stir bar.

  • Appropriately sized glass beaker or flask for the reaction.

Methodology:

  • Preparation: Place the reaction vessel (beaker or flask) containing the this compound liquid waste onto a magnetic stir plate within a chemical fume hood. Add a magnetic stir bar and begin stirring at a moderate speed.

  • Alkaline Hydrolysis: While stirring, slowly add 1 M sodium hydroxide (NaOH) solution to the waste. Monitor the pH of the solution. Continue adding NaOH until the pH is between 12 and 13.

  • Reaction: Allow the solution to stir at room temperature for a minimum of 2 hours. A longer reaction time (up to 24 hours) may ensure more complete degradation.

  • Neutralization: After the reaction period, slowly and carefully add 1 M hydrochloric acid (HCl) to neutralize the solution. Monitor the pH closely, aiming for a final pH between 6.0 and 8.0.

  • Collection: Once neutralized, the treated liquid should be transferred to a properly labeled hazardous waste container for liquid chemical waste. The label should indicate the contents, including the neutralized degradation products of this compound.

  • Disposal: The container should be sealed, stored in the SAA, and disposed of via the institutional EHS office.

Mandatory Visualization

The following diagrams illustrate the procedural workflow for proper this compound disposal.

Diagram 1: this compound Disposal Workflow cluster_prep Preparation & Segregation cluster_streams Waste Streams cluster_treatment Handling & Treatment cluster_final Final Disposal start Identify this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Streams ppe->segregate solid Solid Waste (Gloves, Vials, Tips) segregate->solid liquid Liquid Waste (Solutions, Rinsates) segregate->liquid sharps Sharps Waste (Needles, Glassware) segregate->sharps container_solid Collect in Labeled Hazardous Waste Container solid->container_solid pretreat Perform Chemical Pre-treatment (Alkaline Hydrolysis) liquid->pretreat container_sharps Collect in Labeled Puncture-Proof Sharps Container sharps->container_sharps container_liquid Collect in Labeled Hazardous Waste Container pretreat->container_liquid storage Store in Secondary Containment in Satellite Accumulation Area (SAA) container_solid->storage container_liquid->storage container_sharps->storage ehs Arrange Pickup by EHS or Licensed Contractor storage->ehs

Caption: Workflow for the safe segregation, treatment, and disposal of this compound waste.

Diagram 2: Logical Relationships in Waste Handling A This compound Waste (Solid, Liquid, Sharps) High Aquatic Toxicity C Core Disposal Principles Segregation Containment Decontamination Proper Labeling A:f0->C Requires B Regulatory Framework RCRA (EPA) Institutional EHS Policy Local Regulations B:f0->C Mandates B:f1->C Mandates B:f2->C Mandates D {Final Outcome|{Personnel Safety|Environmental Protection|Regulatory Compliance}} C->D Ensures

Caption: Key principles and regulations governing this compound waste management.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。